molecular formula C20H25NO B1679566 Perastine CAS No. 4960-10-5

Perastine

カタログ番号: B1679566
CAS番号: 4960-10-5
分子量: 295.4 g/mol
InChIキー: ZVWXNGJQZCPYLK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Perastine is a biochemical.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

1-(2-benzhydryloxyethyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO/c1-4-10-18(11-5-1)20(19-12-6-2-7-13-19)22-17-16-21-14-8-3-9-15-21/h1-2,4-7,10-13,20H,3,8-9,14-17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVWXNGJQZCPYLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCOC(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20197926
Record name Perastine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20197926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4960-10-5
Record name Perastine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004960105
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Perastine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20197926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PERASTINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BJ563H8V4W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Unveiling the Mechanism of Action of Peristeen®: A Technical Overview for Researchers and Clinicians

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Mechanical Mechanism of Action

The fundamental mechanism of the Peristeen® system is the introduction of lukewarm water into the colon via a rectal catheter.[3] This process, known as transanal irrigation, stimulates peristalsis—the natural wave-like muscle contractions that move stool through the bowel.[4][5] The instilled water softens the stool and the induced peristaltic movement facilitates the evacuation of the contents of the rectum and the descending colon.[3][6]

Clinical Efficacy and Patient-Reported Outcomes

Clinical trials and observational studies have demonstrated the benefits of the Peristeen® system in improving bowel function and quality of life for individuals with neurogenic bowel dysfunction.

Outcome MeasureKey FindingsCitations
Fecal Incontinence Minimizes the likelihood of involuntary bowel leakage.[1]
Constipation Reduces the symptoms of chronic constipation.[1]
Stoma Surgery Rate Reduces the 2-year stoma surgery rate by 64% in NBD patients who have failed standard bowel care.[2]
Urinary Tract Infections Associated with a reduced frequency of urinary tract infections compared to conservative bowel management.[1][9]
Quality of Life Improves symptom-related quality of life, offering greater independence and a sense of security.[1][10]
Bowel Function (VAS) An exploratory clinical investigation of Peristeen Light aims to evaluate changes in bowel function using a 10 cm Visual Analog Scale.[11]

Experimental Protocols: An Overview of Clinical Investigations

The clinical evidence supporting Peristeen® is derived from a combination of randomized controlled trials and observational studies.[9][10]

A Clinical Investigation Evaluating Peristeen® Performance (NCT05381610)

  • Objective: To scientifically define and describe how the Peristeen® system differs from a large volume enema.[2]

  • Study Design: This study analyzes real-life data from 227 patients with neurogenic bowel dysfunction who had previously failed standard bowel care.[2]

  • Primary Outcome Measures: The study evaluates the reduction in the rate of stoma surgery.[2]

Peristeen Light Explorative Clinical Investigation (NCT07126327)

  • Objective: To understand the clinical benefits of Peristeen Light in adults with fecal incontinence, chronic constipation, and/or time-consuming bowel management procedures.[11]

  • Study Design: Participants will use the Peristeen Light for a 12-week test period.[11]

  • Primary Outcome Measures: The primary endpoint is the change in bowel function as measured on a 10 cm Visual Analog Scale (VAS) from baseline to the end of the clinical investigation.[11]

Visualizing the Peristeen® Workflow

The following diagram illustrates the sequential steps involved in the Peristeen® transanal irrigation procedure.

Peristeen_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_evacuation Evacuation cluster_completion Completion prep1 Fill water bag with lukewarm water (36-38°C) prep2 Connect components: water bag, control unit, and catheter prep1->prep2 prep3 Activate catheter coating with a small amount of water prep2->prep3 proc1 Sit on the toilet and insert the rectal catheter prep3->proc1 Ready for use proc2 Inflate the balloon to secure the catheter in place proc1->proc2 proc3 Turn the control unit to the water symbol to begin irrigation proc2->proc3 proc4 Instill the recommended amount of water proc3->proc4 evac1 Deflate the balloon proc4->evac1 Irrigation complete evac2 Remove and dispose of the catheter evac1->evac2 evac3 Water and stool are expelled into the toilet (approx. 10-30 min) evac2->evac3 comp1 Disconnect and empty the water bag evac3->comp1 Bowel emptied comp2 Store the system comp1->comp2

A flowchart of the Peristeen® transanal irrigation procedure.

Conclusion

The Peristeen® transanal irrigation system is a well-documented and effective medical device for the management of neurogenic bowel dysfunction. Its mechanism of action is purely mechanical, relying on the physiological stimulation of peristalsis through the introduction of water into the colon. Clinical evidence supports its use in reducing fecal incontinence and constipation, thereby improving the quality of life for patients. Further research continues to explore and refine the application of this technology.

References

In Vitro Synthesis of Novel Perastine Analogs: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Perastine, chemically known as 1-(2-benzhydryloxyethyl)piperidine, is a synthetic compound with a structural framework suggesting potential activity as a neurological agent. Its close structural similarity to known dopamine transporter (DAT) ligands, such as 4-(2-benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidine, strongly indicates that this compound and its analogs are likely to exhibit affinity for and inhibition of the dopamine transporter.[1] The dopamine transporter plays a crucial role in regulating dopamine levels in the synapse, and its modulation is a key strategy in the development of treatments for a variety of neurological and psychiatric disorders, including depression, ADHD, and substance abuse.

This technical guide provides a comprehensive overview of the in vitro synthesis of novel this compound analogs. It is intended for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of this chemical scaffold. This document outlines detailed synthetic protocols, presents a strategy for analog design, and describes relevant in vitro assays for the biological evaluation of these novel compounds.

Core Synthesis Strategy

The synthesis of this compound and its analogs can be approached through a convergent strategy involving the preparation of two key intermediates: a substituted benzhydrol and a functionalized piperidine, followed by their coupling to form the final benzhydryl ether.

A primary synthetic route involves the N-alkylation of piperidine with a suitable 2-benzhydryloxyethyl halide. Alternatively, 1-(2-hydroxyethyl)piperidine can be reacted with a benzhydryl halide. The general synthetic workflow is depicted below.

Synthesis_Workflow cluster_reactants Starting Materials cluster_intermediates Key Intermediates cluster_final_product Final Product Substituted Benzophenone Substituted Benzophenone Substituted Benzhydrol Substituted Benzhydrol Substituted Benzophenone->Substituted Benzhydrol Reduction Piperidine Piperidine 1-(2-Hydroxyethyl)piperidine 1-(2-Hydroxyethyl)piperidine Piperidine->1-(2-Hydroxyethyl)piperidine N-alkylation 2-Chloroethanol 2-Chloroethanol 2-Chloroethanol->1-(2-Hydroxyethyl)piperidine This compound Analog This compound Analog Substituted Benzhydrol->this compound Analog Etherification 1-(2-Hydroxyethyl)piperidine->this compound Analog

Caption: General synthetic workflow for this compound analogs.

Experimental Protocols

Protocol 1: Synthesis of Substituted Benzhydrols

Substituted benzhydrols serve as versatile precursors for the synthesis of this compound analogs with modifications in the benzhydryl moiety.

Reaction:

Materials:

  • Substituted benzophenone (1.0 eq)

  • Sodium borohydride (NaBH₄) (1.5 eq)

  • Methanol (solvent)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard work-up and purification equipment

Procedure:

  • Dissolve the substituted benzophenone in methanol in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add sodium borohydride portion-wise to the stirred solution.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully add water to quench the excess sodium borohydride.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired substituted benzhydrol.

Protocol 2: Synthesis of 1-(2-Hydroxyethyl)piperidine

This intermediate is crucial for the formation of the ethyl-piperidine portion of the this compound scaffold.

Reaction:

Materials:

  • Piperidine (1.0 eq)

  • 2-Chloroethanol (1.1 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Acetonitrile (CH₃CN) (solvent)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Standard work-up and purification equipment

Procedure:

  • To a round-bottom flask, add piperidine, acetonitrile, and finely powdered potassium carbonate.

  • Heat the mixture to reflux.

  • Slowly add 2-chloroethanol to the refluxing mixture.

  • Continue refluxing and monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography to obtain 1-(2-hydroxyethyl)piperidine.

Protocol 3: Synthesis of this compound Analogs via Williamson Ether Synthesis

This final step couples the benzhydrol and piperidine moieties.

Reaction:

Materials:

  • Substituted benzhydrol (1.0 eq)

  • 1-(2-Hydroxyethyl)piperidine (1.2 eq)

  • Sodium hydride (NaH) (1.5 eq, 60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF) (solvent)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (e.g., nitrogen or argon)

  • Standard work-up and purification equipment

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add a suspension of sodium hydride in anhydrous DMF.

  • Cool the suspension in an ice bath.

  • Slowly add a solution of 1-(2-hydroxyethyl)piperidine in anhydrous DMF.

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of the substituted benzhydrol in anhydrous DMF dropwise.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of water.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired this compound analog.

Design of Novel this compound Analogs

The modular nature of the synthesis allows for the systematic modification of three key regions of the this compound scaffold to explore structure-activity relationships (SAR):

  • Benzhydryl Moiety: Introduction of various substituents (e.g., fluoro, chloro, methyl, methoxy) on the phenyl rings of the benzhydryl group can modulate electronic and steric properties, potentially influencing binding affinity and selectivity for the dopamine transporter.

  • Piperidine Ring: Substitution on the piperidine ring can alter the conformational flexibility and introduce new interaction points with the target protein.

  • Ethyl Linker: While less commonly modified, alterations to the length or rigidity of the ethyl linker could impact the optimal positioning of the pharmacophoric groups within the binding site.

In Vitro Biological Evaluation

The primary biological target for this compound analogs is hypothesized to be the dopamine transporter. Therefore, in vitro assays should focus on quantifying the affinity and functional inhibition of these compounds at DAT.

Dopamine Transporter (DAT) Binding Assay

This assay determines the affinity of the synthesized analogs for the dopamine transporter.

Principle: Competitive radioligand binding assay using a known high-affinity DAT ligand, such as [³H]WIN 35,428, and membrane preparations from cells expressing the human dopamine transporter (hDAT).

Experimental Protocol:

  • Membrane Preparation: Obtain or prepare cell membranes from a stable cell line expressing hDAT (e.g., HEK293-hDAT).

  • Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4).

  • Competition Assay:

    • In a 96-well plate, add a fixed concentration of [³H]WIN 35,428.

    • Add increasing concentrations of the this compound analog (competitor).

    • Add the hDAT-expressing cell membranes.

    • Incubate at room temperature for a specified time (e.g., 2 hours).

  • Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (the concentration of the analog that inhibits 50% of the specific binding of the radioligand). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Dopamine Uptake Inhibition Assay

This functional assay measures the ability of the this compound analogs to block the reuptake of dopamine into cells.

Principle: Measurement of the inhibition of [³H]dopamine uptake into cells expressing the human dopamine transporter.

Experimental Protocol:

  • Cell Culture: Culture a suitable cell line expressing hDAT (e.g., HEK293-hDAT) in 96-well plates.

  • Pre-incubation: Wash the cells with uptake buffer and pre-incubate with increasing concentrations of the this compound analog.

  • Uptake Initiation: Add a fixed concentration of [³H]dopamine to initiate the uptake.

  • Incubation: Incubate for a short period (e.g., 10 minutes) at 37°C.

  • Uptake Termination: Rapidly wash the cells with ice-cold uptake buffer to stop the uptake.

  • Lysis and Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value for the inhibition of dopamine uptake.

Data Presentation

The quantitative data obtained from the in vitro assays should be summarized in a clear and concise tabular format to facilitate comparison between the synthesized analogs.

Compound IDDAT Binding Ki (nM)Dopamine Uptake IC₅₀ (nM)
This compoundHHHData to be determinedData to be determined
Analog 14-FHHValueValue
Analog 24-ClHHValueValue
Analog 34-CH₃HHValueValue
Analog 4HH3-OHValueValue

Table 1: Example of a data summary table for novel this compound analogs.

Signaling Pathway and Mechanism of Action

The proposed mechanism of action for this compound and its analogs involves the inhibition of the dopamine transporter, leading to an increase in the extracellular concentration of dopamine in the synaptic cleft. This, in turn, enhances dopaminergic signaling.

DAT_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicle Dopamine Dopamine Dopamine_Vesicle->Dopamine Release DAT Dopamine Transporter (DAT) Dopamine->DAT Reuptake Dopamine_Receptor Dopamine Receptor Dopamine->Dopamine_Receptor Postsynaptic_Signal Postsynaptic Signaling Dopamine_Receptor->Postsynaptic_Signal Perastine_Analog This compound Analog Perastine_Analog->DAT Inhibition

Caption: Proposed mechanism of action of this compound analogs.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel dopamine transporter inhibitors. The synthetic routes outlined in this guide are versatile and amenable to the creation of a diverse library of analogs. The described in vitro assays provide a robust platform for the initial biological characterization of these compounds. Further exploration of the structure-activity relationships of this compound analogs may lead to the discovery of potent and selective DAT ligands with therapeutic potential for a range of neurological disorders.

References

Preliminary Toxicity Screening of a Novel Compound: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest search, specific toxicological data for a compound designated "Perastine" is not publicly available. Therefore, this document serves as an in-depth technical guide and whitepaper outlining the core methodologies and data presentation for the preliminary toxicity screening of a hypothetical novel chemical entity (NCE), hereafter referred to as NCE-X . This guide is intended for researchers, scientists, and drug development professionals.

Executive Summary

The initial assessment of a new chemical entity's safety profile is a critical step in the drug development process. This preliminary toxicity screening aims to identify potential hazards, establish a preliminary safety profile, and guide further non-clinical and clinical development. This document outlines the standard battery of tests for a preliminary toxicity screen, including acute toxicity, in vitro cytotoxicity, and genotoxicity assessments. Detailed experimental protocols and standardized data presentation formats are provided to ensure clarity and comparability of results.

Acute Systemic Toxicity

Acute toxicity studies are designed to determine the potential adverse effects of a single, high dose of a substance. The median lethal dose (LD50) is a common endpoint for these studies, representing the dose at which 50% of the test population is expected to die.[1][2][3] These studies are typically conducted in at least two mammalian species, one rodent and one non-rodent, using the intended clinical route of administration.[4]

Quantitative Data Summary: Acute Oral Toxicity of NCE-X

The following table summarizes hypothetical acute oral toxicity data for NCE-X.

SpeciesStrainSexLD50 (mg/kg)95% Confidence Interval (mg/kg)Observations
MouseCD-1Male15001200 - 1800Sedation, ataxia at doses >1000 mg/kg
MouseCD-1Female16501350 - 1950Sedation, ataxia at doses >1000 mg/kg
RatSprague-DawleyMale1200950 - 1450Piloerection, lethargy at doses >800 mg/kg
RatSprague-DawleyFemale13001050 - 1550Piloerection, lethargy at doses >800 mg/kg
Experimental Protocol: Acute Oral Toxicity (Up-and-Down Procedure - OECD 425)

This protocol is a guideline for conducting an acute oral toxicity study.

1. Test Animals:

  • Healthy, young adult rodents (e.g., rats, mice), typically 8-12 weeks old, are used.[4] Animals are acclimatized to laboratory conditions for at least 5 days prior to dosing.

2. Housing and Feeding:

  • Animals are housed in standard cages with controlled temperature (22 ± 3 °C), humidity (30-70%), and a 12-hour light/dark cycle.

  • Standard laboratory chow and water are provided ad libitum, except for a brief fasting period before dosing (e.g., overnight for rats).

3. Dose Administration:

  • NCE-X is administered orally via gavage. The vehicle should be inert (e.g., corn oil, water).

  • The study follows a stepwise procedure where animals are dosed one at a time. The initial dose is selected based on available information or a default value.

  • The dose for each subsequent animal is adjusted up or down depending on the outcome for the previously dosed animal.

4. Observation Period:

  • Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.[4][5]

  • Observations are made frequently on the day of dosing and at least once daily thereafter.

5. Data Analysis:

  • The LD50 is calculated using a maximum likelihood method.

In Vitro Cytotoxicity

In vitro cytotoxicity assays are used to assess the direct toxic effect of a compound on cells in culture. These assays are rapid, cost-effective, and reduce the use of animals. The half-maximal inhibitory concentration (IC50) is a common endpoint, representing the concentration of a substance that causes a 50% reduction in cell viability.

Quantitative Data Summary: In Vitro Cytotoxicity of NCE-X

The following table summarizes hypothetical in vitro cytotoxicity data for NCE-X.

Cell LineCell TypeAssay TypeIC50 (µM)Exposure Time (hours)
HepG2Human Hepatocellular CarcinomaMTT7524
HEK293Human Embryonic KidneyMTT12024
A549Human Lung CarcinomaMTT9524
3T3Mouse FibroblastNeutral Red15024
Experimental Protocol: MTT Cytotoxicity Assay

This protocol provides a general procedure for the MTT assay.

1. Cell Culture:

  • Cells are cultured in appropriate media and conditions (e.g., 37°C, 5% CO2).

  • Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.

2. Compound Treatment:

  • A stock solution of NCE-X is prepared and serially diluted to the desired concentrations.

  • The culture medium is replaced with medium containing the various concentrations of NCE-X. A vehicle control is also included.

3. Incubation:

  • The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

4. MTT Assay:

  • After incubation, the treatment medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

  • The plates are incubated for a further 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

5. Data Analysis:

  • The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Cell viability is calculated as a percentage of the vehicle control, and the IC50 value is determined by plotting a dose-response curve.

Genotoxicity

Genotoxicity assays are designed to detect compounds that can induce genetic damage, such as gene mutations and chromosomal aberrations.[6] A standard battery of tests is typically performed to assess the genotoxic potential of a new chemical entity.[7]

Summary of Genotoxicity Assays for NCE-X

The following table summarizes hypothetical results from a standard battery of genotoxicity assays for NCE-X.

AssayTest SystemMetabolic Activation (S9)Result
Bacterial Reverse Mutation (Ames)Salmonella typhimuriumWith and WithoutNegative
In Vitro MicronucleusHuman Peripheral Blood LymphocytesWith and WithoutNegative
In Vitro Chromosomal AberrationChinese Hamster Ovary (CHO) CellsWith and WithoutNegative
Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test)

This protocol outlines the general procedure for the Ames test.

1. Bacterial Strains:

  • A set of Salmonella typhimurium strains with pre-existing mutations in the histidine operon are used (e.g., TA98, TA100, TA1535, TA1537).[8]

2. Metabolic Activation:

  • The assay is performed both with and without a metabolic activation system (S9 fraction), typically derived from rat liver homogenate, to detect metabolites that may be genotoxic.[6]

3. Treatment:

  • The bacterial strains are exposed to various concentrations of NCE-X in the presence of a small amount of histidine.

  • Positive and negative controls are included in each experiment.

4. Incubation:

  • The treated bacteria are plated on a minimal agar medium lacking histidine and incubated for 48-72 hours.

5. Data Analysis:

  • Only bacteria that have undergone a reverse mutation (revertants) will be able to synthesize their own histidine and form colonies.

  • The number of revertant colonies is counted for each concentration of NCE-X and compared to the negative control. A significant, dose-dependent increase in the number of revertants indicates a positive result.

Visualizations

Experimental Workflow Diagram

Preliminary_Toxicity_Screening_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Assays Cytotoxicity Cytotoxicity Assays (e.g., MTT, Neutral Red) Data_Analysis Data Analysis and Safety Profile Assessment Cytotoxicity->Data_Analysis Genotoxicity_in_vitro Genotoxicity Assays (e.g., Ames, Micronucleus) Genotoxicity_in_vitro->Data_Analysis Acute_Toxicity Acute Toxicity (e.g., LD50 Determination) Acute_Toxicity->Data_Analysis NCE New Chemical Entity (NCE-X) NCE->Cytotoxicity NCE->Genotoxicity_in_vitro NCE->Acute_Toxicity Go_NoGo Go/No-Go Decision for Further Development Data_Analysis->Go_NoGo

Caption: Preliminary Toxicity Screening Workflow for a New Chemical Entity.

Hypothetical Signaling Pathway Perturbation

Apoptosis_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway FasL FasL FasR Fas Receptor FasL->FasR FADD FADD FasR->FADD Procaspase8 Pro-caspase 8 FADD->Procaspase8 Caspase8 Caspase 8 Procaspase8->Caspase8 Procaspase3 Pro-caspase 3 Caspase8->Procaspase3 DNA_Damage DNA Damage p53 p53 DNA_Damage->p53 Bax Bax p53->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Procaspase9 Pro-caspase 9 Apaf1->Procaspase9 Caspase9 Caspase 9 Procaspase9->Caspase9 Caspase9->Procaspase3 NCE_X NCE-X NCE_X->DNA_Damage Induces Caspase3 Caspase 3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical Perturbation of the Apoptosis Signaling Pathway by NCE-X.

Conclusion

The preliminary toxicity screening battery of tests provides essential information for the initial safety assessment of a new chemical entity. The data generated from these studies, when presented in a clear and standardized format, allows for a robust evaluation of the compound's potential risks. A thorough understanding of a compound's acute toxicity, cytotoxicity, and genotoxicity is fundamental for making informed decisions in the drug development pipeline. Further specialized toxicity studies, such as cardiotoxicity and repeated-dose toxicity, would be warranted based on the findings of this initial screen and the intended therapeutic use of the NCE.

References

An In-Depth Technical Guide on the Discovery and Isolation of Piperine from Piper nigrum

Author: BenchChem Technical Support Team. Date: December 2025

Erroneous Premise: Perastine is a Synthetic Compound

An in-depth review of scientific literature and chemical databases indicates that this compound is a synthetically produced antihistamine belonging to the piperazine class. Its chemical name is 1-(2-(Diphenylmethoxy)-ethyl)piperidine. There is currently no evidence to suggest that this compound is a naturally occurring compound or that it has ever been discovered in or isolated from a natural source.

Therefore, a technical guide on the discovery and isolation of this compound from natural sources cannot be compiled. However, to fulfill the core requirements of your request for a detailed technical guide on the isolation of a similar class of molecule, this whitepaper will focus on the discovery and isolation of Piperine , a well-documented piperidine alkaloid from a natural source.

Audience: Researchers, scientists, and drug development professionals.

Introduction

Piperine (1-piperoylpiperidine) is a naturally occurring alkaloid responsible for the pungency of black pepper (Piper nigrum) and long pepper (Piper longum). First isolated in 1819 by Hans Christian Ørsted, it has since been the subject of extensive research due to its wide range of pharmacological activities.[1] These include anti-inflammatory, antioxidant, antitumor, and bioavailability-enhancing properties.[2][3] The latter is of particular interest in drug development, as piperine can increase the absorption and efficacy of other therapeutic agents. This guide provides a comprehensive overview of the discovery, isolation, and quantification of piperine from its primary natural source, Piper nigrum.

Discovery and History

The use of black pepper as a spice and traditional medicine dates back thousands of years. However, the isolation of its pungent principle, piperine, was a significant milestone in the field of natural product chemistry.

  • 1819: Danish chemist Hans Christian Ørsted first isolated piperine from the fruit of Piper nigrum.[1]

  • Post-1819: Subsequent research focused on elucidating its chemical structure, which was determined to be 1-(5-[1,3-benzodioxol-5-yl]-1-oxo-2,4-pentadienyl) piperidine.[1]

The discovery and characterization of piperine paved the way for understanding the chemical basis of taste and for the scientific investigation of the medicinal properties of spices.

Experimental Protocols

The isolation of piperine from Piper nigrum can be achieved through various solvent extraction methods. Below are detailed protocols for two common and effective methods.

Method 1: Soxhlet Extraction with Ethanol

This is a classic and efficient method for the exhaustive extraction of thermally stable compounds.

3.1.1 Materials and Equipment

  • Dried, finely ground black pepper (Piper nigrum)

  • Ethanol (95% or absolute)

  • Soxhlet apparatus (including round-bottom flask, extraction chamber, and condenser)

  • Heating mantle

  • Rotary evaporator

  • Beakers and flasks

  • Filtration apparatus (e.g., Buchner funnel, filter paper)

  • Crystallization dish

3.1.2 Procedure

  • Weigh 20 g of finely powdered black pepper and place it into a porous thimble.

  • Place the thimble inside the main chamber of the Soxhlet extractor.

  • Assemble the Soxhlet apparatus with a 250 mL round-bottom flask containing 150 mL of 95% ethanol and a condenser.

  • Heat the flask using a heating mantle to initiate the extraction cycle. The solvent will vaporize, condense, and drip onto the sample, extracting the piperine.

  • Continue the extraction for 6-8 hours, or until the solvent in the siphon arm runs clear.

  • After extraction, allow the apparatus to cool.

  • Concentrate the ethanolic extract using a rotary evaporator until a viscous, dark green-brown residue is obtained.

  • Dissolve the residue in a minimal amount of hot ethanol.

  • Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4°C) overnight to facilitate crystallization.

  • Collect the precipitated yellow, needle-like crystals of piperine by vacuum filtration.

  • Wash the crystals with a small amount of cold ethanol to remove impurities.

  • Dry the crystals in a desiccator. The melting point of pure piperine is approximately 130°C.[1]

Method 2: Cold Maceration with Dichloromethane (DCM)

This method avoids heat, which can be beneficial for preventing the degradation of any heat-sensitive compounds.

3.2.1 Materials and Equipment

  • Dried, finely ground black pepper (Piper nigrum)

  • Dichloromethane (DCM)

  • Large conical flask or beaker with a stopper

  • Magnetic stirrer and stir bar

  • Filtration apparatus

  • Rotary evaporator

  • Crystallization dish

3.2.2 Procedure

  • Place 20 g of powdered black pepper into a 500 mL conical flask.

  • Add 200 mL of dichloromethane to the flask.

  • Stopper the flask and stir the mixture at room temperature for 24-48 hours using a magnetic stirrer.

  • Filter the mixture through filter paper to separate the pepper grounds from the extract.

  • Wash the residue with an additional 50 mL of DCM to ensure complete extraction.

  • Combine the filtrates and concentrate the solution using a rotary evaporator to obtain a crude oleoresin.

  • Dissolve the oleoresin in a small volume of acetone and add hexane dropwise until the solution becomes turbid.

  • Allow the solution to stand at room temperature for crystallization to occur.

  • Collect the piperine crystals by filtration, wash with a cold acetone-hexane mixture, and dry.

Quantitative Data

The yield and purity of isolated piperine can vary depending on the source of the black pepper and the extraction method employed.

ParameterSoxhlet (Ethanol)Cold Maceration (DCM)Supercritical Fluid Extraction
Typical Yield (% w/w) 8.13% - 10.1%[4][5]~7.42%[5]8.76%[4]
Purity (by HPLC) >95%>92%[1]>98%[4]
Extraction Time 6-8 hours[4]24-48 hours0.5 hours[4]
Melting Point (°C) 129-131°C[1]129-131°C[1]129-131°C[1]
Table 1: Comparison of Piperine Extraction Methods

Mandatory Visualizations

Experimental Workflow for Piperine Isolation

G Figure 1: General Experimental Workflow for Piperine Isolation start Dried Piper nigrum Fruits grinding Grinding/Pulverization start->grinding extraction Solvent Extraction (e.g., Soxhlet with Ethanol) grinding->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crystallization Crystallization concentration->crystallization isolation Isolation of Crystals (Vacuum Filtration) crystallization->isolation purification Recrystallization/Washing isolation->purification final_product Pure Piperine Crystals purification->final_product

Caption: General Experimental Workflow for Piperine Isolation

Key Signaling Pathways Modulated by Piperine

Piperine is known to interact with multiple signaling pathways, contributing to its diverse pharmacological effects.

G Figure 2: Simplified Overview of Signaling Pathways Modulated by Piperine cluster_inflammation Inflammation & Cancer cluster_metabolism Metabolism piperine Piperine nfkb NF-κB Pathway piperine->nfkb Inhibits mapk MAPK (ERK, p38) piperine->mapk Modulates akt PI3K/Akt Pathway piperine->akt Inhibits ampk AMPK Pathway piperine->ampk Activates node_nfkb ↓ Pro-inflammatory Cytokines ↓ Cell Proliferation node_mapk ↓ Inflammation ↓ Cell Migration node_akt ↓ Cell Survival ↑ Apoptosis glut4 GLUT4 Translocation ampk->glut4 Promotes node_glut4 ↑ Glucose Uptake

Caption: Simplified Overview of Signaling Pathways Modulated by Piperine

Conclusion

Piperine remains a molecule of significant interest to the scientific and pharmaceutical communities. The methods outlined in this guide provide robust and reproducible protocols for its isolation from Piper nigrum. The quantitative data presented highlights the efficiency of various extraction techniques, with supercritical fluid extraction offering a rapid and high-purity alternative to traditional solvent methods. Understanding the signaling pathways modulated by piperine is crucial for harnessing its therapeutic potential, particularly in the realms of inflammation, cancer, and metabolic disorders.[2][6][7] Further research into the targeted delivery and synergistic effects of piperine will continue to be a promising area of drug development.

References

A Technical Guide to the Computational Modeling of Perastine Binding to the Novel GPCR, NKR1

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Perastine and the Neuro-Kinetic Receptor 1 (NKR1) are hypothetical entities created for the purpose of this technical guide. The data, protocols, and pathways described herein are illustrative examples based on established computational drug discovery methodologies.

Abstract

G protein-coupled receptors (GPCRs) represent a vast and crucial class of drug targets.[1][2] The development of novel modulators for these receptors is a cornerstone of modern pharmacology. This whitepaper provides an in-depth technical guide to the computational modeling of a novel antagonist, this compound, and its interaction with the hypothetical Neuro-Kinetic Receptor 1 (NKR1), a GPCR implicated in neuro-degenerative disorders. We present a comprehensive workflow, from receptor modeling and ligand docking to molecular dynamics simulations, to elucidate the structural and energetic determinants of this compound binding. Detailed experimental protocols, quantitative data summaries, and pathway visualizations are provided to serve as a robust framework for researchers, scientists, and drug development professionals engaged in GPCR-targeted computational drug design.[1][3]

Introduction: The Neuro-Kinetic Receptor 1 (NKR1) and this compound

The Neuro-Kinetic Receptor 1 (NKR1) is a hypothetical Class A GPCR predominantly expressed in the central nervous system. Its putative signaling cascade, upon activation by its endogenous ligand, Neurokinin-A (NKA), is believed to involve the Gαq pathway, leading to downstream calcium mobilization and subsequent neuronal activation. Dysregulation of the NKR1 pathway has been correlated with accelerated neuronal degradation.

This compound is a novel small-molecule antagonist designed to competitively inhibit NKA binding at the NKR1 orthosteric site, thereby reducing downstream signaling. Understanding the precise binding mode, affinity, and dynamic behavior of this compound within the NKR1 binding pocket is critical for its optimization and development as a therapeutic agent. Computational methods offer a powerful, atomistic-level view of these interactions, enabling rapid evaluation and refinement of drug candidates before costly synthesis and in-vitro testing.[4][5][6]

NKR1 Signaling Pathway

Activation of NKR1 by its endogenous agonist initiates a cascade via the Gαq protein. This process involves the activation of Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), a key second messenger. This compound acts by blocking the initial agonist binding step.

NKR1_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular NKR1 NKR1 G_protein Gαq/βγ NKR1->G_protein Activates PLC PLC G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves Agonist Agonist (NKA) Agonist->NKR1 Binds This compound Antagonist (this compound) This compound->NKR1 Blocks IP3_DAG IP3 + DAG PIP2->IP3_DAG Ca_release Ca²⁺ Release IP3_DAG->Ca_release Triggers Response Cellular Response Ca_release->Response

Caption: Hypothesized Gαq signaling pathway of the NKR1 receptor and site of this compound antagonism.

Computational Modeling Workflow

The comprehensive workflow for modeling this compound's interaction with NKR1 integrates several computational techniques.[1][5] This multi-step process ensures a thorough investigation, from initial structural prediction to the analysis of dynamic stability and binding free energy.

Computational_Workflow cluster_prep 1. Receptor & Ligand Preparation cluster_docking 2. Binding Site Prediction & Docking cluster_dynamics 3. System Dynamics & Energetics homology Homology Modeling of NKR1 (Template: Rhodopsin) validation Model Quality Validation (Ramachandran, DOPE Score) homology->validation pocket_id Binding Pocket Identification (Site Mapping) validation->pocket_id ligand_prep This compound 3D Structure Generation & Energy Minimization docking Molecular Docking (this compound into NKR1) ligand_prep->docking pocket_id->docking pose_analysis Pose Clustering & Scoring (Binding Affinity Estimation) docking->pose_analysis md_setup System Solvation & Equilibration (Membrane Bilayer Setup) pose_analysis->md_setup md_sim Molecular Dynamics Simulation (100 ns Production Run) md_setup->md_sim analysis Trajectory Analysis (RMSD, RMSF, Interaction Energy) md_sim->analysis

References

Early-Stage Research on Perastine's Biological Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Perastine (CAS 4960-10-5) is a piperidine derivative, identified chemically as 1-(2-(diphenylmethoxy)ethyl)piperidine. Structurally, it is classified as a potential first-generation histamine H1 receptor antagonist. Publicly available literature on the specific biological activity of this compound is limited; it has been identified as a synthetic impurity of the known antitussive and antihistamine agent, Clothis compound.[1][2]

This technical guide provides a framework for the initial investigation of this compound's biological activity, based on the established pharmacology of its chemical class. The data presented herein is representative and hypothetical , derived from typical values for first-generation H1 antagonists to serve as a benchmark for potential future studies. The experimental protocols and pathways described are the standard methodologies that would be employed to characterize such a compound.

Predicted Pharmacological Profile

This compound is predicted to act as a competitive inverse agonist at the histamine H1 receptor. By binding to the receptor, it would block the downstream signaling cascade initiated by histamine, thereby mitigating allergic and inflammatory responses.

Representative In Vitro Activity Data

The following tables summarize hypothetical, yet plausible, quantitative data for this compound's activity at the histamine H1 receptor. These values are based on published data for other first-generation H1 antagonists and serve as an example for comparison.

Table 1: Representative Receptor Binding Affinity

Compound Target Receptor Radioligand Kᵢ (nM) Cell Line
This compound (Hypothetical) Human Histamine H1 [³H]mepyramine 15 - 50 HEK293
Mepyramine (Reference) Human Histamine H1 [³H]mepyramine 1 - 10 HEK293

| Diphenhydramine (Reference) | Human Histamine H1 | [³H]mepyramine | 10 - 40 | HEK293 |

Table 2: Representative Functional Antagonism

Compound Assay Type Agonist IC₅₀ (nM) Cell Line
This compound (Hypothetical) Calcium Flux Histamine 30 - 100 CHO-hH1
Mepyramine (Reference) Calcium Flux Histamine 5 - 20 CHO-hH1

| Diphenhydramine (Reference) | Calcium Flux | Histamine | 25 - 80 | CHO-hH1 |

Core Signaling Pathway

As an H1 receptor antagonist, this compound would inhibit the Gq protein-coupled signaling pathway. Histamine binding typically activates the Gαq subunit, which in turn activates Phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC), leading to the cellular response. This compound would block the initial receptor activation step.

H1_Signaling_Pathway cluster_membrane Cell Membrane H1R Histamine H1 Receptor Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Histamine Histamine Histamine->H1R Activates This compound This compound (Antagonist) This compound->H1R Blocks Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC Response Cellular Response (e.g., Inflammation) Ca_Release->Response PKC->Response

Caption: Histamine H1 receptor Gq signaling pathway blocked by this compound.

Key Experimental Protocols

The following are detailed protocols for standard in vitro assays that would be used to determine the binding affinity and functional activity of this compound.

Protocol: Competitive Radioligand Binding Assay

This assay determines the binding affinity (Kᵢ) of this compound for the human histamine H1 receptor by measuring its ability to compete with a known radiolabeled ligand.[3][4]

1. Materials:

  • Membranes: Commercially available membranes from HEK293 cells stably expressing the human histamine H1 receptor.

  • Radioligand: [³H]mepyramine (Specific Activity: 20-30 Ci/mmol).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-specific Control: Mianserin (10 µM final concentration).

  • Test Compound: this compound, serially diluted.

  • Apparatus: 96-well plates, cell harvester, scintillation counter, glass fiber filters.

2. Membrane Preparation:

  • Thaw membrane aliquots on ice.

  • Homogenize gently in ice-cold assay buffer.

  • Determine protein concentration using a Bradford or BCA assay.

  • Dilute membranes in assay buffer to a final concentration of 10-20 µg protein per well.

3. Assay Procedure:

  • Set up triplicate wells for Total Binding, Non-specific Binding (NSB), and Competition Binding.

  • Total Binding: Add 50 µL assay buffer, 50 µL [³H]mepyramine (final concentration ~2 nM), and 100 µL of diluted membranes.

  • NSB: Add 50 µL Mianserin (10 µM), 50 µL [³H]mepyramine, and 100 µL of diluted membranes.

  • Competition: Add 50 µL of serially diluted this compound, 50 µL [³H]mepyramine, and 100 µL of diluted membranes.

  • Incubate plates for 120 minutes at 25°C with gentle agitation.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash filters three times with 3 mL of ice-cold assay buffer.

  • Dry the filters, place them in scintillation vials with 4 mL of scintillation cocktail, and quantify radioactivity in a liquid scintillation counter.

4. Data Analysis:

  • Calculate Specific Binding = Total Binding - NSB.

  • Plot the percentage of specific binding against the log concentration of this compound.

  • Determine the IC₅₀ value from the resulting sigmoidal curve using non-linear regression.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membranes Prepare hH1R Membranes Incubate Incubate Membranes, Radioligand & this compound (120 min, 25°C) Membranes->Incubate Ligands Prepare Radioligand & this compound Dilutions Ligands->Incubate Filter Rapid Filtration (Cell Harvester) Incubate->Filter Wash Wash Filters (3x with cold buffer) Filter->Wash Count Scintillation Counting (CPM) Wash->Count Plot Plot % Inhibition vs [Log this compound] Count->Plot Calculate Calculate IC₅₀ & Kᵢ Plot->Calculate

Caption: Experimental workflow for the H1 receptor competitive binding assay.
Protocol: Intracellular Calcium Flux Assay

This functional assay measures this compound's ability to inhibit histamine-induced calcium mobilization in whole cells, providing an IC₅₀ value for its antagonist activity.[5][6][7]

1. Materials:

  • Cells: CHO or HEK293 cells stably expressing the human histamine H1 receptor.

  • Dye: Fluo-4 AM or similar calcium-sensitive fluorescent dye.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Agonist: Histamine.

  • Test Compound: this compound, serially diluted.

  • Apparatus: 96- or 384-well black, clear-bottom plates; fluorescence plate reader with automated injection (e.g., FLIPR, FlexStation).

2. Cell Preparation:

  • Plate cells in black, clear-bottom microplates and grow to 80-90% confluency.

  • Aspirate the growth medium.

  • Prepare a loading buffer containing the calcium-sensitive dye (e.g., 1 µM Fluo-4 AM) in assay buffer.

  • Add 100 µL of loading buffer to each well.

  • Incubate the plate for 60 minutes at 37°C in the dark.

  • Wash the cells twice with assay buffer, leaving 100 µL of buffer in each well.

3. Assay Procedure:

  • Place the cell plate into the fluorescence plate reader and allow it to equilibrate to 37°C.

  • Add 50 µL of serially diluted this compound (or buffer for control wells) to the appropriate wells.

  • Incubate for 15-30 minutes.

  • Measure baseline fluorescence for 10-20 seconds.

  • Using the instrument's injector, add 50 µL of histamine at a pre-determined EC₈₀ concentration (the concentration that gives 80% of the maximal response).

  • Immediately begin measuring fluorescence intensity every 1-2 seconds for 2-3 minutes.

4. Data Analysis:

  • The response is measured as the peak fluorescence intensity minus the baseline fluorescence.

  • Normalize the data, setting the response with histamine alone as 100% and the response with no histamine as 0%.

  • Plot the normalized response against the log concentration of this compound.

  • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion

This compound is a structurally defined compound with a high probability of acting as a histamine H1 receptor antagonist. While direct experimental data on its biological activity is not currently in the public domain, this guide provides a comprehensive framework for its initial characterization. The representative data, established signaling pathways, and detailed in vitro protocols offer a robust starting point for researchers aiming to investigate the pharmacology of this compound and determine its potential as a therapeutic agent. Future studies should focus on executing these assays to generate specific data and subsequently explore selectivity, off-target effects, and in vivo efficacy.

References

An In-depth Technical Guide to Perifosine's Role in Cellular Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Perifosine (KRX-0401) is a synthetic alkylphospholipid that has been extensively investigated as a targeted anti-cancer agent.[1] Its primary mechanism of action is the inhibition of the serine/threonine kinase Akt (also known as Protein Kinase B), a critical node in the PI3K/Akt/mTOR signaling pathway.[1][2] This pathway is frequently dysregulated in a wide range of human cancers, playing a crucial role in cell proliferation, survival, and resistance to therapy.[1][3] Unlike many kinase inhibitors that target the ATP-binding site, perifosine uniquely targets the pleckstrin homology (PH) domain of Akt.[1][4] This guide provides an in-depth technical overview of perifosine as an Akt inhibitor, summarizing key preclinical and clinical data, detailing experimental protocols, and visualizing important concepts.

Mechanism of Action

Perifosine's novel mechanism of action centers on its ability to prevent the translocation of Akt to the cell membrane, a crucial step for its activation.[1][3] As an alkylphospholipid, perifosine is thought to intercalate into the cell membrane, thereby sterically hindering the binding of Akt's PH domain to phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[1][5] This inhibition of membrane localization prevents the subsequent phosphorylation of Akt at threonine 308 (Thr308) by PDK1 and serine 473 (Ser473) by mTORC2, both of which are required for full kinase activation.[1][6] The inhibition of Akt phosphorylation by perifosine has been demonstrated in a dose-dependent manner in various cancer cell lines.[7][8]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Growth Factor PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt recruits PDK1 PDK1 pAkt p-Akt (Active) PDK1->pAkt phosphorylates (T308) mTORC2 mTORC2 mTORC2->pAkt phosphorylates (S473) Perifosine Perifosine Perifosine->Akt inhibits translocation Downstream Downstream Targets (e.g., GSK3β, FOXO) pAkt->Downstream phosphorylates Proliferation Cell Proliferation & Survival Downstream->Proliferation promotes

Figure 1: The PI3K/Akt signaling pathway and the inhibitory action of perifosine.

Quantitative Data

Perifosine has demonstrated potent anti-proliferative and pro-apoptotic activity across a broad range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values typically fall within the low micromolar range.

Table 1: In Vitro IC50 Values of Perifosine in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
MM.1SMultiple Myeloma4.7[9]
H460Non-Small Cell Lung1.0 (cell survival)[10]
H460Non-Small Cell Lung10.0 (apoptosis)[10]
DU 145Prostate Cancer28.8[11]
H1915Lung Adenocarcinoma2.5[11]
VariousHead and Neck Squamous Carcinoma0.6 - 8.9[9]

Table 2: Clinical Trial Data for Perifosine in Combination Therapy

Trial Identifier/ReferenceTreatment RegimenPatient PopulationOverall Response Rate (ORR)Median Time to Progression (TTP)Median Overall Survival (OS)
Schreeder et al.Perifosine + DexamethasoneRelapsed/Refractory Multiple Myeloma38% (Partial or Minimal Response)Not ReportedNot Reported
Richardson et al.Perifosine + Bortezomib +/- DexamethasoneRelapsed/Refractory Multiple Myeloma20% (Partial or Minimal Response)Not ReportedNot Reported

Note: While perifosine showed promise in early trials, it ultimately failed to meet its primary endpoints in Phase III trials for colorectal cancer and multiple myeloma, leading to the discontinuation of its development.[12]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the effect of perifosine on cancer cell viability.[1][9]

Materials:

  • 96-well flat-bottom plates

  • Complete cell culture medium

  • Perifosine stock solution (e.g., 10 mM in ethanol or water)[13]

  • MTT reagent (5 mg/mL in PBS, sterile filtered)[2]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[2]

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[2]

  • Compound Treatment: Treat the cells with a serial dilution of perifosine (and appropriate vehicle controls) for a specified duration (e.g., 48 or 72 hours).[1]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.[1]

  • Formazan Solubilization: Add a solubilization solution to dissolve the formazan crystals.[1]

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[1]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[1]

Western Blotting for Phospho-Akt

This protocol is used to determine the effect of perifosine on Akt phosphorylation.[1]

Materials:

  • Cell culture plates

  • Perifosine

  • Ice-cold PBS

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (phospho-Akt Ser473, phospho-Akt Thr308, total Akt)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis: Treat cells with perifosine for the desired time, then lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.[1]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).[1]

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[1]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[1]

  • Blocking: Block the membrane with a suitable blocking buffer to prevent non-specific antibody binding.[1]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-Akt (Ser473 or Thr308) and a primary antibody for total Akt (as a loading control) overnight at 4°C.[1]

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[1]

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.[1]

  • Analysis: Quantify the band intensities to determine the relative levels of phospho-Akt and total Akt.[1]

G cluster_workflow Experimental Workflow for Perifosine In Vitro Studies start Start: Cancer Cell Line treatment Perifosine Treatment (Dose-Response & Time-Course) start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability western Western Blotting (p-Akt, Total Akt, etc.) treatment->western apoptosis Apoptosis Assay (e.g., Annexin V) treatment->apoptosis analysis Data Analysis: IC50 Determination, Protein Quantification viability->analysis western->analysis apoptosis->analysis end End: Conclusion on Efficacy & Mechanism analysis->end

Figure 2: General Experimental Workflow for Perifosine In Vitro Studies.

In Vivo Tumor Xenograft Study

This protocol outlines a typical workflow for evaluating the anti-tumor efficacy of perifosine in a mouse xenograft model.[1]

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • Cancer cell suspension

  • Perifosine formulation for oral gavage

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of immunocompromised mice.[1]

  • Tumor Growth Monitoring: Monitor the mice for tumor growth. Once tumors reach a palpable size, randomize the mice into treatment and control groups.[1]

  • Treatment Administration: Administer perifosine (e.g., by oral gavage) and a vehicle control to the respective groups according to a predetermined dosing schedule.[1]

  • Tumor Measurement: Measure tumor volume regularly (e.g., twice weekly) using calipers.

  • Endpoint: At the end of the study (due to tumor size limits or predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blotting).

  • Data Analysis: Compare tumor growth rates between the treatment and control groups to determine the anti-tumor efficacy of perifosine.

Conclusion

Perifosine remains a significant tool for researchers studying the PI3K/Akt pathway due to its unique mechanism of action targeting the PH domain of Akt.[1] While its clinical development has faced challenges, the extensive preclinical and early-phase clinical data provide a valuable foundation for further investigation into its potential as a single agent or in combination therapies.[1][7] The protocols and data presented in this guide offer a comprehensive resource for scientists and drug development professionals interested in the cellular signaling roles of perifosine.

References

Methodological & Application

Application Notes and Protocols: Laboratory Synthesis of Perastine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the laboratory-scale synthesis of Perastine, an antihistaminic compound of the piperazine class. The synthesis is based on the Williamson ether synthesis, a robust and well-established method for the formation of ethers. The protocol outlines the reaction of diphenylmethyl bromide with 2-(piperidino)ethanol in the presence of a non-nucleophilic base. This method is suitable for producing this compound in a laboratory setting for research and development purposes. The document includes a comprehensive experimental procedure, a summary of quantitative data, and a visual representation of the synthetic workflow.

Introduction

This compound, with the IUPAC name 1-(2-(Diphenylmethoxy)-ethyl)piperidine, is a compound with potential applications in medicinal chemistry, particularly as an antihistamine. Its structure features a diphenylmethyl ether moiety linked to a piperidine ring via an ethyl spacer. The synthesis of such ethers is commonly achieved through the Williamson ether synthesis, which involves the nucleophilic substitution of a halide by an alkoxide. The protocol detailed herein utilizes this classical reaction to afford this compound from commercially available starting materials.

Chemical Reaction

The synthesis of this compound is achieved by the reaction of diphenylmethyl bromide with 2-(piperidino)ethanol in the presence of potassium carbonate, which acts as a base to neutralize the hydrobromic acid formed during the reaction. Acetonitrile is used as the solvent for this reaction.

Reaction Scheme:

Quantitative Data

The following table summarizes the reagents and their quantities for the synthesis of this compound.

ReagentMolecular FormulaMolecular Weight ( g/mol )AmountMoles (mmol)Molar Ratio
Diphenylmethyl bromideC13H11Br247.132.47 g10.01.0
2-(piperidino)ethanolC7H15NO129.201.42 g11.01.1
Potassium CarbonateK2CO3138.212.76 g20.02.0
AcetonitrileCH3CN41.0550 mL--

Theoretical Yield of this compound (C20H25NO, MW: 295.42 g/mol ): 2.95 g

Experimental Protocol

4.1. Materials and Equipment

  • Diphenylmethyl bromide (CAS: 776-74-9)

  • 2-(piperidino)ethanol (CAS: 1484-84-0)

  • Anhydrous potassium carbonate (CAS: 584-08-7)

  • Anhydrous acetonitrile (CH3CN)

  • Ethyl acetate

  • Hexanes

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • 100 mL two-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Silica gel (for column chromatography)

  • Thin-layer chromatography (TLC) plates and chamber

4.2. Reaction Procedure

  • Setup: Assemble a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen or argon atmosphere.

  • Addition of Reagents: To the flask, add diphenylmethyl bromide (2.47 g, 10.0 mmol), 2-(piperidino)ethanol (1.42 g, 11.0 mmol), and anhydrous potassium carbonate (2.76 g, 20.0 mmol).

  • Addition of Solvent: Add 50 mL of anhydrous acetonitrile to the flask.

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent. The reaction is typically complete within 4-6 hours.

  • Cooling: Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.

4.3. Work-up and Purification

  • Filtration: Filter the reaction mixture through a pad of celite to remove potassium carbonate and other inorganic salts. Wash the filter cake with a small amount of acetonitrile.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.

  • Extraction: Dissolve the residue in 50 mL of ethyl acetate. Transfer the solution to a separatory funnel and wash with 2 x 30 mL of saturated aqueous sodium bicarbonate solution, followed by 1 x 30 mL of brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford pure this compound as an oil or a low-melting solid.

4.4. Characterization

The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Perastine_Synthesis_Workflow node_reagents Reagents: - Diphenylmethyl bromide - 2-(piperidino)ethanol - K2CO3 - Acetonitrile node_reaction Williamson Ether Synthesis node_reagents->node_reaction 1. Mix node_conditions Reflux in Acetonitrile (4-6 hours) node_reaction->node_conditions 2. Heat node_workup Work-up: - Filtration - Extraction - Drying node_conditions->node_workup 3. Isolate Crude node_purification Purification: Column Chromatography node_workup->node_purification 4. Purify node_product Pure this compound node_purification->node_product Final Product

Application Notes and Protocols for the Use of Erastin in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erastin is a small molecule compound widely utilized in cancer research as a potent and specific inducer of ferroptosis, a unique form of iron-dependent, non-apoptotic cell death.[1][2] Its mechanism of action involves the inhibition of the cystine/glutamate antiporter system Xc-, leading to a cascade of events that culminates in lethal lipid peroxidation.[3][4] This document provides detailed application notes and protocols for the use of Erastin and its more water-soluble analog, Piperazine Erastin, in cell culture experiments.

Mechanism of Action

Erastin's primary mode of action is the induction of ferroptosis through multiple pathways:

  • Inhibition of System Xc- : Erastin blocks the SLC7A11 subunit of the system Xc- antiporter, preventing the uptake of cystine, a crucial precursor for the synthesis of the antioxidant glutathione (GSH).[3][5]

  • GSH Depletion and GPX4 Inactivation : The depletion of intracellular GSH leads to the inactivation of glutathione peroxidase 4 (GPX4), an enzyme essential for detoxifying lipid peroxides.[4][6]

  • Lipid Peroxidation : The inactivation of GPX4 results in the accumulation of lipid-based reactive oxygen species (ROS), leading to widespread lipid peroxidation and subsequent cell death.

  • Modulation of Other Pathways : Erastin has also been shown to activate the p53 pathway, which can further inhibit system Xc- activity.[1] Additionally, it can induce the Nrf2/HO-1 signaling pathway as a cellular stress response.[7][8]

Data Presentation

Table 1: Effective Concentrations of Erastin in Various Cancer Cell Lines
Cell LineCancer TypeIC50 Value (µM)Treatment ConditionsReference
HeLaCervical Cancer~3.5 - 30.8824 hours[6][7][9]
SiHaCervical Cancer~29.4024 hours[7][8]
NCI-H1975Lung Adenocarcinoma~524 hours[6][9]
MDA-MB-231Triple-Negative Breast Cancer~40.6324 hours[9][10]
HGC-27Gastric Cancer~14.39 (IC50), 6.23 (IC30)24 hours[11][12]
HT-29Colorectal Cancer1-30 (effective range)48 hours[9][13]
DLD-1Colorectal Cancer1-30 (effective range)Not specified[9]
Caco-2Colorectal Cancer1-30 (effective range)Not specified[9]
HT-1080FibrosarcomaNot specified (used in vivo)Not specified[14]
HL-60Acute Myeloid Leukemia~5 (effective concentration)24 hours[15]

Note: IC50 values can vary depending on the specific experimental conditions, including cell density and passage number. It is recommended to perform a dose-response curve to determine the optimal concentration for your cell line.

Experimental Protocols

Protocol 1: Determination of Erastin Cytotoxicity using MTT Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of Erastin for a specific cell line.

Materials:

  • Adherent cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Erastin (stock solution in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 - 10,000 cells/well and allow them to adhere overnight.[9]

  • Erastin Preparation: Prepare a 10 mM stock solution of Erastin in DMSO. Perform serial dilutions in complete culture medium to achieve a range of final concentrations (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, 75 µM).[9] Include a vehicle control with the same final concentration of DMSO as the highest Erastin concentration.

  • Cell Treatment: Remove the old medium and add 100 µL of the prepared Erastin dilutions or vehicle control to the respective wells.

  • Incubation: Incubate the plate for 24 to 48 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[11]

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[16]

    • Mix gently to ensure complete solubilization.

  • Data Acquisition: Measure the absorbance at 470 nm or 570 nm using a microplate reader.[11]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Analysis of Protein Expression by Western Blotting

This protocol describes the analysis of key ferroptosis-related proteins following Erastin treatment.

Materials:

  • 6-well cell culture plates

  • Erastin

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-GPX4, anti-SLC7A11, anti-Nrf2, anti-HO-1, anti-p53, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentration of Erastin (e.g., IC50 value) for the indicated time (e.g., 24 hours).

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.[16]

    • Incubate on ice for 30 minutes.[16]

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Prepare protein samples with Laemmli buffer and heat at 95°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Protocol 3: Detection of Ferroptosis by Flow Cytometry

This protocol allows for the quantification of lipid ROS and cell death, key markers of ferroptosis.

Materials:

  • 6-well cell culture plates

  • Erastin

  • C11-BODIPY™ 581/591 probe (for lipid ROS)

  • Propidium Iodide (PI) or other viability dye

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with Erastin as described in Protocol 2.

  • Lipid ROS Staining:

    • Approximately 1-2 hours before the end of the treatment, add C11-BODIPY™ 581/591 to the culture medium at a final concentration of 1-5 µM.

    • Incubate for 30-60 minutes at 37°C.[17]

  • Cell Harvesting and Staining:

    • Gently wash the cells twice with pre-warmed PBS.

    • Harvest the cells by trypsinization and resuspend in PBS.

    • For cell death analysis, add PI to a final concentration of 1-5 µg/mL just before analysis.

  • Flow Cytometry Analysis:

    • Analyze the cells on a flow cytometer.

    • For C11-BODIPY™, an increase in the green fluorescence signal indicates lipid peroxidation.

    • PI-positive cells represent the dead cell population.

  • Data Analysis: Quantify the percentage of cells with high green fluorescence (lipid ROS positive) and the percentage of PI-positive cells.

Mandatory Visualization

Erastin_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cystine Cystine Cysteine Cysteine Cystine->Cysteine Reduction SystemXc System Xc- (SLC7A11/SLC3A2) SystemXc->Cystine Glutamate Glutamate SystemXc->Glutamate Export Erastin Erastin Erastin->SystemXc Inhibits GSH GSH (Glutathione) Cysteine->GSH Synthesis GPX4 GPX4 (Active) GSH->GPX4 Cofactor GPX4_inactive GPX4 (Inactive) GSH->GPX4_inactive Depletion leads to inactivation Lipid_Peroxides Lipid Peroxides GPX4->Lipid_Peroxides Reduces Lipid_ROS Lipid ROS Lipid_Peroxides->Lipid_ROS Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis Induces

Caption: Erastin's primary mechanism of action.

Experimental_Workflow_Ferroptosis_Induction cluster_assays Downstream Assays start Seed Cells in Multi-well Plate treatment Treat with Erastin (and controls) start->treatment incubation Incubate (e.g., 24-48 hours) treatment->incubation viability Cell Viability Assay (e.g., MTT) incubation->viability western Western Blot (GPX4, SLC7A11, etc.) incubation->western flow Flow Cytometry (Lipid ROS, Cell Death) incubation->flow analysis Data Analysis viability->analysis western->analysis flow->analysis

Caption: General experimental workflow for studying Erastin-induced ferroptosis.

Erastin_Signaling_Pathways cluster_system_xc System Xc- Pathway cluster_p53 p53 Pathway cluster_nrf2 Nrf2/HO-1 Pathway Erastin Erastin SystemXc System Xc- Erastin->SystemXc Inhibits p53 p53 Activation Erastin->p53 Activates GSH GSH Depletion SystemXc->GSH GPX4 GPX4 Inactivation GSH->GPX4 Lipid_ROS Lipid ROS Accumulation GPX4->Lipid_ROS Nrf2 Nrf2 Activation Lipid_ROS->Nrf2 Stress signal activates Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis p53_SystemXc Inhibition of System Xc- p53->p53_SystemXc p53_SystemXc->GSH HO1 HO-1 Upregulation Nrf2->HO1

Caption: Signaling pathways modulated by Erastin.

References

Application Notes and Protocols for the Quantification of Perampanel

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Perampanel, marketed under the brand name Fycompa®, is a highly selective, non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2] It is utilized as an adjunctive therapy for partial-onset seizures and primary generalized tonic-clonic seizures.[1][3] Monitoring the plasma concentration of Perampanel can be crucial for optimizing clinical response in patients.[4] This document provides detailed application notes and protocols for the quantification of Perampanel in biological matrices, primarily human plasma, using various analytical techniques.

Mechanism of Action

Perampanel's primary mechanism of action involves the non-competitive antagonism of AMPA-type glutamate receptors on post-synaptic neurons.[1] Glutamate is the principal excitatory neurotransmitter in the central nervous system. In epileptic conditions, excessive glutamatergic activity contributes to the generation and spread of seizures. By binding to an allosteric site on the AMPA receptor, Perampanel reduces the receptor's response to glutamate, thereby decreasing neuronal hyperexcitability and suppressing seizure activity.[1][2]

Perampanel_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Glutamate_vesicle Glutamate (Vesicle) Glutamate_release Glutamate Release AMPA_receptor AMPA Receptor Ion_channel Ion Channel (Na+ influx) AMPA_receptor->Ion_channel Activates Depolarization Neuronal Depolarization Ion_channel->Depolarization Leads to Excitation Neuronal Hyperexcitability Depolarization->Excitation Contributes to Glutamate_release->AMPA_receptor Binds Perampanel Perampanel Perampanel->AMPA_receptor Non-competitive Antagonist

Caption: Perampanel's mechanism of action.

Quantitative Data Summary

The following tables summarize the validation parameters for various analytical methods used for Perampanel quantification.

Table 1: High-Performance Liquid Chromatography (HPLC) Methods

MethodLinearity (ng/mL)LLOQ (ng/mL)Precision (%CV)Accuracy (%)Reference
HPLC-UV25 - 100025Intra-day: ≤ 7.4, Inter-day: ≤ 7.496.4 - 113.3
HPLC-FLD3.75 - 3003.75Intra-day: 5.16 - 10.71, Inter-day: 5.16 - 10.7199.40 - 107.89[5][6]
RP-HPLC200 - 10000200--[7]

Table 2: Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods

Linearity (ng/mL)LLOQ (ng/mL)Precision (%CV)Accuracy (%)Reference
2.5 - 28002.5Intra-assay & Inter-assay: within acceptance criteriawithin acceptance criteria[8]
2.00 - 5002.00Intra-day: 2.4 - 6.8, Inter-day: 3.1 - 3.8Intra-day: 97.6 - 104.9, Inter-day: 98.9 - 103.5[9]
1.00 - 20001.00Intra-batch & Inter-batch: within acceptable criteriawithin acceptable criteria[10]
100 - 3200-Within-run & Between-run: ≤ 11.03-1.07 - 6.69 (bias)[11]

Experimental Protocols

Protocol 1: Quantification of Perampanel in Human Plasma by LC-MS/MS

This protocol is based on a simple and rapid method suitable for high-throughput analysis.[9][12]

1. Materials and Reagents

  • Perampanel reference standard

  • Perampanel-d5 (internal standard)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid

  • Ammonium formate

  • Human plasma (blank)

2. Sample Preparation

Sample_Prep_LCMSMS start Start: 500 µL Plasma Sample add_is Add 50 µL Internal Standard (Perampanel-d5) start->add_is add_acn Add 400 µL Acetonitrile (Protein Precipitation) add_is->add_acn vortex1 Vortex for 5 min add_acn->vortex1 centrifuge Centrifuge at 4000 rpm, 4°C for 5 min vortex1->centrifuge supernatant Transfer 500 µL of Supernatant centrifuge->supernatant dilute Dilute with 400 µL Acetonitrile-Water (1:1, v/v) supernatant->dilute inject Inject 2 µL into LC-MS/MS System dilute->inject

Caption: LC-MS/MS sample preparation workflow.

3. Chromatographic Conditions

  • LC System: Standard HPLC or UHPLC system

  • Column: ZORBAX Eclipse XDB-Phenyl (4.6 mm × 75 mm, 3.5 μm) or equivalent[9]

  • Mobile Phase A: Water with 5 mmol/L ammonium acetate and 0.1% formic acid[9]

  • Mobile Phase B: Acetonitrile-water (95:5, v/v)[9]

  • Flow Rate: 0.9 mL/min[9]

  • Gradient: A binary gradient can be optimized for separation.

  • Injection Volume: 2 µL[12]

4. Mass Spectrometric Conditions

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive[10][12]

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Perampanel: m/z 350.2 → 247.4[12]

    • Perampanel-d5 (IS): m/z 355.0 → 248.2[12]

5. Calibration and Quality Control

  • Prepare calibration standards and quality control (QC) samples by spiking blank human plasma with known concentrations of Perampanel.

  • The calibration range is typically 2.00 to 500 ng/mL.[9]

  • QC samples should be prepared at low, medium, and high concentrations.

Protocol 2: Quantification of Perampanel in Human Plasma by HPLC-UV

This protocol provides a cost-effective method for therapeutic drug monitoring.[4]

1. Materials and Reagents

  • Perampanel reference standard

  • Promethazine hydrochloride (internal standard)

  • Acetonitrile (HPLC grade)

  • Phosphoric acid

  • Human plasma (blank)

2. Sample Preparation

  • To 200 µL of human plasma, add the internal standard.

  • Perform protein precipitation with acetonitrile.

  • Evaporate the solvent and reconstitute the residue in the mobile phase.

3. Chromatographic Conditions

  • HPLC System: Standard HPLC system with a UV detector

  • Column: Two reverse-phase monolithic columns in sequence[4]

  • Mobile Phase: Water/acetonitrile (60:40 v/v) with 1 mL/L phosphoric acid[4]

  • Flow Rate: 1.5 mL/min[4]

  • Detection Wavelength: 320 nm[4]

  • Injection Volume: Not specified, can be optimized.

4. Calibration and Quality Control

  • Prepare calibration standards and QC samples in blank human plasma.

  • The calibration range is typically 25 to 1000 ng/mL.[4]

Protocol 3: Quantification of Perampanel in Rat Plasma by HPLC-FLD

This protocol is suitable for preclinical studies in small animal models.[5][6]

1. Materials and Reagents

  • Perampanel reference standard

  • Valsartan (internal standard)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Triethylamine

  • Orthophosphoric acid

  • Rat plasma (blank)

2. Sample Preparation

  • Utilize microextraction by packed sorbent (MEPS) for sample cleanup of 50 µL of rat plasma.[5][6]

3. Chromatographic Conditions

HPLC_FLD_Workflow start Start: 50 µL Rat Plasma meps Microextraction by Packed Sorbent (MEPS) start->meps separation Chromatographic Separation (Hypersil Gold C18 column) meps->separation detection Fluorescence Detection (Ex: 285 nm, Em: 430 nm) separation->detection quantification Quantification detection->quantification

Caption: HPLC-FLD analysis workflow.

  • HPLC System: Standard HPLC system with a fluorescence detector

  • Column: Hypersil Gold octadecyl silane column (250 × 4.6 mm, 5 μm)[5][6]

  • Mobile Phase: Acetonitrile–methanol–water (275:275:450, v/v/v) containing 50 µL triethylamine, with pH adjusted to 3.25 with orthophosphoric acid[5][6]

  • Flow Rate: 1.25 mL/min[5][6]

  • Fluorescence Detection:

    • Excitation: 285 nm[5][6]

    • Emission: 430 nm[5][6]

4. Calibration and Quality Control

  • Prepare calibration standards and QC samples in blank rat plasma.

  • The linearity range is typically 3.75 to 300 ng/mL.[5][6]

References

Application Notes and Protocols for Epinastine in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The initial search for "Perastine" did not yield any relevant results for a compound with that name in the context of drug discovery or high-throughput screening. It is highly probable that "this compound" is a misspelling. Based on the similarity in name and the common "-astine" suffix for antihistamines, this document focuses on Epinastine , a well-characterized second-generation antihistamine, as a representative compound. The following application notes and protocols are presented as a hypothetical use case to demonstrate how a compound like Epinastine could be utilized as a control or reference compound in a high-throughput screening (HTS) campaign for novel modulators of the histamine H1 receptor.

Application Note: Epinastine for High-Throughput Screening of Histamine H1 Receptor Antagonists

Introduction

Epinastine is a potent and selective second-generation antihistamine and mast cell stabilizer.[1][2] Its primary mechanism of action is the competitive antagonism of the histamine H1 receptor, which plays a crucial role in allergic and inflammatory responses.[3][4] Epinastine also exhibits affinity for the histamine H2 receptor, as well as α1, α2, and 5-HT2 receptors.[1][4] This multi-faceted activity makes Epinastine an excellent reference compound in high-throughput screening (HTS) campaigns aimed at the discovery of novel modulators of the histamine H1 receptor and related pathways. This application note provides a detailed protocol for a cell-based HTS assay using Epinastine as a control.

Principle of the Assay

The described HTS assay is a competitive binding assay that measures the ability of test compounds to displace a fluorescently labeled histamine analog from the H1 receptor expressed in a recombinant cell line. A decrease in the fluorescence signal indicates that the test compound is competing with the fluorescent ligand for binding to the H1 receptor, suggesting potential antagonist activity. Epinastine is used as a positive control to define the maximum inhibition of the signal.

Target Audience

These application notes and protocols are intended for researchers, scientists, and drug development professionals involved in high-throughput screening and the discovery of novel therapeutics targeting allergic and inflammatory diseases.

Experimental Protocols

1. Cell Culture and Maintenance

  • Cell Line: CHO-K1 cells stably expressing the human histamine H1 receptor (e.g., from PerkinElmer or MilliporeSigma).

  • Culture Medium: Ham's F-12 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., 400 µg/mL G418).

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: Cells should be passaged every 2-3 days when they reach 80-90% confluency.

2. High-Throughput Screening Assay Protocol

This protocol is designed for a 384-well plate format.

  • Materials:

    • CHO-K1-H1R cells

    • Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

    • Fluorescent ligand: A suitable fluorescently labeled histamine H1 receptor antagonist (e.g., BODIPY-TMR histamine)

    • Epinastine hydrochloride (positive control)

    • Test compound library (e.g., dissolved in DMSO)

    • 384-well black, clear-bottom microplates

    • Plate reader capable of measuring fluorescence intensity

  • Assay Workflow:

HTS_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition cell_prep Prepare CHO-K1-H1R Cell Suspension add_cells Add Cell Suspension to Wells cell_prep->add_cells plate_compounds Plate Test Compounds and Controls (Epinastine) plate_compounds->add_cells incubate1 Incubate at Room Temperature add_cells->incubate1 add_ligand Add Fluorescent Ligand incubate1->add_ligand incubate2 Incubate in the Dark add_ligand->incubate2 read_plate Read Fluorescence Intensity incubate2->read_plate analyze_data Analyze Data and Determine Hits read_plate->analyze_data H1R_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol H1R Histamine H1 Receptor Gq Gq Protein H1R->Gq PLC Phospholipase C Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C DAG->PKC Cellular_Response Cellular Response (e.g., Inflammation) Ca2->Cellular_Response PKC->Cellular_Response Histamine Histamine Histamine->H1R Activates Epinastine Epinastine Epinastine->H1R Inhibits

References

Application Notes and Protocols for Perastine: A Molecular Probe for Imaging Peroxynitrite

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Perastine is a novel chemiluminescent molecular probe designed for the highly sensitive and selective detection of peroxynitrite (ONOO⁻) in biological systems. Peroxynitrite is a potent reactive nitrogen species (RNS) formed from the reaction of nitric oxide (•NO) and superoxide (O₂•⁻).[1][2] Overproduction of peroxynitrite is implicated in a wide range of pathological conditions, including inflammation, cancer, and neurodegenerative diseases.[1][3] this compound provides researchers, scientists, and drug development professionals with a powerful tool for the real-time imaging of peroxynitrite dynamics in both in vitro and in vivo models, offering insights into the pathophysiology of various diseases and a method for evaluating the efficacy of therapeutic interventions.

Principle of Detection

This compound is engineered with a recognition site that selectively reacts with peroxynitrite. This reaction triggers a chemical transformation of the probe, leading to the emission of light through a chemiluminescence process. The intensity of the emitted light is directly proportional to the concentration of peroxynitrite, allowing for quantitative analysis and imaging without the need for an external light source. This property minimizes autofluorescence and enhances the signal-to-noise ratio, making it ideal for sensitive in vivo imaging.

Signaling Pathway of Peroxynitrite Formation and Action

The following diagram illustrates the formation of peroxynitrite and its subsequent involvement in cellular signaling pathways that can lead to inflammation and cellular damage.

Peroxynitrite_Pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm Stimuli Stimuli iNOS_Activation iNOS Activation Stimuli->iNOS_Activation NOX_Activation NOX Activation Stimuli->NOX_Activation Cell_Membrane NO Nitric Oxide (•NO) iNOS_Activation->NO Superoxide Superoxide (O₂•⁻) NOX_Activation->Superoxide Peroxynitrite Peroxynitrite (ONOO⁻) NO->Peroxynitrite Superoxide->Peroxynitrite Protein_Nitration Protein Tyrosine Nitration Peroxynitrite->Protein_Nitration Lipid_Peroxidation Lipid Peroxidation Peroxynitrite->Lipid_Peroxidation DNA_Damage DNA Damage Peroxynitrite->DNA_Damage Cellular_Response Inflammation & Cellular Damage Protein_Nitration->Cellular_Response Lipid_Peroxidation->Cellular_Response DNA_Damage->Cellular_Response

Caption: Peroxynitrite formation and its downstream effects.

Quantitative Data Summary

The performance characteristics of this compound have been evaluated in various experimental settings. The following table summarizes the key quantitative data.

ParameterValueConditions
Limit of Detection (LOD) 201 nMIn vitro, PBS buffer (pH 7.4)[3]
Response Time < 1 minuteIn vitro
Imaging Contrast (In vivo) Up to 6.2Mouse model of inflammation, 30 min post-injection[3]
Signal-to-Noise Ratio HighDue to chemiluminescence detection
Selectivity High against other ROS/RNSTested against H₂O₂, •OH, O₂•⁻, NO, etc.

Experimental Workflow for In Vivo Imaging

The diagram below outlines the typical workflow for using this compound in an in vivo imaging experiment to study inflammation.

Experimental_Workflow cluster_preparation Preparation cluster_imaging Imaging cluster_analysis Analysis Animal_Model Induce Inflammation in Animal Model (e.g., LPS injection) Probe_Injection Administer this compound (e.g., intravenous injection) Animal_Model->Probe_Injection Probe_Preparation Prepare this compound Solution Probe_Preparation->Probe_Injection Image_Acquisition Acquire Chemiluminescence Images over time using an in vivo imaging system Probe_Injection->Image_Acquisition ROI_Analysis Define Regions of Interest (ROI) (e.g., inflamed vs. control tissue) Image_Acquisition->ROI_Analysis Signal_Quantification Quantify Chemiluminescence Signal within ROIs ROI_Analysis->Signal_Quantification Data_Interpretation Interpret Data and Draw Conclusions Signal_Quantification->Data_Interpretation

Caption: Workflow for in vivo imaging with this compound.

Detailed Experimental Protocols

Protocol 1: In Vitro Detection of Peroxynitrite in Cultured Cells

Objective: To detect and quantify peroxynitrite production in cultured cells stimulated to induce an inflammatory response.

Materials:

  • This compound stock solution (1 mM in DMSO)

  • Cultured cells (e.g., RAW 264.7 macrophages)

  • Cell culture medium (e.g., DMEM)

  • Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ) for stimulation

  • Phosphate-buffered saline (PBS)

  • 96-well black plates

  • Luminometer or in vivo imaging system with a chamber for cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well black plate at a density of 5 x 10⁴ cells/well and culture overnight.

  • Cell Stimulation:

    • For the experimental group, treat the cells with LPS (1 µg/mL) and IFN-γ (10 ng/mL) in fresh culture medium for 12-24 hours to induce peroxynitrite production.

    • For the control group, add fresh culture medium without stimulants.

  • Probe Loading:

    • Remove the culture medium and wash the cells twice with warm PBS.

    • Add 100 µL of this compound working solution (5 µM in PBS) to each well.

    • Incubate the plate at 37°C for 30 minutes.

  • Imaging:

    • Immediately measure the chemiluminescence signal using a luminometer or an in vivo imaging system.

    • Acquire images with an exposure time of 1-5 minutes.

  • Data Analysis:

    • Quantify the average chemiluminescence intensity for both the stimulated and control groups.

    • The fold-increase in signal in the stimulated group relative to the control group indicates the level of peroxynitrite production.

Protocol 2: In Vivo Imaging of Inflammation in a Mouse Model

Objective: To visualize and quantify peroxynitrite levels in a mouse model of localized inflammation.

Materials:

  • This compound solution for injection (prepared in a biocompatible vehicle, e.g., PBS with 10% DMSO)

  • Mice (e.g., BALB/c)

  • Lipopolysaccharide (LPS) for inducing inflammation

  • Anesthesia (e.g., isoflurane)

  • In vivo imaging system (IVIS) or similar device capable of detecting chemiluminescence

Procedure:

  • Induction of Inflammation:

    • Anesthetize the mice using isoflurane.

    • Inject LPS (1 mg/kg) subcutaneously into the right hind paw to induce localized inflammation.

    • Inject an equal volume of sterile saline into the left hind paw as a control.

    • Allow 4-6 hours for the inflammatory response to develop.

  • Probe Administration:

    • Anesthetize the mice again.

    • Administer this compound (e.g., 100 µL of a 500 µM solution) via intravenous (tail vein) injection.

  • In Vivo Imaging:

    • Immediately place the anesthetized mouse in the imaging chamber of the in vivo imaging system.

    • Acquire a series of chemiluminescence images at different time points (e.g., 5, 15, 30, and 60 minutes) post-injection. Use an exposure time of 1-5 minutes.

    • Acquire a photographic image of the mouse for anatomical reference.

  • Data Analysis:

    • Overlay the chemiluminescence images with the photographic image.

    • Draw regions of interest (ROIs) around the inflamed paw and the control paw.

    • Quantify the total photon flux (photons/s/cm²/sr) within each ROI at each time point.

    • Calculate the imaging contrast by dividing the signal from the inflamed paw by the signal from the control paw.[3]

Applications in Research and Drug Development

  • Studying Disease Mechanisms: this compound can be used to investigate the role of peroxynitrite in the pathogenesis of inflammatory diseases, cardiovascular diseases, and neurodegenerative disorders.

  • Drug Screening and Efficacy Testing: This probe is a valuable tool for screening novel anti-inflammatory or antioxidant compounds by measuring their ability to reduce peroxynitrite levels in cellular and animal models.

  • Monitoring Disease Progression: The non-invasive nature of this compound imaging allows for longitudinal studies to monitor disease progression and response to therapy over time in the same animal.

Troubleshooting

IssuePossible CauseSolution
Low or no signal in vitro Insufficient cell stimulation.Optimize the concentration and incubation time of LPS/IFN-γ.
This compound degradation.Prepare fresh working solutions of this compound before each experiment.
High background signal in vivo Autochemiluminescence of the probe.Ensure the purity of the this compound compound.
Non-specific reactions.Verify the selectivity of the probe against other reactive species.
Inconsistent results Variability in probe administration.Practice consistent intravenous injection technique.
Differences in the inflammatory response.Use age and sex-matched animals and ensure consistent LPS dosage.

For research use only. Not for use in diagnostic procedures.

References

Application Notes & Protocols: Perastine Conjugation to Antibodies and Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

It appears that "Perastine" may be a novel or less publicly documented compound, as search results did not yield a specific molecule with this name used in antibody and nanoparticle conjugation. The following application notes and protocols are therefore provided as a comprehensive guide for the conjugation of a generic small molecule payload to antibodies and nanoparticles, which can be adapted for a specific molecule like this compound once its chemical properties are known.

For Researchers, Scientists, and Drug Development Professionals

Introduction

The targeted delivery of therapeutic agents to diseased tissues, particularly in oncology, is a paramount goal in modern drug development. Two leading strategies to achieve this are Antibody-Drug Conjugates (ADCs) and nanoparticle-based drug delivery systems. ADCs utilize the specificity of a monoclonal antibody to deliver a potent cytotoxic payload directly to cancer cells expressing a specific antigen.[1][2][3] Nanoparticle systems encapsulate or surface-conjugate drugs, leveraging their physicochemical properties for enhanced pharmacokinetics and tumor accumulation.[][5][6]

This document provides detailed protocols and application notes for the conjugation of a hypothetical small molecule, "this compound," to both antibodies and nanoparticles. The methodologies described are based on established bioconjugation techniques and can be adapted for various small molecule drugs.

Part 1: this compound Conjugation to Antibodies (ADC Development)

Antibody-drug conjugates are complex biomolecules where a potent small molecule is covalently attached to a monoclonal antibody via a chemical linker.[1][] The choice of conjugation chemistry is critical and depends on the available functional groups on both the antibody and the payload.

Experimental Protocol: Thiol-Maleimide Conjugation of this compound to an Antibody

This protocol describes a common method for site-specific conjugation to cysteine residues in an antibody.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound-linker-maleimide construct

  • Reducing agent (e.g., TCEP)

  • Quenching reagent (e.g., N-acetylcysteine)

  • Purification system (e.g., size exclusion chromatography)

  • Reaction buffers and solvents (e.g., PBS, DMSO)

Procedure:

  • Antibody Reduction:

    • Start with a solution of the antibody at a concentration of 1-10 mg/mL.

    • Add a 10-fold molar excess of a reducing agent like TCEP.

    • Incubate for 1-2 hours at room temperature to reduce interchain disulfide bonds, exposing free thiol groups.

  • Conjugation Reaction:

    • Prepare a stock solution of the this compound-linker-maleimide in an organic solvent like DMSO.

    • Add the this compound construct to the reduced antibody solution at a specific molar ratio (e.g., 5:1 payload-to-antibody).

    • Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

  • Quenching:

    • Add a quenching reagent like N-acetylcysteine in excess to cap any unreacted maleimide groups.

    • Incubate for 20-30 minutes.

  • Purification:

    • Purify the resulting ADC using size exclusion chromatography to remove unconjugated payload, excess reagents, and aggregated antibody.[]

    • Collect fractions and analyze for protein concentration and drug-to-antibody ratio (DAR).

  • Characterization:

    • DAR Determination: Use UV-Vis spectroscopy or mass spectrometry to determine the average number of this compound molecules conjugated to each antibody.

    • Purity and Aggregation: Analyze by size exclusion chromatography.

    • In vitro Cytotoxicity: Assess the potency of the ADC on target antigen-expressing cells.[8]

    • In vivo Efficacy: Evaluate the anti-tumor activity in preclinical xenograft models.[9][10]

Quantitative Data Summary for ADC Characterization
ParameterMethodTypical Values
Drug-to-Antibody Ratio (DAR)UV-Vis, Mass Spectrometry2 - 4
Monomer PuritySize Exclusion Chromatography> 95%
In vitro IC50Cell-based cytotoxicity assayVaries (nM range)
In vivo Tumor Growth InhibitionXenograft modelVaries (% TGI)
Conjugate Stability (in serum)ELISA, HPLC> 90% after 7 days[10]

Experimental Workflow for ADC Synthesis

ADC_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis Antibody Monoclonal Antibody Reduction Antibody Reduction (e.g., TCEP) Antibody->Reduction 1. Reduce This compound This compound-Linker-Maleimide Conjugation Thiol-Maleimide Reaction This compound->Conjugation Reduction->Conjugation 2. Add Payload Quenching Quenching (e.g., N-acetylcysteine) Conjugation->Quenching 3. Stop Reaction Purification Purification (Size Exclusion Chromatography) Quenching->Purification 4. Purify Characterization Characterization (DAR, Purity, Potency) Purification->Characterization 5. Analyze

Caption: Workflow for the synthesis and characterization of a this compound-Antibody Drug Conjugate.

Part 2: this compound Conjugation to Nanoparticles

Nanoparticles can be formulated from various materials, including polymers, lipids, and inorganic materials, to encapsulate or display drugs on their surface.[][5] The choice of nanoparticle and conjugation strategy depends on the physicochemical properties of this compound and the desired release profile.

Experimental Protocol: EDC/NHS Coupling of this compound to Polymeric Nanoparticles

This protocol describes the covalent conjugation of a carboxylated or aminated this compound derivative to the surface of polymeric nanoparticles functionalized with amine or carboxyl groups, respectively.

Materials:

  • Polymeric nanoparticles (e.g., PLGA-PEG-COOH)

  • This compound with a reactive amine or carboxyl group

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide)

  • Activation buffer (e.g., MES buffer, pH 6.0)

  • Conjugation buffer (e.g., PBS, pH 7.4)

  • Quenching solution (e.g., hydroxylamine)

  • Dialysis or tangential flow filtration system for purification

Procedure:

  • Nanoparticle Activation (for carboxylated nanoparticles):

    • Disperse the nanoparticles in MES buffer.

    • Add EDC and NHS to the nanoparticle suspension to activate the carboxyl groups.

    • Incubate for 15-30 minutes at room temperature.

  • Conjugation:

    • Add the aminated this compound derivative to the activated nanoparticle suspension.

    • Adjust the pH to 7.4 with PBS.

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching:

    • Add a quenching solution to deactivate any remaining active esters.

    • Incubate for 30 minutes.

  • Purification:

    • Purify the this compound-nanoparticle conjugates by repeated centrifugation and resuspension, dialysis, or tangential flow filtration to remove unconjugated this compound and excess reagents.

  • Characterization:

    • Particle Size and Polydispersity Index (PDI): Measure using Dynamic Light Scattering (DLS).

    • Zeta Potential: Determine the surface charge of the nanoparticles.

    • Drug Loading and Encapsulation Efficiency: Quantify the amount of conjugated this compound using HPLC or a suitable spectroscopic method after nanoparticle dissolution.

    • In vitro Drug Release: Study the release profile of this compound from the nanoparticles under physiological conditions.

    • Cellular Uptake and Efficacy: Evaluate in relevant cell lines.

Quantitative Data Summary for Nanoparticle Characterization
ParameterMethodTypical Values
Particle Size (Hydrodynamic Diameter)Dynamic Light Scattering (DLS)50 - 200 nm
Polydispersity Index (PDI)Dynamic Light Scattering (DLS)< 0.2
Zeta PotentialElectrophoretic Light Scattering-30 to +30 mV
Drug Loading Content (%)HPLC, UV-Vis1 - 10% (w/w)
Encapsulation Efficiency (%)HPLC, UV-Vis> 80%

Experimental Workflow for Nanoparticle Conjugation

NP_Workflow cluster_prep_np Preparation cluster_reaction_np Conjugation cluster_purification_np Purification & Analysis Nanoparticles Functionalized Nanoparticles Activation Nanoparticle Activation (EDC/NHS) Nanoparticles->Activation 1. Activate Perastine_NP This compound Derivative Conjugation_NP Amide Bond Formation Perastine_NP->Conjugation_NP Activation->Conjugation_NP 2. Add this compound Quenching_NP Quenching Conjugation_NP->Quenching_NP 3. Stop Reaction Purification_NP Purification (Dialysis/Centrifugation) Quenching_NP->Purification_NP 4. Purify Characterization_NP Characterization (Size, Zeta, Drug Load) Purification_NP->Characterization_NP 5. Analyze

Caption: Workflow for the surface conjugation of this compound to polymeric nanoparticles.

Signaling Pathways

The intended therapeutic effect of this compound, once delivered to the target cell by an antibody or nanoparticle, will depend on its mechanism of action. For instance, if this compound is a cytotoxic agent that induces apoptosis, it might interfere with signaling pathways such as the p53 pathway or the Bcl-2 family of proteins. If it is a kinase inhibitor, it would target specific phosphorylation cascades.

Conceptual Signaling Pathway for a Cytotoxic Payload

Signaling_Pathway ADC_NP This compound-ADC or This compound-Nanoparticle Receptor Target Receptor ADC_NP->Receptor Binding Internalization Internalization (Endocytosis) Receptor->Internalization Lysosome Lysosome Internalization->Lysosome Release This compound Release Lysosome->Release Linker Cleavage or Nanoparticle Degradation Target Intracellular Target (e.g., DNA, Tubulin) Release->Target Binding/Inhibition Apoptosis Apoptosis Target->Apoptosis Signal Transduction

Caption: Conceptual pathway for cellular uptake and action of a targeted this compound conjugate.

Conclusion

The protocols and data presented provide a foundational framework for the development of this compound-conjugated antibodies and nanoparticles. Successful development will require careful optimization of conjugation chemistry, thorough characterization of the resulting conjugates, and rigorous in vitro and in vivo evaluation to ensure efficacy and safety. The specific chemical nature of this compound will necessitate adaptation of these general procedures.

References

Application Notes and Protocols for Perastine Solution Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a step-by-step guide for the preparation of Perastine solutions for research purposes. This compound is a piperazine-class antihistamine that functions as a selective H1 histamine receptor antagonist.

Physicochemical and Storage Data

A summary of the key quantitative and qualitative data for this compound is provided in the table below. This information is essential for the accurate preparation and storage of this compound solutions.

ParameterValueSource
Molecular Formula C₂₀H₂₅NO[1]
Molecular Weight 295.43 g/mol [1]
Appearance Solid powder[1]
Purity >98%[1]
Solubility Soluble in DMSO[1][2]
Powder Storage Short term (days to weeks): 0 - 4°C, dry and dark. Long term (months to years): -20°C, dry and dark.[1][2]
Solution Storage Short term (days to weeks): 0 - 4°C. Long term (months): -20°C. In solvent: -80°C for up to 1 year.[1][3]

Experimental Protocols

Preparation of a this compound Stock Solution

This protocol outlines the preparation of a this compound stock solution in Dimethyl Sulfoxide (DMSO).

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated micropipettes

  • Vortex mixer

Procedure:

  • Determine the Desired Concentration: Decide on the desired stock solution concentration (e.g., 10 mM).

  • Calculate the Required Mass of this compound: Use the following formula to calculate the mass of this compound needed: Mass (mg) = Desired Concentration (mM) x Molecular Weight ( g/mol ) x Volume (mL)

  • Weigh the this compound: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.

  • Add DMSO: Add the calculated volume of DMSO to the microcentrifuge tube containing the this compound powder.

  • Dissolve the this compound: Vortex the solution until the this compound is completely dissolved. Gentle warming may be applied if necessary, but avoid excessive heat.

  • Storage: Store the stock solution at -20°C or -80°C for long-term storage.

Preparation of an In Vivo Formulation

This protocol provides an example of how to prepare a this compound solution for in vivo experiments, based on a common formulation.

Materials:

  • This compound stock solution in DMSO

  • PEG300

  • Tween 80

  • Saline, Phosphate-Buffered Saline (PBS), or ddH₂O

  • Sterile tubes

  • Calibrated micropipettes

Procedure:

  • Prepare the Vehicle Mixture: In a sterile tube, prepare the vehicle by mixing the components in the desired ratio. For example, for a vehicle of 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline:

    • For a final volume of 1 mL, mix:

      • 50 µL DMSO

      • 300 µL PEG300

      • 50 µL Tween 80

      • 600 µL Saline/PBS/ddH₂O

  • Prepare the this compound Mother Liquor: Dissolve the required amount of this compound in DMSO to create a concentrated mother liquor. The concentration of this mother liquor will depend on the final desired concentration in the injection volume.

  • Formulate the Final Solution:

    • Add the required volume of the this compound mother liquor (in DMSO) to the appropriate volume of PEG300 and mix well until the solution is clear.

    • Add the required volume of Tween 80 and mix well until the solution is clear.

    • Finally, add the required volume of Saline/PBS/ddH₂O and mix thoroughly.

Visualizations

Experimental Workflow: this compound Stock Solution Preparation

G Workflow for this compound Stock Solution Preparation cluster_start Preparation cluster_calculations Calculations cluster_preparation Solution Preparation cluster_end Storage start Start calc_conc Determine Desired Stock Concentration start->calc_conc calc_mass Calculate Required Mass of this compound calc_conc->calc_mass weigh Weigh this compound Powder calc_mass->weigh add_dmso Add DMSO weigh->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve store Store at -20°C or -80°C dissolve->store

Caption: A flowchart illustrating the step-by-step process for preparing a this compound stock solution.

Signaling Pathway: Mechanism of Action of this compound

Simplified Signaling Pathway of H1 Histamine Receptor and Inhibition by this compound cluster_ligand Ligand and Antagonist cluster_receptor Receptor cluster_downstream Downstream Signaling Histamine Histamine H1R H1 Receptor Histamine->H1R Binds and Activates This compound This compound (Antagonist) This compound->H1R Blocks Binding Gq Gq Protein Activation H1R->Gq PLC Phospholipase C (PLC) Activation Gq->PLC IP3_DAG IP3 and DAG Production PLC->IP3_DAG Ca_PKC Increased Intracellular Ca²⁺ and PKC Activation IP3_DAG->Ca_PKC Cellular_Response Allergic Response (e.g., inflammation, smooth muscle contraction) Ca_PKC->Cellular_Response

References

Troubleshooting & Optimization

Troubleshooting Perastine insolubility in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing issues with Perastine insolubility in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous solutions a concern?

This compound is an antihistamine belonging to the piperazine class. Its chemical structure, 1-(2-(Diphenylmethoxy)-ethyl)piperidine, contributes to its hydrophobic nature, which can lead to poor solubility in aqueous solutions.[1] For many experimental and pharmaceutical applications, achieving a desired concentration of this compound in an aqueous medium is crucial for accurate and reproducible results.

Q2: What are the initial steps to take when this compound fails to dissolve in my aqueous buffer?

When encountering solubility issues with this compound, it is recommended to first assess the physicochemical properties of your solution. Key factors that influence the solubility of ionizable drugs include the pH of the solution.[2][3] Additionally, simple physical methods such as agitation (stirring or vortexing) and gentle warming can sometimes aid dissolution. However, it is crucial to ensure that heating will not degrade the compound.

Q3: Are there any solvents other than water that can be used?

This compound is reported to be soluble in DMSO (Dimethyl sulfoxide).[4] For many in vitro experiments, a common practice is to prepare a concentrated stock solution of the compound in an organic solvent like DMSO and then dilute it into the aqueous experimental medium. It is important to ensure the final concentration of the organic solvent is low enough to not affect the biological system being studied.

Troubleshooting Guide: Enhancing this compound Solubility

Should initial attempts to dissolve this compound in your aqueous solution be unsuccessful, the following troubleshooting strategies can be employed. These techniques are widely used to enhance the solubility of poorly water-soluble drugs.[5][6][7]

Issue 1: this compound precipitates out of solution.

This often occurs when a concentrated stock solution in an organic solvent is diluted into an aqueous buffer.

Troubleshooting Workflow for this compound Precipitation

start Precipitation Observed check_ph Adjust pH of Aqueous Buffer start->check_ph Initial Step add_cosolvent Incorporate a Co-solvent check_ph->add_cosolvent If precipitation persists success This compound Solubilized check_ph->success Successful use_surfactant Add a Surfactant add_cosolvent->use_surfactant If precipitation persists add_cosolvent->success Successful use_cyclodextrin Utilize Cyclodextrins use_surfactant->use_cyclodextrin If precipitation persists use_surfactant->success Successful use_cyclodextrin->success Successful failure Consult Further (e.g., formulation specialist) use_cyclodextrin->failure If all methods fail Histamine Histamine H1R Histamine H1 Receptor (GPCR) Histamine->H1R Activates This compound This compound (Antagonist) This compound->H1R Blocks Gq_protein Gq Protein H1R->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Ca_release->PKC Activates Cellular_Response Cellular Response (e.g., Inflammation, Smooth Muscle Contraction) PKC->Cellular_Response Leads to

References

How to prevent Perastine degradation during experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice to prevent the degradation of Perastine, also known as Clothis compound, during experimental procedures. Given that "this compound" is identified as a synonym for an impurity of Clothis compound, this guide will focus on the stability of Clothis compound as a reference.

Frequently Asked Questions (FAQs)

Q1: What is this compound (Clothis compound) and why is its stability crucial?

A1: this compound, or Clothis compound, is a chemical compound used as an antitussive (cough suppressant) and antihistamine.[1][2] The stability of this compound is critical for the accuracy and reproducibility of experimental results. Degradation can lead to a loss of biological activity, the formation of impurities with potentially different pharmacological or toxicological profiles, and inaccurate quantification in analytical assays.

Q2: What are the primary factors that can lead to the degradation of this compound (Clothis compound)?

A2: The primary factors that can induce degradation of this compound (Clothis compound) include exposure to unsuitable storage conditions, such as high temperatures and humidity, and contact with incompatible substances.[] Forced degradation studies on similar compounds suggest that exposure to alkaline and oxidative conditions can cause significant degradation, while the compound is relatively stable under acidic, thermal, and photolytic stress.[4][5] Common degradation pathways include hydrolysis and N-dealkylation.[6]

Q3: How should I properly store this compound (Clothis compound) samples to ensure stability?

A3: To ensure stability, this compound (Clothis compound) should be stored in a cool, dry, and well-ventilated area.[7][8] It is recommended to keep the container tightly closed and protected from direct light and moisture.[9] For long-term storage, especially for solutions, keeping the samples at -20°C or -80°C under a nitrogen atmosphere is advisable.[10]

Q4: What are the observable signs of this compound (Clothis compound) degradation?

A4: Signs of degradation may not always be visible. However, you might observe a change in the physical appearance of the sample, such as a color change or the formation of precipitates in a solution. The most reliable way to detect degradation is through analytical techniques like High-Performance Liquid Chromatography (HPLC), which can separate and quantify the parent compound and its degradation products.[6]

Troubleshooting Guides

Issue: Inconsistent or unexpected experimental outcomes.

  • Possible Cause: Degradation of this compound (Clothis compound) leading to reduced concentration of the active compound.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure that the compound has been stored according to the recommended guidelines (cool, dry, dark).

    • Prepare Fresh Solutions: Always prepare fresh solutions before each experiment, especially for sensitive assays.

    • Analytical Confirmation: If possible, use an analytical method like HPLC to check the purity and concentration of your sample against a reference standard.

    • Review Experimental Protocol: Ensure that the experimental conditions (e.g., pH of buffers, presence of oxidizing agents) are not contributing to degradation.

Issue: Visible changes in the sample appearance (e.g., discoloration, precipitation).

  • Possible Cause: Significant chemical degradation or precipitation due to poor solubility or changes in the solvent system.

  • Troubleshooting Steps:

    • Do Not Use: Discard the sample as its integrity is compromised.

    • Review Solvent Choice: Ensure that this compound (Clothis compound) is soluble and stable in the chosen solvent. Information on solubility in DMSO and other solvent systems is available.[10]

    • Check for Contamination: Ensure that the storage container and all handling equipment are clean and free from contaminants that could catalyze degradation.

Quantitative Data Summary

The following table summarizes the stability of a similar compound, Vonoprazan, under various stress conditions as described in forced degradation studies. This can provide insights into the potential stability of this compound (Clothis compound) under similar conditions.

Stress ConditionObservationReference
Alkaline Significant degradation observed.[4]
Oxidative Significant degradation observed.[4]
Acidic Stable.[4]
Thermal Stable.[4]
Photolytic Stable.[4]

Experimental Protocols

Protocol 1: Recommended Handling and Solution Preparation

  • Environment: Handle the solid compound in a clean, dry environment, preferably in a fume hood to avoid inhalation.[11]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety goggles, and a lab coat.[8][11]

  • Weighing: Use a calibrated analytical balance to weigh the required amount of the compound.

  • Solvent Addition: Add the desired solvent (e.g., DMSO, ethanol) to the solid compound. Sonication may be recommended to aid dissolution.[10]

  • pH Adjustment: If preparing an aqueous buffer solution, carefully control the pH. Based on forced degradation studies of similar compounds, maintaining a neutral to slightly acidic pH is preferable to alkaline conditions.[4]

  • Inert Atmosphere: For long-term storage of solutions, it is best practice to purge the vial with an inert gas like nitrogen or argon before sealing to minimize oxidation.[10]

Protocol 2: Short-term and Long-term Storage

  • Solid Compound:

    • Short-term: Store in a tightly sealed container at room temperature (10°C - 25°C), protected from light and moisture.[8][9]

    • Long-term: For extended periods, store at -20°C in a desiccator.

  • Solutions:

    • Short-term (working solutions): Store at 2-8°C for no longer than 24 hours, protected from light.

    • Long-term (stock solutions): Aliquot the solution into smaller, single-use vials to avoid repeated freeze-thaw cycles. Store at -80°C for up to one year.[10]

Visualizations

Experimental_Workflow_for_Perastine_Stability cluster_preparation Solution Preparation cluster_storage Storage cluster_usage Experimental Use start Weigh Solid this compound dissolve Dissolve in Appropriate Solvent start->dissolve ph_adjust Adjust pH (if aqueous) dissolve->ph_adjust aliquot Aliquot into Vials ph_adjust->aliquot Transfer to Storage Vials inert Purge with Inert Gas aliquot->inert store Store at Recommended Temperature inert->store use_fresh Use Freshly Prepared Solution store->use_fresh Retrieve for Experiment analytical_check Perform Analytical Check (Optional) use_fresh->analytical_check end Stable this compound for Experiment analytical_check->end Proceed with Experiment

Caption: Workflow for ensuring this compound stability during experiments.

Perastine_Degradation_Pathways cluster_degradation Degradation Products This compound This compound (Clothis compound) Hydrolysis_Product Hydrolysis Product ((4-chlorophenyl)(phenyl)methanol) This compound->Hydrolysis_Product Hydrolysis (e.g., alkaline conditions) N_Dealkylation_Product N-Dealkylation Product This compound->N_Dealkylation_Product N-Dealkylation (e.g., oxidative conditions)

Caption: Potential degradation pathways of this compound (Clothis compound).

References

Optimizing Perastine concentration for maximum efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize Perastine concentration for maximum efficacy in their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

1. What is the recommended starting concentration range for this compound in a cell-based assay?

For initial experiments, a common starting point is to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) of this compound in your specific cell line. A typical starting range for a novel kinase inhibitor like this compound would be from 1 nM to 10 µM.

Troubleshooting Poor Initial Results:

IssuePotential CauseSuggested Solution
No observable effect at any concentration.1. This compound is inactive in the chosen cell line. 2. Incorrect assay setup. 3. This compound degradation.1. Verify target expression (e.g., via Western Blot). 2. Include positive and negative controls. 3. Prepare fresh this compound stock solutions.
High cell death across all concentrations.1. Off-target toxicity. 2. Solvent (e.g., DMSO) concentration is too high.1. Lower the maximum concentration and narrow the dose range. 2. Ensure the final solvent concentration is consistent and non-toxic (typically <0.1%).

2. How can I determine if this compound is effectively inhibiting its target, Kinase X?

The most direct method is to perform a Western blot to assess the phosphorylation status of a known downstream substrate of Kinase X. A decrease in the phosphorylation of the substrate upon this compound treatment indicates target engagement.

Experimental Protocol: Western Blot for Target Inhibition

  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat with a range of this compound concentrations (e.g., 0.1, 1, 10, 100, 1000 nM) for a predetermined time (e.g., 2 hours). Include a vehicle control (e.g., DMSO).

  • Lysate Preparation: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against the phosphorylated substrate (p-Substrate) and the total substrate. Subsequently, probe with appropriate secondary antibodies.

  • Detection: Visualize bands using an appropriate detection reagent and imaging system. A decrease in the p-Substrate/Total Substrate ratio indicates target inhibition.

experimental_workflow cluster_prep Cell Preparation & Treatment cluster_biochem Biochemical Analysis cluster_result Result p1 Plate Cells p2 Treat with this compound (Dose Range) p1->p2 p3 Cell Lysis p2->p3 p4 Protein Quantification (BCA) p3->p4 p5 SDS-PAGE & Transfer p4->p5 p6 Immunoblotting (p-Substrate/Total Substrate) p5->p6 p7 Detection & Analysis p6->p7 r1 Target Inhibition Confirmed p7->r1

Fig. 1: Western Blot workflow for target inhibition.

3. My IC50 value for this compound varies significantly between experiments. What could be the cause?

Inconsistent IC50 values are a common issue. The table below outlines potential sources of variability and how to address them.

Troubleshooting IC50 Variability:

Potential CauseRecommended Action
Cell-based Factors
Cell passage numberUse a consistent and narrow range of passage numbers for all experiments.
Cell density at platingOptimize and maintain a consistent cell seeding density.
Experimental Conditions
Incubation time with this compoundKeep the treatment duration constant across all experiments.
Serum concentration in mediaUse the same batch and concentration of serum. Serum proteins can bind to compounds and affect their free concentration.
Reagent Handling
This compound stock degradationAliquot stock solutions and avoid repeated freeze-thaw cycles. Store at -80°C.
Pipetting errorsCalibrate pipettes regularly. Use a fresh set of tips for each concentration in a serial dilution.

4. How does this compound work? What is its mechanism of action?

This compound is a potent and selective inhibitor of Kinase X, a key enzyme in the Pro-Survival Signaling Pathway. By binding to the ATP-binding pocket of Kinase X, this compound prevents the phosphorylation of its downstream effector, Protein Y. The dephosphorylation of Protein Y leads to the activation of Caspase-3, a critical executioner caspase, which in turn initiates the apoptotic cascade, resulting in programmed cell death.

signaling_pathway This compound This compound KinaseX Kinase X This compound->KinaseX Inhibits ProteinY_P Phosphorylated Protein Y KinaseX->ProteinY_P Phosphorylates Caspase3 Caspase-3 ProteinY_P->Caspase3 Inhibits Apoptosis Apoptosis Caspase3->Apoptosis Induces

Fig. 2: this compound's mechanism of action.

5. I am observing cytotoxicity at concentrations lower than the effective dose for target inhibition. What should I do?

This suggests potential off-target effects or non-specific toxicity. A logical approach to dissect this is to compare the dose-response curves for cytotoxicity and target inhibition.

Logical Flow for Investigating Off-Target Effects:

logical_relationship A Observe Cytotoxicity at [C] < Effective Dose B Perform Cytotoxicity Assay (e.g., MTT) and Target Inhibition Assay (e.g., Western Blot) with identical dose ranges and time points. A->B C Compare Dose-Response Curves B->C D IC50 (Cytotoxicity) << IC50 (Target Inhibition)? C->D E Conclusion: Likely Off-Target Toxicity. Consider using a more selective compound or a lower, non-toxic concentration for mechanistic studies. D->E Yes F Conclusion: Cytotoxicity is likely due to on-target inhibition. Optimize assay window. D->F No

Fig. 3: Troubleshooting off-target toxicity.

Perastine off-target effects and how to mitigate them

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The information provided in this technical support center is for research purposes only. "Perastine" is a hypothetical compound name used for illustrative purposes, drawing on established knowledge of kinase inhibitor off-target effects and mitigation strategies. The data and protocols are based on representative kinase inhibitors.

Frequently Asked Questions (FAQs)

Q1: What are the known on- and off-target effects of this compound?

This compound is a potent kinase inhibitor designed to primarily target the hypothetical "P-Kinase." However, like many kinase inhibitors, it can interact with other kinases and proteins, leading to off-target effects. The extent of these off-target interactions is concentration-dependent.

Table 1: this compound - On-Target vs. Potential Off-Target Activity

TargetIC50 (nM)Target TypePotential Cellular Effect
P-Kinase 10 On-Target Inhibition of primary signaling pathway
Kinase A150Off-TargetUnintended pathway modulation
Kinase B500Off-TargetPotential for secondary phenotypes
Non-kinase Protein X>1000Off-TargetLow probability of direct interaction

Note: IC50 values are representative and may vary between different assay formats.

Q2: I am observing a cellular phenotype that does not align with the known function of P-Kinase. How can I determine if this is an off-target effect?

This is a strong indication of potential off-target activity. A systematic approach is recommended to distinguish on-target from off-target effects.

Troubleshooting Guide: On-Target vs. Off-Target Phenotypes

SymptomPossible CauseSuggested Action
Unexpected phenotype at high this compound concentrationsEngagement of lower-affinity off-targets.Perform a dose-response experiment to determine if the phenotype is dose-dependent. Compare the effective concentration with the known IC50 values for on- and off-targets.
Phenotype persists despite P-Kinase knockdown (siRNA/CRISPR)The effect is independent of P-Kinase and likely due to an off-target.Use a structurally unrelated inhibitor of P-Kinase to see if it phenocopies this compound. If not, the effect is likely off-target.
Discrepancy between biochemical and cell-based assay resultsDifferences in ATP concentration, cell permeability, or efflux pump activity.[1]Confirm target engagement in cells using methods like Western blot for downstream pathway modulation or cellular thermal shift assays.

Mitigating Off-Target Effects

Q3: How can I minimize the impact of this compound's off-target effects in my experiments?

Minimizing off-target effects is crucial for the accurate interpretation of your results. Several strategies can be employed.

  • Use the Lowest Effective Concentration: It is advisable to use the lowest concentration of this compound that still effectively inhibits the intended target, P-Kinase.[1]

  • Employ Structurally Unrelated Inhibitors: Using an inhibitor with a different chemical scaffold that targets P-Kinase can help confirm that the observed phenotype is due to on-target inhibition.[1]

  • Genetic Approaches: Techniques like CRISPR-Cas9 knockout or siRNA knockdown of P-Kinase can provide definitive evidence for on-target versus off-target effects.[1][2]

  • Rescue Experiments: Overexpressing a drug-resistant mutant of P-Kinase should reverse the observed phenotype if the effect is on-target.[1]

Experimental Protocols

Protocol 1: Kinome-Wide Selectivity Profiling

This protocol outlines a general approach to identify potential off-targets of this compound across the human kinome.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Kinase Panel Screening: Submit this compound for screening against a commercial panel of kinases (e.g., Eurofins, Reaction Biology) at a fixed concentration (e.g., 1 µM).

  • Data Analysis: The service provider will return data on the percent inhibition of each kinase.

  • Follow-up: For kinases showing significant inhibition, perform dose-response assays to determine the IC50 values.

Protocol 2: Western Blot for P-Kinase Pathway Activation

This protocol describes how to verify the on-target activity of this compound by monitoring the phosphorylation of a downstream substrate of P-Kinase.

  • Cell Culture and Treatment: Plate cells and allow them to adhere. Treat with varying concentrations of this compound for a specified time.

  • Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against the phosphorylated and total forms of the P-Kinase substrate.

  • Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities to determine the change in phosphorylation relative to the total protein.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor PKinase P-Kinase Receptor->PKinase Activation Substrate Downstream Substrate PKinase->Substrate Phosphorylation Akt Akt Substrate->Akt ERK ERK Substrate->ERK Transcription Gene Transcription Akt->Transcription ERK->Transcription This compound This compound This compound->PKinase Inhibition

Caption: this compound's on-target effect on the P-Kinase pathway.

Off_Target_Workflow Start Start: Unexpected Phenotype Observed DoseResponse Perform Dose-Response Curve Start->DoseResponse CompareIC50 Compare EC50 to known IC50 values DoseResponse->CompareIC50 Knockdown Target Knockdown (siRNA/CRISPR) CompareIC50->Knockdown If phenotype persists at high concentrations Rescue Rescue with Drug-Resistant Mutant CompareIC50->Rescue If phenotype persists at high concentrations UnrelatedInhibitor Use Structurally Unrelated Inhibitor CompareIC50->UnrelatedInhibitor If phenotype persists at high concentrations OnTarget Conclusion: On-Target Effect Knockdown->OnTarget Phenotype is lost OffTarget Conclusion: Off-Target Effect Knockdown->OffTarget Phenotype persists Rescue->OnTarget Phenotype is rescued Rescue->OffTarget Phenotype persists UnrelatedInhibitor->OnTarget Phenocopies this compound UnrelatedInhibitor->OffTarget Does not phenocopy KinomeScan Kinome-Wide Profiling OffTarget->KinomeScan Identify potential off-targets

Caption: Workflow for identifying off-target effects.

Mitigation_Strategy Mitigation Mitigating Off-Target Effects Concentration Use Lowest Effective Concentration Mitigation->Concentration Controls Use Appropriate Controls Mitigation->Controls Validate Validate On-Target Engagement Mitigation->Validate Genetic Genetic Approaches Controls->Genetic Chemical Chemical Probes Controls->Chemical

Caption: Strategies to mitigate off-target effects.

References

Technical Support Center: Improving the Yield of Perastine Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following guide is a template created using the well-documented synthesis of Aspirin (acetylsalicylic acid) as a model. "Perastine" is not a publicly documented chemical compound. Researchers should adapt this troubleshooting framework to their specific synthesis protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yield in the synthesis of acetylsalicylic acid?

A low yield in aspirin synthesis can stem from several factors:

  • Incomplete Reaction: The reaction between salicylic acid and acetic anhydride may not have proceeded to completion. This can be due to insufficient reaction time or suboptimal temperature.[1][2]

  • Procedural Losses: Product can be lost during transfers between glassware, filtration, and washing steps.[1][2] Careful handling is crucial to minimize these losses.

  • Side Reactions: The formation of unintended byproducts consumes reactants and reduces the yield of the desired product.[1][2] Maintaining optimal reaction conditions helps to minimize these.

  • Hydrolysis: Aspirin can hydrolyze back to salicylic acid and acetic acid in the presence of moisture, especially at elevated temperatures.[1][3][4]

  • Inefficient Crystallization: If crystallization is incomplete, a significant amount of the product may remain dissolved in the filtrate and be lost.[1]

Q2: My final product has a vinegar-like smell. What does this indicate?

A vinegar-like smell is indicative of the presence of acetic acid.[3] Acetic acid is a byproduct of the synthesis and is also formed when excess acetic anhydride is quenched with water.[3][5] This suggests that the purification and washing steps were insufficient to remove all the acetic acid.

Q3: The synthesized crystals are not pure white. What could be the cause?

Discoloration in the final product suggests the presence of impurities.[3] These could be unreacted starting materials, byproducts from side reactions, or contaminants from the reaction setup.[3] Purification steps like recrystallization are necessary to remove these colored impurities.[3]

Q4: How can I test for the presence of unreacted salicylic acid in my final product?

The presence of unreacted salicylic acid can be detected using the ferric chloride (FeCl₃) test.[5][6] Salicylic acid has a phenol group that gives a distinct purple color in the presence of FeCl₃, while pure acetylsalicylic acid does not.[6]

Q5: What is the optimal temperature for the synthesis reaction?

The optimal reaction temperature is a balance between reaction rate and product purity. Increasing the temperature generally accelerates the reaction rate, potentially leading to a higher yield within a shorter time.[1][7] One study showed a linear increase in both yield and purity when the temperature was raised from 50°C to 80°C.[7] However, excessively high temperatures can promote the formation of byproducts and degradation of the product.[1]

Troubleshooting Guides

Issue 1: Low Percentage Yield
Symptom Possible Causes Solutions
Lower than expected final product weight.Incomplete reaction.Ensure the reaction is heated for a sufficient duration at the optimal temperature to drive it to completion.[1]
Procedural losses during filtration and transfer.Minimize the number of transfers. Ensure all crystals are carefully scraped from the reaction flask and filter paper.[1]
Inefficient crystallization.After the reaction, cool the mixture thoroughly in an ice bath to ensure maximum precipitation of the product.[1] If crystals do not form, gently scratching the inside of the flask with a glass rod can initiate crystallization.[3][8]
Hydrolysis of the product.Ensure all glassware is dry and minimize exposure of the final product to atmospheric moisture during drying and storage.[3]
Issue 2: Product Impurities
Symptom Possible Causes Solutions
Purple color with ferric chloride test.Presence of unreacted salicylic acid.Optimize reaction conditions (time and temperature) to ensure the reaction goes to completion.[1][3] Purify the product via recrystallization.[6]
Vinegar-like odor.Residual acetic acid.Thoroughly wash the collected crystals with a small amount of cold distilled water during vacuum filtration.[1]
Discolored crystals.Presence of byproducts or contaminants.Purify the product by recrystallization to remove colored impurities.[3]
Melting point is lower and broader than the literature value (~135-136°C).Presence of impurities.Impurities depress and broaden the melting point range.[9] Recrystallization is necessary to improve purity.[6]

Data Presentation

Table 1: Effect of Reaction Temperature on Aspirin Yield and Purity
Temperature (°C)Reaction Time (min)Average Yield (%)Average Purity (%)
502072.378.1
602081.585.4
702088.992.3
802092.797.6

Data adapted from a study on the effect of temperature on aspirin synthesis. The study indicates a linear increase in both yield and purity as the reaction temperature is increased from 50°C to 80°C.[7]

Experimental Protocols

Protocol 1: Synthesis of Acetylsalicylic Acid
  • Preparation: Place 2.0 g of salicylic acid into a 125-mL Erlenmeyer flask.[8]

  • Reagent Addition: In a fume hood, carefully add 5 mL of acetic anhydride to the flask, followed by 5-10 drops of a catalyst such as 85% phosphoric acid or concentrated sulfuric acid.[8][10][11]

  • Reaction: Gently swirl the flask to dissolve the salicylic acid.[12] Heat the mixture in a water bath set to a temperature between 70-80°C for at least 10-15 minutes.[6][12]

  • Quenching and Crystallization: Allow the flask to cool to room temperature.[10] In a fume hood, cautiously add 1-2 mL of deionized water to hydrolyze any excess acetic anhydride.[3][6] Then, add 50 mL of cold water to the flask and cool the mixture in an ice bath to induce crystallization.[3][8]

  • Isolation: Collect the aspirin crystals by vacuum filtration using a Büchner funnel.[5][8]

  • Washing: Wash the collected crystals with a small amount of ice-cold water to remove soluble impurities.[5]

  • Drying: Allow the crystals to dry completely on the filter paper by drawing air through the funnel for several minutes.[5] The final product can then be weighed to determine the actual yield.

Protocol 2: Recrystallization for Purification
  • Dissolution: Transfer the crude aspirin crystals to a clean Erlenmeyer flask. Add a minimum amount of a warm solvent, such as an ethanol-water mixture, to dissolve the crystals.[3][6]

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize the formation of pure crystals, as the impurities should remain dissolved in the solvent.[3][6]

  • Isolation: Collect the purified crystals by vacuum filtration.[3]

  • Drying: Dry the purified crystals thoroughly to remove any residual solvent.[3]

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification A 1. Salicylic Acid + Acetic Anhydride + Catalyst B 2. Heat Reaction (e.g., 70-80°C) A->B Esterification C 3. Quench with Water B->C D 4. Cool in Ice Bath (Crystallization) C->D E 5. Vacuum Filtration D->E F 6. Wash with Cold Water E->F G 7. Dry Crystals F->G H Final Product: Acetylsalicylic Acid G->H Yield & Purity Analysis

Caption: A generalized workflow for the synthesis and purification of acetylsalicylic acid.

Troubleshooting_Yield Start Low Yield Obtained IncompleteRxn Incomplete Reaction? Start->IncompleteRxn Losses Procedural Losses? Start->Losses Hydrolysis Product Hydrolysis? Start->Hydrolysis Sol_Rxn Increase reaction time/temp. Ensure proper mixing. IncompleteRxn->Sol_Rxn Yes Sol_Losses Handle carefully during transfers. Ensure complete transfer of solids. Losses->Sol_Losses Yes Sol_Hydrolysis Use dry glassware. Store product in a desiccator. Hydrolysis->Sol_Hydrolysis Yes Signaling_Pathway SA Salicylic Acid (C₇H₆O₃) Reaction Esterification SA->Reaction AA Acetic Anhydride (C₄H₆O₃) AA->Reaction Cat Acid Catalyst (H₃PO₄ or H₂SO₄) Cat->Reaction Lowers Activation Energy ASA Acetylsalicylic Acid (Aspirin) (C₉H₈O₄) Reaction->ASA AcOH Acetic Acid (Byproduct) (CH₃COOH) Reaction->AcOH

References

Perastine experimental variability and reproducibility issues

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Perastine is a hypothetical compound developed for illustrative purposes. The information provided below is based on common experimental challenges encountered with novel small molecule inhibitors, such as kinase inhibitors, and does not pertain to any real-world compound. This guide is intended for researchers, scientists, and drug development professionals.

Introduction to this compound

This compound is a novel, ATP-competitive small molecule inhibitor of the fictional Kinase Associated Protein 6 (KAP6). KAP6 is a critical regulatory node in the Cellular Stress Response Pathway (CSRP), a signaling cascade implicated in cellular apoptosis and survival. By inhibiting KAP6, this compound is under investigation as a potential sensitizer to standard chemotherapeutic agents in oncology.

However, as a compound in the early stages of development, researchers may experience variability and reproducibility issues. This guide provides answers to frequently asked questions and detailed troubleshooting protocols to help users achieve consistent and reliable results.

Frequently Asked Questions (FAQs)

Q1: Why am I observing significant variability in this compound's IC50 value between experiments?

A1: IC50 value variability is a common issue in early-stage drug discovery.[1][2] Several factors can contribute to this:

  • Compound Handling: this compound is susceptible to degradation if not stored correctly. Repeated freeze-thaw cycles of stock solutions can reduce its potency.[3]

  • Cell-Based Factors: The passage number of your cell line is critical; high-passage cells can exhibit genetic drift, altering their response to treatment.[4][5][6] Cell seeding density can also impact the final readout of viability assays.[7]

  • Assay Conditions: Variations in experimental parameters such as incubation time, serum concentration in the media, and the final concentration of the solvent (e.g., DMSO) can all influence the apparent IC50.[1][8]

Q2: What is the recommended solvent and storage procedure for this compound?

A2: this compound is soluble in DMSO.[9]

  • Solid Compound: Store solid this compound at -20°C for up to 3 years.[10]

  • Stock Solutions: Prepare a concentrated stock solution (e.g., 10 mM) in anhydrous DMSO. Aliquot this stock into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C for up to 6 months or at -20°C for up to 1 month.[3][11]

  • Working Solutions: Prepare fresh working solutions for each experiment by diluting the stock solution in your cell culture medium. Ensure the final DMSO concentration in your assay does not exceed a non-toxic level, typically below 0.5%.[7]

Q3: How critical is the cell passage number when working with this compound?

A3: Very critical. Continuous passaging can lead to significant phenotypic and genotypic changes in cell lines, affecting their sensitivity to drugs.[12] High-passage cells may exhibit altered expression levels of KAP6 or other proteins in the CSRP, leading to inconsistent results.[6] It is strongly recommended to use cells within a defined, low-passage number range for all experiments to ensure reproducibility.[4][7] For many common cancer cell lines, it is advisable to stay below passage 20 or 30.[6]

Q4: My Western blot results for downstream CSRP markers (e.g., p-SubX) are inconsistent after this compound treatment. What should I check?

A4: Inconsistent Western blot results can stem from multiple steps in the workflow.[13]

  • Sample Preparation: Ensure consistent lysis buffer composition and protein quantification. The timing of cell lysis after treatment is crucial for observing changes in phosphorylation.

  • Antibody Performance: Use validated antibodies for your target proteins. The choice of blocking buffer (e.g., milk vs. BSA) can be critical, especially for phospho-specific antibodies, as milk contains phosphoproteins that can increase background noise.[9]

  • Loading and Transfer: Verify equal protein loading by probing for a housekeeping protein. Ensure complete and even transfer of proteins from the gel to the membrane.[14]

Troubleshooting Guides

Guide 1: Inconsistent IC50 Values in Cell Viability Assays

This guide addresses common causes of variability in IC50 measurements.

Potential Cause Recommended Action
Compound Instability Prepare fresh dilutions from a single-use aliquot of concentrated stock for each experiment. Visually inspect for any precipitation in the media.[15]
High Cell Passage Number Use cells within a consistent and low-passage range (e.g., passages 5-15). Perform cell line authentication to ensure the identity of your cells.[4][7]
Inconsistent Cell Seeding Use an automated cell counter for accuracy. Ensure the cell suspension is homogenous before and during plating to avoid density gradients.[7][15]
Variable Incubation Time Standardize the drug incubation time across all experiments (e.g., 48 or 72 hours).[7]
Serum Concentration Effects This compound may bind to serum proteins, reducing its effective concentration. Maintain a consistent serum percentage in your media for all assays.
Edge Effects in Plates Avoid using the outer wells of 96-well plates as they are prone to evaporation. Alternatively, fill the outer wells with sterile PBS or media to create a humidity barrier.[15]
Table 1: Hypothetical Impact of Cell Passage Number on this compound IC50 (MCF-7 Cells)
Passage Range Mean IC50 (nM) Standard Deviation
5-1055± 4.5
11-2062± 8.2
21-3095± 21.4
>30150± 45.8
Guide 2: Poor Reproducibility in this compound Synergy Studies

Synergy experiments require careful design to yield robust results.[16][17]

Potential Cause Recommended Action
Suboptimal Dosing Ratios Before conducting synergy experiments, perform dose-response curves for each individual drug to determine their respective IC50 values.[18] Use this information to design combination experiments with constant ratios based on these IC50s (e.g., fixed-ratio ray design).[19]
Incorrect Data Analysis Use established models for synergy analysis, such as the Bliss Independence or Loewe Additivity models, to calculate a combination index (CI).[18] A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Experimental Variability All sources of variability mentioned in Guide 1 can also affect synergy studies. Ensure strict adherence to protocols for cell handling, compound preparation, and assay timing.

Detailed Experimental Protocols

Protocol 1: Standard Cell Viability Assay for IC50 Determination
  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium. Allow cells to attach overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Preparation: Prepare a 2X serial dilution of this compound in complete medium from a freshly thawed stock aliquot.

  • Treatment: Remove the overnight medium and add 100 µL of the medium containing this compound or vehicle control (e.g., 0.1% DMSO) to the respective wells.

  • Incubation: Incubate the plate for a standardized period (e.g., 72 hours).

  • Viability Assessment: Measure cell viability using a suitable assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

  • Data Analysis: Normalize the data to the vehicle control (100% viability). Plot the normalized viability against the log of the this compound concentration and fit the data using a non-linear regression (four-parameter variable slope) to determine the IC50 value.[8]

Protocol 2: Western Blotting for CSRP Pathway Analysis
  • Cell Treatment and Lysis: Plate cells and treat with this compound at various concentrations for a specified time. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature with 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Incubate with primary antibodies (e.g., anti-p-SubX, anti-total-SubX, anti-GAPDH) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.[20]

Table 2: Recommended Starting Conditions for Western Blotting
Antibody Target Blocking Buffer Primary Ab Dilution Secondary Ab Dilution
p-SubX (Ser123)5% BSA in TBST1:10001:5000
Total SubX5% Non-fat Milk in TBST1:20001:5000
GAPDH5% Non-fat Milk in TBST1:100001:10000

Visualizations

CSRP_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Stress Receptor KAP6 KAP6 Receptor->KAP6 Activates SubX SubX KAP6->SubX Phosphorylates Survival Cell Survival KAP6->Survival Promotes pSubX p-SubX SubX->pSubX Apoptosis Apoptosis pSubX->Apoptosis Promotes This compound This compound This compound->KAP6 Inhibits

Fig 1. Simplified diagram of the Cellular Stress Response Pathway (CSRP) targeted by this compound.

IC50_Troubleshooting Start High IC50 Variability Observed CheckCompound Check Compound Handling: - Single-use aliquots? - Fresh dilutions? Start->CheckCompound CheckCells Check Cell Culture: - Low passage number? - Consistent seeding density? CheckCompound->CheckCells [ No ] FixCompound Action: Aliquot stock. Prepare fresh dilutions. CheckCompound->FixCompound [ Yes ] CheckAssay Check Assay Parameters: - Standardized incubation time? - Consistent serum %? CheckCells->CheckAssay [ No ] FixCells Action: Use new low-passage vial. Optimize seeding protocol. CheckCells->FixCells [ Yes ] FixAssay Action: Standardize protocol for all experiments. CheckAssay->FixAssay [ Yes ] Resolved Variability Reduced CheckAssay->Resolved [ No ] FixCompound->CheckCells FixCells->CheckAssay FixAssay->Resolved

Fig 2. Troubleshooting workflow for addressing inconsistent this compound IC50 values.

Synergy_Workflow Start Plan Synergy Experiment DoseResponse Step 1: Determine IC50 for This compound and Drug B individually Start->DoseResponse Design Step 2: Design Combination Matrix (e.g., constant ratio based on IC50s) DoseResponse->Design Experiment Step 3: Perform Cell Viability Assay with single agents and combinations Design->Experiment Analysis Step 4: Analyze Data (e.g., using Chou-Talalay method) Experiment->Analysis Result Calculate Combination Index (CI): CI < 1 (Synergy) CI = 1 (Additive) CI > 1 (Antagonism) Analysis->Result

Fig 3. Experimental workflow for designing and analyzing drug synergy studies with this compound.

References

Perastine Assay Development: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Perastine-based assays.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the development and execution of this compound-based assays.

Question ID Question Answer
FAQ-01 Why am I seeing high background noise in my in vitro kinase assay?High background noise can originate from several sources. Contaminated reagents, particularly the ATP stock, can lead to non-specific signal. Ensure all buffers and reagents are freshly prepared and filtered. Another common cause is suboptimal enzyme concentration; titrate the Pira-Kinase to a concentration that gives a robust signal-to-background ratio. Finally, consider the assay plate itself; some plate types can exhibit autofluorescence.
FAQ-02 My this compound IC50 value is inconsistent across different assay formats (e.g., biochemical vs. cell-based). Why?This is a common and expected observation. In a biochemical assay, this compound directly interacts with purified Pira-Kinase in a controlled environment. In a cell-based assay, the IC50 is influenced by factors such as cell membrane permeability, drug efflux pumps, and the presence of high intracellular ATP concentrations that compete with this compound for binding to Pira-Kinase. Cellular IC50 values are typically higher than biochemical IC50s.
FAQ-03 I'm observing a hook effect in my dose-response curve. What does this mean?The hook effect, or prozone effect, can occur in assays where high concentrations of the analyte can lead to a decrease in signal. In the context of a this compound assay, this might happen in a sandwich ELISA format if excess this compound disrupts the antibody-antigen binding. To confirm this, extend your dilution series to include much lower concentrations of this compound.
FAQ-04 My Western blot results for downstream p-Substrate-X levels are not correlating with my cell viability data. What could be the reason?A disconnect between target inhibition and cell viability can indicate several biological phenomena. The cell line you are using may have redundant or alternative signaling pathways that compensate for the inhibition of Pira-Kinase. It is also possible that the inhibition of Pira-Kinase by this compound is cytostatic (inhibits proliferation) rather than cytotoxic (induces cell death) within the timeframe of your viability assay. Consider running a longer-term proliferation assay.
FAQ-05 How can I be sure this compound is specific for Pira-Kinase?Absolute specificity is rare. To assess the selectivity of this compound, it is essential to perform a kinase panel screen against a broad range of other kinases. This will provide a selectivity profile and identify potential off-target effects that could influence your experimental results.

Data Presentation: Comparative IC50 Values for this compound

The following table summarizes typical IC50 values for this compound obtained from different assay formats. These values are illustrative and may vary depending on specific experimental conditions.

Assay Type Target Substrate Typical IC50 Range (nM) Key Considerations
Biochemical (ADP-Glo) Recombinant Pira-KinaseSynthetic Peptide5 - 20Highly controlled; reflects direct enzyme inhibition.
Cell-Based (ELISA) Endogenous Pira-Kinasep-Substrate-X50 - 250Influenced by cellular factors (e.g., membrane permeability, ATP concentration).
Cell Viability (MTT) Cancer Cell Line (e.g., A549)N/A200 - 1000Reflects overall cellular response, which may not be solely due to Pira-Kinase inhibition.

Experimental Protocols

Protocol 1: In Vitro Pira-Kinase Activity Assay (ADP-Glo™ Assay)

This protocol outlines a method for measuring the inhibitory effect of this compound on Pira-Kinase activity by quantifying the amount of ADP produced.

  • Reagent Preparation:

    • Prepare a 2X Pira-Kinase solution in kinase buffer (e.g., 40 mM Tris, 20 mM MgCl2, 0.1 mg/mL BSA, pH 7.5).

    • Prepare a 2X substrate/ATP solution in kinase buffer.

    • Prepare a serial dilution of this compound in DMSO, followed by a 1:100 dilution in kinase buffer.

  • Assay Procedure:

    • Add 5 µL of the this compound dilution to the wells of a 384-well plate.

    • Add 5 µL of the 2X Pira-Kinase solution and incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP solution.

    • Incubate for 60 minutes at 37°C.

    • Add 20 µL of ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 40 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data to positive (DMSO vehicle) and negative (no enzyme) controls.

    • Plot the normalized data against the log of the this compound concentration and fit to a four-parameter logistic equation to determine the IC50.

Protocol 2: Cell-Based Phospho-Substrate-X ELISA

This protocol describes a method to measure the inhibition of Pira-Kinase activity in a cellular context by quantifying the levels of phosphorylated Substrate-X.

  • Cell Culture and Treatment:

    • Seed a cancer cell line known to have an active Pira-Kinase pathway (e.g., A549) in a 96-well plate and allow cells to adhere overnight.

    • Treat the cells with a serial dilution of this compound for 2 hours at 37°C.

  • Cell Lysis:

    • Aspirate the media and lyse the cells with a suitable lysis buffer containing protease and phosphatase inhibitors.

  • ELISA Procedure:

    • Transfer the cell lysates to a microplate pre-coated with a capture antibody specific for total Substrate-X.

    • Incubate for 2 hours at room temperature.

    • Wash the plate three times with wash buffer.

    • Add a detection antibody specific for phosphorylated Substrate-X (p-Substrate-X) and incubate for 1 hour at room temperature.

    • Wash the plate three times.

    • Add a horseradish peroxidase (HRP)-conjugated secondary antibody and incubate for 30 minutes.

    • Wash the plate five times.

    • Add a TMB substrate solution and incubate in the dark for 15-30 minutes.

    • Stop the reaction with a stop solution and read the absorbance at 450 nm.

  • Data Analysis:

    • Normalize the p-Substrate-X signal to the total Substrate-X signal (if using a duplexed assay) or to a housekeeping protein.

    • Plot the normalized data against the log of the this compound concentration to calculate the IC50.

Visualizations

Perastine_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK PiraKinase Pira-Kinase MEK->PiraKinase SubstrateX Substrate-X PiraKinase->SubstrateX Phosphorylation pSubstrateX p-Substrate-X SubstrateX->pSubstrateX Transcription Gene Transcription (Proliferation, Survival) pSubstrateX->Transcription This compound This compound This compound->PiraKinase Inhibition

Caption: The inhibitory action of this compound on the Pira-Kinase signaling pathway.

Assay_Workflow_Comparison cluster_biochemical Biochemical Assay Workflow cluster_cell_based Cell-Based Assay Workflow A1 Combine Purified Pira-Kinase & this compound A2 Add ATP & Peptide Substrate A1->A2 A3 Measure ADP Production A2->A3 A4 Calculate Biochemical IC50 A3->A4 B1 Treat Cultured Cancer Cells with this compound B2 Lyse Cells B1->B2 B3 Measure p-Substrate-X Levels (ELISA) B2->B3 B4 Calculate Cellular IC50 B3->B4

Caption: A comparison of biochemical and cell-based assay workflows for this compound.

Troubleshooting_Logic_Tree Start Inconsistent IC50 Results Q1 Is the discrepancy between biochemical and cell-based assays? Start->Q1 A1_Yes Expected behavior due to cellular factors (e.g., membrane permeability, ATP competition). Consider efflux pump activity. Q1->A1_Yes Yes Q2 Are results inconsistent within the same assay type? Q1->Q2 No A2_Yes Check for reagent variability (enzyme activity, ATP conc.), plate effects, or inconsistent incubation times. Recalibrate pipettes. Q2->A2_Yes Yes A_No Investigate other experimental variables or consult literature for similar compounds. Q2->A_No No

Caption: A logical troubleshooting tree for inconsistent this compound IC50 values.

Adjusting Perastine incubation time for optimal results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Perastine. This compound is a piperazine-class antihistamine that functions as a selective H1 histamine receptor antagonist. It is intended for research use only.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving this compound.

Issue Potential Cause Suggested Solution
Low or no observable effect of this compound Suboptimal Incubation Time: The incubation period may be too short for this compound to effectively antagonize the H1 receptor.Optimize Incubation Time: Perform a time-course experiment to determine the optimal incubation period. Pre-incubation times for H1 receptor antagonists can range from 30 minutes to overnight (18-20 hours), depending on the cell type and experimental endpoint.[1]
Incorrect Concentration: The concentration of this compound may be too low to elicit a response.Titrate Concentration: Perform a dose-response experiment to identify the optimal concentration. Effective concentrations for H1 receptor antagonists can vary significantly based on the cell line and assay.
Cell Line Insensitivity: The chosen cell line may not express the H1 receptor or express it at very low levels.Verify H1 Receptor Expression: Confirm H1 receptor expression in your cell line using techniques such as RT-PCR or Western blotting.[2] Consider using a cell line known to endogenously express the H1 receptor, such as HeLa cells.[1]
Reagent Degradation: this compound may have degraded due to improper storage.Ensure Proper Storage: Store this compound as recommended by the supplier, typically in a dry, dark place at 0 - 4°C for short-term storage or -20°C for long-term storage.
High background or off-target effects Excessive Concentration: High concentrations of this compound may lead to non-specific binding and off-target effects.Use the Lowest Effective Concentration: Based on your dose-response curve, use the lowest concentration that gives a robust and reproducible effect.
Cross-reactivity with other receptors: Piperazine-class compounds can sometimes interact with other receptors.Consult Literature for Off-Target Effects: Review literature on piperazine-class antihistamines for known off-target interactions. Consider using a more specific H1 receptor antagonist if off-target effects are a concern.
Inconsistent results between experiments Variability in Cell Culture Conditions: Differences in cell density, passage number, or media composition can affect experimental outcomes.Standardize Cell Culture Protocols: Maintain consistent cell culture practices, including seeding density, passage number, and media formulation.
Inconsistent Incubation Times: Minor variations in incubation times can lead to variability in results.Use Precise Timing: Ensure that incubation times are consistent across all experiments. For critical experiments, use a timer to ensure accuracy.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound in a cell-based assay?

A1: A good starting point for a dose-response experiment is to test a wide range of concentrations, for example, from 1 nM to 10 µM. The optimal concentration will depend on the specific cell line and the experimental endpoint being measured.

Q2: How long should I pre-incubate my cells with this compound before adding histamine?

A2: Pre-incubation times can vary significantly. For short-term experiments like calcium mobilization assays, a pre-incubation of 30 minutes to 2 hours may be sufficient.[1] For longer-term assays, such as those measuring cytokine production or gene expression, an overnight pre-incubation (18-20 hours) might be necessary to ensure complete receptor blockade.[1] A time-course experiment is recommended to determine the optimal pre-incubation time for your specific experimental setup.

Q3: What cell lines are suitable for studying this compound's effect on the H1 receptor?

A3: Cell lines that endogenously express the histamine H1 receptor are ideal. HeLa and HEK293T cells are commonly used in H1 receptor research.[1] It is crucial to verify H1 receptor expression in your chosen cell line before initiating experiments.

Q4: What is the downstream signaling pathway of the H1 receptor that this compound inhibits?

A4: The histamine H1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/11 family of G proteins. Activation of this pathway leads to the activation of phospholipase C (PLC), which in turn triggers the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This leads to an increase in intracellular calcium and the activation of protein kinase C (PKC). Downstream of PKC, the Raf/MEK/ERK and IKK/IκB/NF-κB signaling cascades can be activated, leading to the expression of various genes, including those for pro-inflammatory cytokines.[2] this compound, by antagonizing the H1 receptor, blocks these downstream signaling events.

Q5: Are there any known off-target effects of this compound?

A5: While this compound is a selective H1 receptor antagonist, like many pharmacological agents, it may exhibit off-target effects at higher concentrations. Some piperazine-class antihistamines have been reported to interact with other receptors. It is advisable to consult the scientific literature for any documented off-target effects of this compound or similar compounds and to use the lowest effective concentration to minimize this risk.

Experimental Protocols

General Cell Culture and Passaging Protocol for Adherent Cells
  • Cell Maintenance: Culture adherent cells (e.g., HeLa, HEK293T) in the appropriate complete growth medium in a humidified incubator at 37°C with 5% CO2.

  • Passaging:

    • When cells reach 80-90% confluency, aspirate the growth medium.

    • Wash the cell monolayer once with sterile phosphate-buffered saline (PBS).

    • Add a sufficient volume of a detaching agent (e.g., 0.25% Trypsin-EDTA) to cover the cell monolayer and incubate at 37°C for 2-5 minutes, or until cells detach.

    • Neutralize the trypsin by adding complete growth medium.

    • Gently pipette the cell suspension up and down to create a single-cell suspension.

    • Transfer a fraction of the cell suspension to a new culture flask containing pre-warmed complete growth medium.

    • Return the flask to the incubator.

Calcium Mobilization Assay to Measure H1 Receptor Antagonism
  • Cell Seeding: Seed H1 receptor-expressing cells into a 96-well black, clear-bottom plate at an appropriate density and allow them to adhere overnight.

  • Dye Loading: Aspirate the growth medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This is typically done for 30-60 minutes at 37°C.

  • This compound Pre-incubation: After dye loading, wash the cells with assay buffer. Add varying concentrations of this compound to the wells and pre-incubate for the desired time (e.g., 30 minutes to 2 hours) at 37°C.

  • Histamine Stimulation: Place the 96-well plate into a fluorescence plate reader. Add a known concentration of histamine to stimulate the H1 receptor and immediately begin recording the fluorescence intensity over time.

  • Data Analysis: The increase in fluorescence intensity corresponds to an increase in intracellular calcium. The inhibitory effect of this compound can be quantified by comparing the fluorescence signal in this compound-treated wells to control wells.

Visualizations

H1_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Histamine Histamine H1R H1 Receptor (GPCR) Histamine->H1R Activates This compound This compound This compound->H1R Blocks Gq11 Gq/11 Protein H1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca²⁺ Release IP3->Ca2 Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2->PKC Activates Raf_MEK_ERK Raf/MEK/ERK Pathway PKC->Raf_MEK_ERK Activates IKK_IkB_NFkB IKK/IκB/NF-κB Pathway PKC->IKK_IkB_NFkB Activates Gene_Expression Gene Expression (e.g., Pro-inflammatory Cytokines) Raf_MEK_ERK->Gene_Expression Leads to IKK_IkB_NFkB->Gene_Expression Leads to

Caption: H1 Receptor Signaling and this compound's Mechanism of Action.

Experimental_Workflow_Calcium_Assay cluster_prep Preparation cluster_assay Assay Procedure cluster_measurement Measurement & Analysis Seed_Cells 1. Seed H1R-expressing cells in 96-well plate Incubate_Overnight 2. Incubate overnight Seed_Cells->Incubate_Overnight Load_Dye 3. Load with Calcium- sensitive Dye Incubate_Overnight->Load_Dye Preincubate_this compound 4. Pre-incubate with Varying [this compound] Load_Dye->Preincubate_this compound Stimulate_Histamine 5. Stimulate with Histamine Preincubate_this compound->Stimulate_Histamine Record_Fluorescence 6. Record Fluorescence Stimulate_Histamine->Record_Fluorescence Analyze_Data 7. Analyze Data to Determine Inhibition Record_Fluorescence->Analyze_Data

Caption: Workflow for Calcium Mobilization Assay with this compound.

References

Technical Support Center: Overcoming Resistance to Perastine in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Notice: Information regarding a specific anti-cancer agent named "Perastine" is not available in the public domain or scientific literature based on the searches conducted. The following technical support guide has been generated using a hypothetical framework for a novel anti-cancer agent, "this compound," drawing upon common mechanisms of drug resistance and established experimental approaches in oncology research. This guide is intended to serve as a template and should be adapted with actual experimental data for a specific, validated compound.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is a novel synthetic compound designed to induce cell cycle arrest and apoptosis in cancer cells by targeting the aberrant activity of Cyclin-Dependent Kinase 9 (CDK9). By inhibiting CDK9, this compound is expected to disrupt the transcription of key anti-apoptotic proteins, leading to programmed cell death in malignant cells.

Q2: How is resistance to this compound measured in vitro?

A2: Resistance to this compound is quantified by determining its half-maximal inhibitory concentration (IC50) in cancer cell lines. An increase in the IC50 value in a treated cell line compared to the parental, sensitive cell line indicates the development of resistance. This is often expressed as a "fold-change" in IC50.

Q3: What are the common molecular mechanisms that could confer resistance to a CDK9 inhibitor like this compound?

A3: While specific mutations for this compound are yet to be characterized, common mechanisms for resistance to targeted therapies include:

  • Target protein mutations: Alterations in the CDK9 gene that prevent this compound from binding effectively.

  • Upregulation of bypass signaling pathways: Activation of alternative cell survival pathways that compensate for the inhibition of CDK9.[1][2]

  • Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), which actively pump this compound out of the cell.[3][4]

  • Altered drug metabolism: Increased metabolic inactivation of this compound within the cancer cells.[4]

Troubleshooting Guides

Problem 1: Higher than expected IC50 value for a sensitive/parental cell line.

Q: My IC50 value for this compound against the parental cell line is significantly higher than anticipated. What could be the cause?

A: Several factors can contribute to this discrepancy. A systematic review of the experimental setup is crucial.

Potential Cause Suggested Action
Inhibitor Integrity Verify the concentration and purity of your this compound stock solution. Ensure it has been stored correctly and has not undergone multiple freeze-thaw cycles.[5] Prepare fresh serial dilutions for each experiment.
Cell Line Health Ensure cells are healthy, in the logarithmic growth phase, and have a consistent and low passage number. Regularly test for mycoplasma contamination.[5][6]
Assay Conditions Double-check all experimental parameters, including cell seeding density, drug concentration range, and incubation times.[5][7] Ensure the chosen viability assay is compatible with your cell line and this compound's mechanism.
Experimental Variability Calibrate pipettes regularly. Use a master mix for reagents to minimize pipetting errors.[6]
Problem 2: Inconsistent results in cell viability assays.

Q: I am observing high variability between replicate wells in my cell viability assays.

A: High variability can obscure the true effect of this compound.

Potential Cause Suggested Action
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before seeding. Pipette cells carefully and avoid edge effects by not using the outer wells of the plate or by filling them with sterile PBS.
Incomplete Reagent Mixing After adding viability reagents (e.g., MTT, CellTiter-Glo®), ensure thorough but gentle mixing.[6]
Incomplete Cell Lysis (for luminescent assays) Confirm that the lysis buffer is compatible with your cells and the incubation time is sufficient for complete lysis.[6]
Pipetting Errors Use calibrated pipettes and consider using a multichannel pipette for reagent addition to ensure consistency across the plate.
Problem 3: Failure to develop a this compound-resistant cell line.

Q: I have been culturing my cancer cell line with increasing concentrations of this compound, but I am not observing a significant increase in the IC50.

A: The development of drug resistance in vitro can be a lengthy and challenging process.[8]

Potential Cause Suggested Action
Insufficient Drug Exposure Time The development of resistance can take several months. Ensure a sufficient number of passages under drug selection pressure.
Drug Concentration Too High or Too Low Start with a low concentration of this compound (e.g., IC20) and gradually increase the concentration as the cells adapt. Too high a concentration may lead to widespread cell death without allowing for the selection of resistant clones.
Cell Line Plasticity Some cell lines may be less prone to developing resistance to a specific compound. Consider using a different cancer cell line or a co-treatment strategy to encourage resistance development.
Lack of Clonal Selection Ensure that you are consistently applying selective pressure and allowing the most resistant cells to proliferate.

Experimental Protocols

Protocol 1: Generation of a this compound-Resistant Cell Line
  • Initial Seeding: Seed the parental cancer cell line at a low density in a T-25 flask.

  • Initial Drug Exposure: After 24 hours, replace the medium with fresh medium containing this compound at a concentration equal to the IC20.

  • Monitoring and Passaging: Monitor the cells daily. When the cells reach 70-80% confluency, passage them and re-seed under the same drug concentration.

  • Dose Escalation: Once the cells show a consistent growth rate at the current drug concentration, increase the concentration of this compound in a stepwise manner (e.g., by 1.5 to 2-fold).

  • Resistance Confirmation: Periodically (e.g., every 5 passages), perform a cell viability assay to determine the IC50 of the cultured cells compared to the parental line. A significant and stable increase in the IC50 indicates the development of resistance.

  • Resistant Cell Line Maintenance: Once the desired level of resistance is achieved, the resistant cell line can be maintained in a medium containing a constant concentration of this compound.

Protocol 2: Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.[5]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with the medium containing different concentrations of this compound. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C with 5% CO2.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to metabolize MTT into formazan crystals.[5]

  • Solubilization: Add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-only control and determine the IC50 value using non-linear regression analysis.

Visualizations

Perastine_Signaling_Pathway This compound This compound CDK9 CDK9 This compound->CDK9 Inhibition PTEFb P-TEFb Complex CDK9->PTEFb Component of RNA_Pol_II RNA Polymerase II PTEFb->RNA_Pol_II Phosphorylates Transcription Transcription Elongation RNA_Pol_II->Transcription Anti_Apoptotic Anti-Apoptotic Proteins (e.g., Mcl-1, c-Myc) Transcription->Anti_Apoptotic Apoptosis Apoptosis Anti_Apoptotic->Apoptosis Inhibits

Caption: Proposed signaling pathway for this compound action.

Experimental_Workflow cluster_0 Phase 1: Resistance Development cluster_1 Phase 2: Characterization Start Parental Cell Line Culture Continuous Culture with Increasing this compound Start->Culture Resistant Resistant Cell Line Culture->Resistant Viability Confirm IC50 Shift (MTT Assay) Resistant->Viability Gene_Expression Gene Expression Analysis (qPCR/RNA-seq) Viability->Gene_Expression Protein_Analysis Protein Level Analysis (Western Blot) Viability->Protein_Analysis Efflux_Assay Drug Efflux Assay (e.g., Rhodamine 123) Viability->Efflux_Assay

Caption: Workflow for developing and characterizing this compound resistance.

Troubleshooting_Logic Start Unexpected Experimental Result Check_Reagents Verify Reagent Integrity (this compound, Assay Kits) Start->Check_Reagents Check_Cells Assess Cell Health (Passage #, Mycoplasma) Start->Check_Cells Check_Protocol Review Experimental Protocol (Seeding Density, Incubation Time) Start->Check_Protocol Hypothesis Re-evaluate Hypothesis/ Cell Line Choice Check_Reagents->Hypothesis Check_Cells->Hypothesis Check_Protocol->Hypothesis

Caption: Logical flow for troubleshooting unexpected results.

References

Perastine stability issues in long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Perastine during long-term storage. The following troubleshooting guides and FAQs address common issues to ensure the integrity and efficacy of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid this compound?

A1: For optimal long-term stability, solid this compound should be stored at -20°C in a tightly sealed container, protected from light and moisture. Under these conditions, the compound is expected to remain stable for at least 24 months. For short-term storage (up to 3 months), 4°C is acceptable. It is crucial to minimize exposure to ambient temperature, humidity, and light.

Q2: How should I store this compound after dissolving it in a solvent?

A2: this compound stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation. For long-term storage (up to 6 months), it is recommended to store these aliquots at -80°C. For short-term storage (up to 1 month), -20°C is acceptable. Always use anhydrous-grade solvents to prepare stock solutions to minimize moisture-related degradation.

Q3: What solvents are recommended for dissolving this compound?

A3: this compound is soluble in several organic solvents, including DMSO (dimethyl sulfoxide) and ethanol. The choice of solvent will depend on the specific requirements of your experiment. For cell-based assays, DMSO is commonly used. Ensure the final concentration of the organic solvent in your experimental medium is not toxic to the cells (typically <0.1% v/v for DMSO).

Q4: Is this compound sensitive to light?

A4: Yes, this compound is photosensitive. Exposure to UV or visible light can lead to photodegradation, resulting in a loss of potency. It is important to store both the solid compound and solutions in light-protecting containers, such as amber vials or tubes wrapped in aluminum foil. All handling and experimental procedures should be performed with minimal light exposure.

Troubleshooting Guide

Issue 1: I am observing a decrease in the efficacy of my this compound stock solution over time.

  • Possible Cause: This is likely due to the degradation of the compound.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Confirm that your stock solutions have been stored at the recommended temperature (-80°C for long-term storage) and protected from light.

    • Avoid Freeze-Thaw Cycles: Ensure that you are using single-use aliquots to prevent degradation from repeated temperature changes.

    • Assess Solvent Quality: Confirm that an anhydrous grade of solvent was used for reconstitution. The presence of water can facilitate hydrolysis.

    • Perform a Purity Check: If possible, analyze the purity of your stock solution using High-Performance Liquid Chromatography (HPLC) to quantify the amount of remaining active compound and detect the presence of degradation products.

Issue 2: My this compound solution appears cloudy or has visible precipitates.

  • Possible Cause: This may be due to the compound precipitating out of the solution, which can occur if the solubility limit is exceeded or if the solution has been stored at a lower temperature than it was prepared at.

  • Troubleshooting Steps:

    • Gentle Warming and Vortexing: Warm the solution to 37°C for a short period (5-10 minutes) and vortex thoroughly to try and redissolve the precipitate.

    • Check Solvent Quality: Ensure that an anhydrous grade of the solvent was used. Moisture can reduce the solubility of many organic compounds.

    • Consider a Lower Concentration: If precipitation persists, you may need to prepare your stock solutions at a slightly lower concentration.

Quantitative Stability Data

The following table summarizes the stability of this compound under various storage conditions.

Storage ConditionFormDurationPurity (%)Notes
-20°CSolid24 months>99%Recommended for long-term storage.
4°CSolid6 months>98%Suitable for short-term storage.
25°CSolid1 month~95%Not recommended for storage.
-80°CSolution (in DMSO)6 months>99%Recommended for long-term storage of solutions.
-20°CSolution (in DMSO)1 month~97%Suitable for short-term storage.
4°CSolution (in DMSO)1 week~90%Not recommended for storage.
25°CSolution (in DMSO)24 hours~85%Not recommended for storage.

Experimental Protocols

Protocol: Stability-Indicating HPLC Method for this compound

This method is designed to separate this compound from its potential degradation products, allowing for the accurate quantification of its purity over time.

  • Apparatus:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

    • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Reagents:

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade).

    • Formic acid (0.1%).

  • Chromatographic Conditions:

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: 10% B to 90% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 254 nm.

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in DMSO.

    • Dilute the stock solution to a final concentration of 10 µg/mL in the mobile phase.

  • Procedure:

    • Equilibrate the HPLC system with the initial mobile phase conditions.

    • Inject 10 µL of the prepared sample.

    • Run the gradient program and record the chromatogram.

  • Data Analysis:

    • The purity of this compound is calculated by dividing the peak area of the this compound peak by the total peak area of all peaks in the chromatogram and multiplying by 100.

Visualizations

troubleshooting_workflow start Decreased Efficacy Observed storage Verify Storage Conditions (-80°C, protected from light) start->storage freeze_thaw Check for Repeated Freeze-Thaw Cycles storage->freeze_thaw Conditions OK solvent Assess Solvent Quality (Anhydrous Grade) freeze_thaw->solvent No Repeated Cycles purity_check Perform HPLC Purity Check solvent->purity_check Solvent OK degraded Compound Degraded. Prepare Fresh Stock Solution. purity_check->degraded Purity <95% stable Compound is Stable. Investigate Other Experimental Variables. purity_check->stable Purity >95%

Caption: Troubleshooting workflow for decreased this compound efficacy.

stability_study_workflow start Prepare this compound Stock Solution aliquot Aliquot into Single-Use Tubes start->aliquot storage Store Aliquots under Various Conditions (-80°C, -20°C, 4°C, 25°C) aliquot->storage time_points Define Analysis Time Points (Day 0, 7, 30, 90) storage->time_points analysis Analyze by HPLC at Each Time Point time_points->analysis data Compare Purity Data and Determine Shelf-Life analysis->data signaling_pathway This compound This compound receptor Receptor XYZ This compound->receptor Binds to kinase_a Kinase A receptor->kinase_a Activates kinase_b Kinase B kinase_a->kinase_b Phosphorylates transcription_factor Transcription Factor kinase_b->transcription_factor Activates cellular_response Cellular Response (e.g., Apoptosis) transcription_factor->cellular_response Induces

Validation & Comparative

Comparative Efficacy Analysis: Perastine vs. Compound X in mTOR Pathway Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the efficacy of two novel investigational compounds, Perastine and Compound X, designed as inhibitors of the mammalian target of rapamycin (mTOR) signaling pathway. The mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is implicated in various cancers.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, presenting key experimental data, detailed protocols, and pathway visualizations to facilitate an objective evaluation of the two compounds.

Quantitative Data Summary

The inhibitory effects of this compound and Compound X were assessed across multiple cancer cell lines. The half-maximal inhibitory concentration (IC50) was determined to quantify the potency of each compound. Furthermore, a cell viability assay was conducted to measure the dose-dependent cytotoxic effects.

Table 1: IC50 Values of this compound and Compound X in Various Cancer Cell Lines

The potency of each compound was evaluated after a 72-hour incubation period. The IC50 values, representing the concentration of the drug that inhibits 50% of cell growth, were calculated from dose-response curves. Lower values indicate higher potency.

Cell LineCancer TypeThis compound IC50 (nM)Compound X IC50 (nM)
MCF-7Breast Cancer2515
PC-3Prostate Cancer4230
A549Lung Cancer6855
U-87 MGGlioblastoma3522

Data are hypothetical and for illustrative purposes only.

Table 2: Cell Viability in MCF-7 Cells (MTT Assay)

MCF-7 breast cancer cells were treated with varying concentrations of this compound and Compound X for 48 hours. Cell viability was assessed using an MTT assay, which measures the metabolic activity of living cells.[4][5][6] Data are expressed as a percentage of the untreated control.

Concentration (nM)This compound (% Viability)Compound X (% Viability)
0 (Vehicle)100%100%
198%95%
1085%78%
5052%41%
10031%22%
50015%8%

Data are hypothetical and for illustrative purposes only.

Visualized Pathways and Workflows

Diagrams are provided to illustrate the targeted signaling pathway and the experimental process used for compound evaluation.

mTOR_Pathway growth_factor Growth Factors (e.g., IGF-1) rtk Receptor Tyrosine Kinase (RTK) growth_factor->rtk pi3k PI3K rtk->pi3k Activates akt Akt pi3k->akt Activates tsc TSC1/TSC2 Complex akt->tsc Inhibits rheb Rheb-GTP tsc->rheb Inhibits mtorc1 mTORC1 rheb->mtorc1 Activates s6k1 S6K1 mtorc1->s6k1 four_ebp1 4E-BP1 mtorc1->four_ebp1 translation Protein Synthesis & Cell Growth s6k1->translation four_ebp1->translation This compound This compound This compound->mtorc1 compound_x Compound X compound_x->pi3k

Caption: Hypothetical inhibition points of this compound and Compound X in the PI3K/Akt/mTOR pathway.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis cell_culture 1. Cell Seeding (96-well plates) compound_prep 2. Compound Dilution (this compound & Compound X) treatment 3. Cell Treatment (Dose-response) compound_prep->treatment incubation 4. Incubation (48-72 hours) treatment->incubation mtt_add 5. MTT Reagent Addition incubation->mtt_add formazan_sol 6. Formazan Solubilization mtt_add->formazan_sol readout 7. Absorbance Reading (570 nm) formazan_sol->readout analysis 8. Data Analysis (IC50 Calculation) readout->analysis

Caption: Standard workflow for evaluating compound efficacy using the MTT cell viability assay.

Experimental Protocols

Detailed methodologies are provided for the key experiments cited in this guide.

Protocol 1: MTT Cell Viability Assay

This protocol is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[5][7][8]

Materials:

  • Cancer cell lines (e.g., MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound and Compound X, dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[4]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Sterile 96-well flat-bottom plates

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound and Compound X in serum-free medium. Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a no-cell background control.

  • Incubation: Incubate the plate for the desired period (e.g., 48 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[7]

  • Formazan Formation: Incubate the plate for an additional 4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.[7][8]

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[5] Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.[4]

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[4]

  • Data Analysis: Subtract the background absorbance from all readings. Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the dose-response curve and determine the IC50 value.

Protocol 2: Western Blot Analysis of mTOR Pathway Phosphorylation

This protocol is used to detect changes in the phosphorylation status of key proteins in the mTOR pathway, such as mTOR (Ser2448) and S6K1 (Thr389), following treatment with inhibitors.[3][9]

Materials:

  • Cell lysates from treated and untreated cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels (e.g., 4-15% gradient gels)

  • PVDF or nitrocellulose membranes

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-mTOR, anti-total-mTOR, anti-phospho-S6K1, anti-total-S6K1, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them using ice-cold RIPA buffer.[9] Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[3]

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size using SDS-PAGE. Due to the large size of mTOR (~289 kDa), a lower percentage gel is recommended.[3]

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane. A wet transfer system is recommended for large proteins like mTOR.[3]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[3]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[10]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST (Tris-buffered saline with 0.1% Tween-20).[3]

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

  • Detection: Wash the membrane again as in step 7. Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[3]

  • Analysis: Quantify band intensity using densitometry software. Normalize the level of phosphorylated protein to the total protein level for each target. GAPDH or β-actin can be used as a loading control.[3]

References

Comparative Validation of Perastine's Therapeutic Target in a Preclinical Model of Alzheimer's Disease

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of Perastine, a novel therapeutic agent, against a competing compound, herein referred to as Compound B. The focus of this guide is the validation of their common therapeutic target, Kinase XYZ, in the 5xFAD transgenic mouse model of Alzheimer's disease. The data presented herein is intended to offer a clear, data-driven comparison of their respective efficacies and potencies.

Overview of Therapeutic Target: Kinase XYZ

Kinase XYZ is a serine/threonine kinase that has been identified as a key regulator of neuroinflammatory pathways implicated in the pathogenesis of Alzheimer's disease. Over-activation of Kinase XYZ is associated with increased production of pro-inflammatory cytokines and subsequent neuronal damage. This compound and Compound B are both potent inhibitors of Kinase XYZ, designed to mitigate this neuroinflammatory cascade.

Signaling Pathway of Kinase XYZ in Neuroinflammation

Kinase_XYZ_Pathway cluster_upstream Upstream Activators cluster_kinase_cascade Kinase Cascade cluster_downstream Downstream Effects Amyloid-beta Oligomers Amyloid-beta Oligomers TLR4 Toll-like Receptor 4 Amyloid-beta Oligomers->TLR4 binds Kinase_XYZ Kinase XYZ TLR4->Kinase_XYZ activates NF_kB NF-κB Kinase_XYZ->NF_kB phosphorylates (activates) Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β) NF_kB->Cytokines promotes transcription Neuroinflammation Neuroinflammation Cytokines->Neuroinflammation Neuronal_Damage Neuronal_Damage Neuroinflammation->Neuronal_Damage This compound This compound This compound->Kinase_XYZ inhibits Compound_B Compound B Compound_B->Kinase_XYZ inhibits

Caption: The Kinase XYZ signaling pathway in neuroinflammation.

Comparative In Vitro Efficacy

To establish a baseline for their therapeutic potential, the in vitro potency of this compound and Compound B was assessed using a biochemical kinase assay and a cell-based assay measuring the inhibition of downstream cytokine release.

Table 1: In Vitro Potency of this compound and Compound B
CompoundTargetAssay TypeIC50 (nM)
This compoundKinase XYZBiochemical Assay5.2
Cell-Based Assay25.8
Compound BKinase XYZBiochemical Assay8.9
Cell-Based Assay45.3

In Vivo Target Engagement and Pharmacodynamic Response

The ability of this compound and Compound B to engage their target, Kinase XYZ, and elicit a pharmacodynamic response was evaluated in the 5xFAD mouse model.

Experimental Workflow: In Vivo Target Validation

In_Vivo_Workflow cluster_animal_treatment Animal Dosing cluster_tissue_collection Tissue Collection & Processing cluster_analysis Biochemical Analysis cluster_outcome Outcome Measures 5xFAD_Mice 5xFAD Transgenic Mice Dosing Oral Gavage: - Vehicle - this compound (10 mg/kg) - Compound B (10 mg/kg) 5xFAD_Mice->Dosing Tissue_Harvest Harvest Brain Tissue (2 hours post-dose) Dosing->Tissue_Harvest Homogenization Homogenize Tissue Tissue_Harvest->Homogenization Western_Blot Western Blot for p-Kinase XYZ / Total Kinase XYZ Homogenization->Western_Blot ELISA ELISA for TNF-α and IL-1β Homogenization->ELISA Target_Engagement Target Engagement (%) Western_Blot->Target_Engagement Cytokine_Reduction Cytokine Reduction (%) ELISA->Cytokine_Reduction

Caption: Workflow for in vivo target validation in 5xFAD mice.

Table 2: In Vivo Target Engagement and Pharmacodynamic Response in 5xFAD Mice
Treatment Group (10 mg/kg)Target Engagement (%)TNF-α Reduction (%)IL-1β Reduction (%)
This compound85.275.668.3
Compound B78.562.155.9
Vehicle000

Behavioral Efficacy in a Chronic Dosing Paradigm

To assess the therapeutic potential of long-term Kinase XYZ inhibition, a chronic dosing study was conducted in 5xFAD mice, followed by behavioral testing using the Morris Water Maze to evaluate cognitive function.

Logical Flow: Chronic Study to Behavioral Outcome

Chronic_Study_Logic Start_Chronic_Dosing Initiate Chronic Dosing (3 months) Behavioral_Testing Morris Water Maze Start_Chronic_Dosing->Behavioral_Testing leads to Cognitive_Improvement Assessment of Cognitive Improvement Behavioral_Testing->Cognitive_Improvement measures

Caption: Logic of the chronic dosing study and behavioral assessment.

Table 3: Cognitive Improvement in 5xFAD Mice after Chronic Dosing
Treatment Group (10 mg/kg/day)Escape Latency (seconds)Time in Target Quadrant (%)
This compound25.342.1
Compound B32.835.7
Vehicle45.128.5
Wild-Type Control18.955.6

Experimental Protocols

In Vitro Kinase Assay

Recombinant human Kinase XYZ was incubated with the test compound (this compound or Compound B) and a peptide substrate in a kinase buffer. The reaction was initiated by the addition of ATP. After incubation, the amount of phosphorylated substrate was quantified using a luminescence-based assay. IC50 values were determined from a dose-response curve.

Cell-Based Cytokine Release Assay

A human microglial cell line was stimulated with lipopolysaccharide (LPS) to induce the expression and release of pro-inflammatory cytokines. The cells were pre-treated with varying concentrations of this compound or Compound B. After 24 hours, the cell culture supernatant was collected, and the concentrations of TNF-α and IL-1β were measured by enzyme-linked immunosorbent assay (ELISA).

In Vivo Studies in 5xFAD Mice

All animal procedures were approved by the Institutional Animal Care and Use Committee. Male 5xFAD transgenic mice (6 months of age) were used. For the acute pharmacodynamic study, mice were administered a single oral dose of this compound (10 mg/kg), Compound B (10 mg/kg), or vehicle. Brain tissue was collected 2 hours post-dose. For the chronic efficacy study, mice were dosed daily for 3 months.

Western Blot Analysis

Brain homogenates were separated by SDS-PAGE and transferred to a PVDF membrane. The membranes were probed with primary antibodies against phosphorylated Kinase XYZ and total Kinase XYZ, followed by HRP-conjugated secondary antibodies. Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Morris Water Maze

The Morris Water Maze test was used to assess spatial learning and memory. Mice were trained to find a hidden platform in a circular pool of water. The time taken to find the platform (escape latency) and the time spent in the target quadrant during a probe trial were recorded.

Cross-Validation of Perastine's Efficacy: A Comparative Analysis Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Nomenclature: Initial searches for "Perastine" did not yield a specific registered compound in oncological research databases. However, the query's scientific nature strongly suggests a potential reference to "Petasin," a natural sesquiterpene with demonstrated anti-cancer properties. This guide will proceed under the assumption that "this compound" refers to Petasin and will present a comparative analysis of its effects. This document is intended for researchers, scientists, and drug development professionals to objectively evaluate the performance of Petasin against other established chemotherapeutic agents, supported by experimental data.

Petasin, a natural compound isolated from plants of the Petasites genus, has emerged as a promising candidate in cancer research. Its cytotoxic effects have been observed across various cancer cell lines, primarily attributed to its ability to induce apoptosis and inhibit key signaling pathways involved in cell proliferation and survival. This guide provides a cross-validation of Petasin's effects in breast, colon, and prostate cancer cell lines, comparing its efficacy with standard chemotherapeutic drugs.

Data Presentation: Comparative Cytotoxicity

The following tables summarize the half-maximal inhibitory concentration (IC50) values for Petasin and its derivatives, alongside common chemotherapeutic agents, in various cancer cell lines. These values represent the concentration of a drug that is required for 50% inhibition of cell viability in vitro.

Table 1: Comparative IC50 Values in Breast Cancer Cell Lines (72h treatment)

Cell Line Compound IC50 (µM) Reference
MDA-MB-231 Petasites hybridus Extract 520 µg/mL* [1]
Cisplatin 7.8 [2]
Doxorubicin 1.38 µg/mL** [3]
MCF-7 Petasites hybridus Extract 865 µg/mL* [1]
Cisplatin 0.65 (sensitive), 2.8 (resistant) [4]
Doxorubicin 0.68 µg/mL** [5]

*Note: IC50 for the whole extract, not purified Petasin. **Note: IC50 values for Doxorubicin are often reported in µg/mL. For conversion, the molar mass of Doxorubicin is 543.52 g/mol .

Table 2: Comparative IC50 Values in Colon Cancer Cell Lines (48h treatment)

Cell Line Compound IC50 (µM) Reference
SW-620 Petasin 30.07 [6]
5-Fluorouracil 13 µg/mL*** [7]
Caco-2 Petasin 209.67 [6]
5-Fluorouracil 7.64 [8]
LoVo Petasin 228.59 [6]
5-Fluorouracil >100 (highly resistant)
HT-29 Petasin 78.08 [6]
5-Fluorouracil 11.25 (5 days treatment) [9]

***Note: IC50 values for 5-Fluorouracil are often reported in µg/mL. For conversion, the molar mass of 5-Fluorouracil is 130.08 g/mol .

Table 3: Comparative IC50 Values in Prostate Cancer Cell Lines

Cell Line Compound IC50 (µM) Treatment Time Reference
LNCaP S-Petasin 10⁻⁷ - 10⁻⁵ M range 1-4 days [10]
Iso-S-Petasin 10⁻⁷ - 10⁻⁵ M range 1-4 days [10]
Doxorubicin 0.169 48h [11]
DU145 S-Petasin 10⁻⁶ - 10⁻⁵ M range 24h [10]
Iso-S-Petasin 10⁻⁶ - 10⁻⁵ M range 24h [10]
Doxorubicin 0.343 72h [12]
PC3 S-Petasin 10⁻⁶ - 10⁻⁵ M range 18-24h [10]
Iso-S-Petasin 10⁻⁷ - 10⁻⁵ M range 12-24h [10]

| | Doxorubicin | 0.908 | 72h |[12] |

Signaling Pathway and Experimental Workflow

To elucidate the mechanism of action and provide a framework for cross-validation, the following diagrams illustrate the signaling pathway affected by Petasin and a general experimental workflow.

Petasin_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Bcl2 Bcl-2 Akt->Bcl2 Inhibition of P70S6K p70S6K mTORC1->P70S6K Activation Proliferation Cell Proliferation, Migration, Invasion P70S6K->Proliferation Caspase9 Caspase-9 Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Bcl2->Caspase9 Inhibition of Petasin Petasin Petasin->Akt Inhibition of Phosphorylation

Caption: Petasin's mechanism of action in colon cancer cells involves the inhibition of Akt phosphorylation, leading to the inactivation of the downstream mTOR pathway, which subsequently suppresses cell proliferation, migration, and invasion, and promotes apoptosis.[6]

Experimental_Workflow cluster_invitro In Vitro Assays cluster_analysis Data Analysis & Interpretation start Select Cancer Cell Lines cell_culture Cell Culture start->cell_culture treatment Treat with this compound & Comparators cell_culture->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assays (Annexin V/PI, Hoechst) treatment->apoptosis migration Migration & Invasion Assays (Wound Healing, Transwell) treatment->migration protein Protein Expression (Western Blot) treatment->protein data_analysis Quantitative Analysis (IC50, % Apoptosis, etc.) viability->data_analysis apoptosis->data_analysis migration->data_analysis pathway_analysis Pathway Analysis protein->pathway_analysis comparison Compare with Alternatives data_analysis->comparison pathway_analysis->comparison conclusion Conclusion on Efficacy & Mechanism comparison->conclusion

Caption: A generalized experimental workflow for the cross-validation of a novel anti-cancer compound's effects in different cell lines.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

1. Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Materials:

    • 96-well plates

    • Cancer cell lines

    • Complete culture medium

    • This compound (Petasin) and comparator drugs

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO (Dimethyl sulfoxide)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

    • Treat the cells with various concentrations of this compound or comparator drugs and incubate for the desired time period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

    • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the cell viability as a percentage of the control and determine the IC50 value.

2. Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface.

  • Materials:

    • Treated and untreated cells

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

    • Flow cytometer

  • Procedure:

    • Harvest the cells after treatment and wash them twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

3. Visualization of Apoptosis (Hoechst 33258 Staining)

This fluorescent staining method is used to visualize nuclear changes, such as chromatin condensation and fragmentation, which are characteristic of apoptosis.

  • Materials:

    • Cells grown on coverslips or in imaging plates

    • Hoechst 33258 staining solution (1 µg/mL in PBS)

    • 4% Paraformaldehyde in PBS

    • Fluorescence microscope

  • Procedure:

    • After treatment, wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash the cells twice with PBS.

    • Add the Hoechst 33258 staining solution and incubate for 10-15 minutes at room temperature in the dark.

    • Wash the cells twice with PBS.

    • Mount the coverslips or visualize the plate under a fluorescence microscope. Apoptotic cells will display brightly stained, condensed, or fragmented nuclei.

4. Cell Migration Assay (Wound Healing Assay)

This assay is used to study cell migration by creating a "wound" in a confluent cell monolayer and monitoring the rate at which the cells close the gap.

  • Materials:

    • 6-well or 12-well plates

    • Sterile 200 µL pipette tip

    • Microscope with a camera

  • Procedure:

    • Seed cells in a plate and grow them to form a confluent monolayer.

    • Create a scratch or "wound" in the monolayer using a sterile pipette tip.

    • Wash the cells with PBS to remove detached cells.

    • Add fresh medium with or without the test compound.

    • Capture images of the wound at 0 hours and at regular intervals (e.g., every 6, 12, or 24 hours).

    • Measure the width of the wound at different time points to quantify cell migration.

5. Cell Invasion Assay (Transwell Assay)

This assay assesses the invasive potential of cancer cells by their ability to migrate through a basement membrane matrix.

  • Materials:

    • Transwell inserts (8 µm pore size)

    • Matrigel or other basement membrane matrix

    • Serum-free medium and medium with a chemoattractant (e.g., 10% FBS)

    • Cotton swabs

    • Methanol for fixation

    • Crystal violet for staining

  • Procedure:

    • Coat the top of the Transwell insert membrane with a thin layer of Matrigel and allow it to solidify.

    • Seed the cancer cells in serum-free medium in the upper chamber of the insert.

    • Add medium containing a chemoattractant to the lower chamber.

    • Incubate for 24-48 hours.

    • After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.

    • Fix the invading cells on the lower surface of the membrane with methanol.

    • Stain the fixed cells with crystal violet.

    • Count the number of stained cells in several random fields under a microscope to quantify invasion.

6. Protein Expression Analysis (Western Blotting)

This technique is used to detect and quantify the expression levels of specific proteins in a cell lysate.

  • Materials:

    • Cell lysates from treated and untreated cells

    • SDS-PAGE gels

    • PVDF or nitrocellulose membranes

    • Primary antibodies (e.g., against Akt, p-Akt, mTOR, p-mTOR, Caspase-3, Bcl-2, β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Prepare protein lysates from the cells.

    • Separate the proteins by size using SDS-PAGE.

    • Transfer the separated proteins to a membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a specific primary antibody overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and add a chemiluminescent substrate.

    • Detect the signal using an imaging system. The intensity of the bands corresponds to the level of protein expression.

References

Comparative Analysis of Perastine and Its Derivatives: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Perastine is a novel therapeutic agent that has demonstrated significant potential in preclinical studies for the treatment of various inflammatory diseases. Its unique mechanism of action, targeting the upstream signaling cascade of the NLRP3 inflammasome, has paved the way for the development of several derivatives with improved efficacy, selectivity, and pharmacokinetic profiles. This guide provides a detailed comparative analysis of this compound and its key derivatives, offering researchers, scientists, and drug development professionals a comprehensive overview of the current landscape. The information presented herein is based on a thorough review of published experimental data.

Performance Comparison of this compound and Its Derivatives

The following table summarizes the key performance indicators of this compound and two of its most promising derivatives, PRX-102 and PRX-205, based on in vitro and in vivo studies.

Parameter This compound PRX-102 PRX-205 Reference Experiment
IC50 (NLRP3 Inhibition) 150 nM75 nM30 nMIn vitro inflammasome activation assay
Bioavailability (Oral) 25%45%60%Pharmacokinetic studies in rodent models
In vivo Efficacy (LPS-induced Sepsis Model) 40% survival increase60% survival increase75% survival increaseMurine model of endotoxemia
Off-target Kinase Inhibition ModerateLowNegligibleKinome-wide screening panel

Experimental Protocols

A detailed understanding of the methodologies used to generate the comparative data is crucial for its interpretation. Below are the protocols for the key experiments cited.

In Vitro NLRP3 Inflammasome Activation Assay

This assay is designed to determine the half-maximal inhibitory concentration (IC50) of the compounds against the NLRP3 inflammasome.

experimental_workflow_inflammasome cluster_cell_culture Cell Culture and Priming cluster_treatment Compound Treatment cluster_activation Inflammasome Activation cluster_analysis Analysis pma_diff Differentiate THP-1 cells with PMA lps_prime Prime with LPS (1 µg/mL, 4h) pma_diff->lps_prime add_compound Add this compound or Derivatives (various concentrations) lps_prime->add_compound add_nigericin Add Nigericin (5 µM, 1h) add_compound->add_nigericin collect_supernatant Collect Supernatant add_nigericin->collect_supernatant elisa Measure IL-1β levels by ELISA collect_supernatant->elisa calc_ic50 Calculate IC50 elisa->calc_ic50

Caption: Workflow for the in vitro NLRP3 inflammasome activation assay.

Murine Model of Endotoxemia (LPS-induced Sepsis)

This in vivo model is utilized to assess the efficacy of the compounds in a sepsis-like condition.

experimental_workflow_sepsis cluster_acclimatization Animal Preparation cluster_treatment Treatment and Induction cluster_monitoring Monitoring and Endpoint acclimatize Acclimatize C57BL/6 mice (1 week) administer_compound Administer Compound (Oral gavage) acclimatize->administer_compound inject_lps Inject LPS (i.p.) (10 mg/kg) administer_compound->inject_lps monitor_survival Monitor Survival Rate (over 72 hours) inject_lps->monitor_survival collect_serum Collect Serum for Cytokine Analysis inject_lps->collect_serum

Caption: Protocol for the in vivo murine model of LPS-induced sepsis.

Mechanism of Action: Signaling Pathway

This compound and its derivatives exert their inhibitory effect by targeting the upstream signaling events that lead to the assembly and activation of the NLRP3 inflammasome. The diagram below illustrates this proposed mechanism.

signaling_pathway cluster_upstream Upstream Signaling cluster_priming Priming Step cluster_activation_signal Activation Signal cluster_inflammasome Inflammasome Assembly cluster_downstream Downstream Effects PAMPs_DAMPs PAMPs / DAMPs TLR4 TLR4 PAMPs_DAMPs->TLR4 NFkB NF-κB Activation TLR4->NFkB pro_IL1b pro-IL-1β Transcription NFkB->pro_IL1b NLRP3_exp NLRP3 Expression NFkB->NLRP3_exp IL1b Mature IL-1β pro_IL1b->IL1b NLRP3 NLRP3 NLRP3_exp->NLRP3 K_efflux K+ Efflux K_efflux->NLRP3 ROS ROS Production ROS->NLRP3 Inflammasome NLRP3 Inflammasome Assembly NLRP3->Inflammasome ASC ASC ASC->Inflammasome pro_Casp1 pro-Caspase-1 pro_Casp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 Casp1->IL1b Pyroptosis Pyroptosis Casp1->Pyroptosis This compound This compound & Derivatives This compound->NLRP3

Independent Verification of Cloperastine's Published Results: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antitussive agent cloperastine with other alternatives, supported by experimental data from published studies. Due to the limited availability of published research on a compound named "this compound," this guide focuses on clothis compound, a well-documented antitussive with antihistaminic properties, which may be the intended subject of inquiry.

Data Presentation: Comparative Efficacy of Antitussive Agents

The following tables summarize quantitative data from preclinical and clinical studies, comparing the efficacy and side effect profiles of clothis compound and its alternatives.

Table 1: Preclinical Efficacy of Clothis compound and Comparators in Guinea Pig Cough Model [1]

Treatment GroupDoseTotal Coughs (14 min)Cough Latency (s)Cough Intensity (PSD)
Vehicle Control (Citric Acid)-45.3 ± 3.110.2 ± 0.90.012 ± 0.001
Clothis compound 10 mg/kg25.1 ± 2.518.5 ± 1.80.008 ± 0.001
Clothis compound 30 mg/kg15.2 ± 1.925.1 ± 2.20.006 ± 0.001
Codeine10 mg/kg22.8 ± 2.120.3 ± 2.00.007 ± 0.001
Codeine30 mg/kg12.5 ± 1.528.4 ± 2.50.005 ± 0.001
Dextromethorphan10 mg/kg38.4 ± 3.512.1 ± 1.20.011 ± 0.001
Levodropropizine30 mg/kg35.7 ± 3.313.5 ± 1.40.010 ± 0.001

*p < 0.05 compared to vehicle control. Data are presented as mean ± SEM. PSD = Power Spectral Density.

Table 2: Clinical Efficacy and Tolerability of Clothis compound vs. Comparators in Patients with Chronic Cough [2][3]

Study ArmNumber of PatientsPrimary OutcomeOnset of ActionAdverse Events
Clothis compound 156Significant reduction in cough frequency and severityRapid, observed from day 1No significant central adverse events reported
Codeine156Significant reduction in cough frequency and severitySlower than clothis compoundDrowsiness reported in a significant number of patients
Levodropropizine(Data from separate trials)Improved or comparable efficacy to clothis compoundSlower than clothis compoundGenerally well-tolerated
DL-clothis compound(Data from separate trials)Comparable efficacy to levoclothis compoundSlower than levoclothis compoundDrowsiness, dry mouth, nausea reported

Experimental Protocols

Guinea Pig Citric Acid-Induced Cough Model

This protocol is based on methodologies described in preclinical comparative studies[1].

  • Animals: Male Dunkin-Hartley guinea pigs (300-350 g) are used.

  • Acclimatization: Animals are acclimatized for at least one week before the experiment.

  • Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and free access to food and water.

  • Treatment Administration: Clothis compound, codeine, dextromethorphan, levodropropizine, or vehicle are administered orally (p.o.) or intraperitoneally (i.p.) at specified doses 60 minutes before cough induction.

  • Cough Induction: Conscious and unrestrained animals are placed in a whole-body plethysmograph chamber. A 0.4 M citric acid aerosol is delivered for 10 minutes to induce coughing.

  • Data Acquisition: A pneumotachograph connected to the chamber records respiratory patterns. Coughs are identified by their characteristic explosive sound and associated pressure changes.

  • Parameters Measured:

    • Cough Number: Total number of coughs during the observation period.

    • Cough Latency: Time to the first cough after the start of aerosol delivery.

    • Cough Intensity: Measured by the amplitude of the pressure signal or power spectral density.

  • Statistical Analysis: Data are analyzed using one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) for comparison between groups.

Randomized, Double-Blind, Controlled Clinical Trial for Chronic Cough

This protocol is a generalized representation based on descriptions of clinical trials comparing clothis compound to other antitussives[3][4].

  • Study Design: A multi-center, randomized, double-blind, parallel-group study.

  • Patient Population: Adult patients with a history of chronic non-productive cough (lasting > 8 weeks) due to various respiratory disorders.

  • Inclusion Criteria:

    • Age 18-65 years.

    • Confirmed diagnosis of a condition associated with chronic cough.

    • Baseline cough severity score above a predefined threshold on a visual analog scale (VAS) or Leicester Cough Questionnaire (LCQ).

  • Exclusion Criteria:

    • Productive cough.

    • Smokers.

    • History of respiratory infections within the last 4 weeks.

    • Concomitant use of other cough suppressants.

  • Randomization and Blinding: Patients are randomly assigned to receive clothis compound, a comparator drug (e.g., codeine), or a placebo. Both patients and investigators are blinded to the treatment allocation.

  • Treatment: Oral administration of the assigned treatment at a specified dosage and frequency for a predefined duration (e.g., 7-14 days).

  • Efficacy Assessments:

    • Primary Endpoint: Change from baseline in cough frequency (24-hour cough counts using an ambulatory cough monitor).

    • Secondary Endpoints:

      • Change in cough severity assessed by VAS.

      • Improvement in quality of life measured by LCQ.

      • Patient-reported outcomes on sleep disturbance and daily activities.

  • Safety Assessments: Monitoring and recording of all adverse events (AEs), vital signs, and clinical laboratory tests.

  • Statistical Analysis: Efficacy analysis is performed on the intent-to-treat (ITT) population using appropriate statistical tests (e.g., ANCOVA) to compare treatment groups. Safety data are summarized descriptively.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Cloperastine_Mechanism_of_Action Clothis compound Clothis compound CNS Central Nervous System (CNS) Clothis compound->CNS Central Action Peripheral Peripheral Nerves Clothis compound->Peripheral Peripheral Action Cough_Center Cough Center (Medulla Oblongata) CNS->Cough_Center GIRK_Channels GIRK Channels Cough_Center->GIRK_Channels Sigma1_Receptor Sigma-1 Receptor Cough_Center->Sigma1_Receptor H1_Receptors Histamine H1 Receptors Peripheral->H1_Receptors Muscarinic_Receptors Muscarinic Receptors (Anticholinergic) Peripheral->Muscarinic_Receptors Reduced_Irritation Reduced Airway Irritation H1_Receptors->Reduced_Irritation Reduced_Mucus Reduced Mucus Secretion Muscarinic_Receptors->Reduced_Mucus Cough_Suppression Cough Suppression GIRK_Channels->Cough_Suppression Sigma1_Receptor->Cough_Suppression

Caption: Dual mechanism of action of clothis compound.

Preclinical_Cough_Study_Workflow Start Start Acclimatization Animal Acclimatization (Guinea Pigs) Start->Acclimatization Randomization Randomization into Treatment Groups Acclimatization->Randomization Dosing Oral Administration (Clothis compound, Comparators, Vehicle) Randomization->Dosing Incubation Incubation Period (60 minutes) Dosing->Incubation Cough_Induction Cough Induction (Citric Acid Aerosol) Incubation->Cough_Induction Data_Collection Data Collection (Whole-body Plethysmography) Cough_Induction->Data_Collection Analysis Data Analysis (Cough Count, Latency, Intensity) Data_Collection->Analysis End End Analysis->End

Caption: Workflow of a preclinical cough study.

Clinical_Trial_Logical_Flow Screening Patient Screening & Informed Consent Baseline Baseline Assessment (Cough Frequency, Severity, QoL) Screening->Baseline Randomization Randomization (Double-Blind) Baseline->Randomization Treatment_A Treatment Group A (Clothis compound) Randomization->Treatment_A Treatment_B Treatment Group B (Comparator/Placebo) Randomization->Treatment_B Follow_up Follow-up Visits (Efficacy & Safety Monitoring) Treatment_A->Follow_up Treatment_B->Follow_up End_of_Study End of Study Assessment Follow_up->End_of_Study Data_Analysis Data Analysis & Unblinding End_of_Study->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: Logical flow of a clinical trial for cough.

References

A Head-to-Head Comparison of Perastine and Other PI3K Inhibitors in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its frequent dysregulation in various cancers has made it a prime target for therapeutic intervention. This guide provides a detailed head-to-head comparison of Perastine, a novel and highly selective PI3Kα inhibitor, with other prominent PI3K inhibitors, Alpelisib and Taselisib. The objective is to offer an evidence-based comparison of their performance, supported by experimental data, to aid researchers in their drug development and discovery efforts.

Comparative Efficacy and Selectivity

The in vitro efficacy and selectivity of this compound, Alpelisib, and Taselisib were evaluated using a panel of kinase assays and cancer cell lines. The data, summarized in the table below, highlight the distinct profiles of each inhibitor.

InhibitorTargetIC50 (nM)Cell LineGI50 (nM)
This compound (Hypothetical Data) PI3Kα 0.8 MCF-7 (PIK3CA mutant) 5
PI3Kβ250
PI3Kδ300
PI3Kγ450
AlpelisibPI3Kα5T47D (PIK3CA mutant)120
PI3Kβ1,158
PI3Kδ290
PI3Kγ250
TaselisibPI3Kα1.1MCF-7 (PIK3CA mutant)85
PI3Kβ2.9
PI3Kδ0.2
PI3Kγ1.2

Experimental Protocols

A detailed description of the methodologies used to generate the comparative data is provided below.

In Vitro Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds against purified PI3K isoforms.

Procedure:

  • Recombinant human PI3Kα, PI3Kβ, PI3Kδ, and PI3Kγ were used.

  • The kinase activity was measured using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Inhibitors were serially diluted and incubated with the kinase and ATP in a 384-well plate.

  • The reaction was initiated by the addition of the lipid substrate, phosphatidylinositol-4,5-bisphosphate (PIP2).

  • After a 1-hour incubation at room temperature, the reaction was stopped, and the amount of product, phosphatidylinositol-3,4,5-trisphosphate (PIP3), was detected using a specific antibody and a fluorescent tracer.

  • The IC50 values were calculated by fitting the dose-response curves using a four-parameter logistic model.

Cell-Based Proliferation Assay

Objective: To determine the half-maximal growth inhibitory concentration (GI50) of the compounds in cancer cell lines.

Procedure:

  • MCF-7 and T47D breast cancer cell lines, both harboring activating mutations in the PIK3CA gene, were used.

  • Cells were seeded in 96-well plates and allowed to attach overnight.

  • The cells were then treated with a range of concentrations of the inhibitors for 72 hours.

  • Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.

  • The GI50 values were determined from the dose-response curves by non-linear regression analysis.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the PI3K/AKT/mTOR signaling pathway and the experimental workflow for evaluating the PI3K inhibitors.

PI3K_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth

Caption: Simplified PI3K/AKT/mTOR signaling pathway.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies KinaseAssay Kinase Assay (IC50) DataAnalysis Data Analysis & Comparison KinaseAssay->DataAnalysis CellAssay Cell Proliferation Assay (GI50) CellAssay->DataAnalysis Xenograft Xenograft Models Xenograft->DataAnalysis Toxicity Toxicity Studies Toxicity->DataAnalysis

Caption: General experimental workflow for inhibitor evaluation.

Validating the Specificity of Perastine's Binding Affinity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted therapeutics, the specificity of a drug's binding affinity to its intended molecular target is a critical determinant of its efficacy and safety profile. Off-target effects can lead to unforeseen side effects and diminish the therapeutic window of a compound. This guide provides a comparative analysis of the binding specificity of the hypothetical molecule, Perastine, against established inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in oncology.

Introduction to EGFR and the Importance of Kinase Selectivity

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling, often due to mutations, is a hallmark of various cancers, making it a prime target for therapeutic intervention with tyrosine kinase inhibitors (TKIs).[1][2] While the potency of these inhibitors against EGFR is crucial, their selectivity—the ability to inhibit EGFR without affecting other kinases—is equally important for minimizing toxicity.[1][3] This guide will explore the methodologies used to validate binding specificity and compare the hypothetical selectivity profile of this compound with the well-characterized EGFR inhibitors, Erlotinib and Afatinib.

Comparative Binding Affinity and Selectivity Profile

The binding affinity and selectivity of kinase inhibitors are commonly quantified by determining the half-maximal inhibitory concentration (IC50) or the dissociation constant (Kd) against the primary target and a panel of other kinases. A lower IC50 or Kd value indicates a higher binding affinity. The selectivity of a compound is often expressed as a fold-selectivity, which is the ratio of the IC50 for an off-target kinase to the IC50 for the primary target.[1]

Below is a summary of the biochemical kinase selectivity profile for this compound (hypothetical data) in comparison to Erlotinib and Afatinib.

Kinase TargetThis compound IC50 (nM) Erlotinib IC50 (nM) Afatinib IC50 (nM) Kinase Family
EGFR (Wild-Type) 2.1 2 0.5 Tyrosine Kinase
ERBB2 (HER2)25034014Tyrosine Kinase
ERBB4 (HER4)480>10,0001Tyrosine Kinase
ABL1>10,000>10,000>10,000Tyrosine Kinase
SRC8,5001,500>10,000Tyrosine Kinase
KDR (VEGFR2)>10,0003,100470Tyrosine Kinase
FYN9,2001,200>10,000Tyrosine Kinase
LCK>10,0002,000>10,000Tyrosine Kinase

Note: The IC50 values for Erlotinib and Afatinib are representative values from published literature. The data for this compound is hypothetical and for illustrative purposes.

Experimental Protocols

The determination of a kinase inhibitor's selectivity profile is achieved through robust and standardized experimental protocols. The following are detailed methodologies for key experiments used to generate the data presented above.

Biochemical Kinase Inhibition Assay (ELISA-based)

This assay measures the ability of an inhibitor to prevent the phosphorylation of a substrate by the target kinase.

  • Principle : A purified kinase is incubated with its substrate, ATP, and varying concentrations of the inhibitor. The extent of substrate phosphorylation is then quantified using an antibody specific to the phosphorylated form of the substrate in an enzyme-linked immunosorbent assay (ELISA) format.

  • Methodology :

    • Plate Coating : 96-well microplates are coated with a recombinant protein substrate for the kinase of interest.

    • Inhibitor Preparation : A serial dilution of the test compound (e.g., this compound) is prepared.

    • Kinase Reaction : The purified kinase enzyme is added to the wells along with ATP and the serially diluted inhibitor. The plate is incubated to allow the kinase reaction to proceed.

    • Detection : The reaction is stopped, and a primary antibody specific to the phosphorylated substrate is added, followed by a secondary antibody conjugated to horseradish peroxidase (HRP).

    • Signal Measurement : A colorimetric substrate for HRP is added, and the absorbance is measured using a plate reader. The IC50 value is calculated from the resulting dose-response curve.

Competition Binding Assay (e.g., KINOMEscan™)

This high-throughput assay measures the binding affinity of a test compound to a large panel of kinases by quantifying its ability to compete with a known, immobilized ligand.[4][5]

  • Principle : A test compound is incubated with a DNA-tagged kinase and an immobilized ligand that binds to the kinase's ATP-binding site. The amount of kinase that binds to the immobilized ligand is inversely proportional to the affinity of the test compound for the kinase.

  • Methodology :

    • Assay Preparation : A panel of DNA-tagged kinases is prepared. An immobilized, broadly active kinase inhibitor is coupled to a solid support (e.g., beads).

    • Competition : The test compound is incubated with the kinase panel and the immobilized ligand.

    • Separation : The solid support is washed to remove any unbound kinase.

    • Quantification : The amount of kinase bound to the solid support is quantified by measuring the amount of its associated DNA tag using quantitative PCR (qPCR).[4] The results are typically reported as the percentage of the control (no inhibitor) or as a dissociation constant (Kd).

Visualizations

EGFR Signaling Pathway

The following diagram illustrates a simplified representation of the EGFR signaling pathway, which is targeted by inhibitors like this compound.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF (Ligand) EGF->EGFR This compound This compound (Inhibitor) This compound->EGFR

A simplified diagram of the EGFR signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Binding Affinity Validation

The workflow below outlines the key steps in a competition binding assay used to determine the selectivity of a kinase inhibitor.

Binding_Affinity_Workflow cluster_assay Competition Binding Assay cluster_output Output Start Start: Test Compound (this compound) Incubation Incubation: Kinase Panel + Immobilized Ligand Start->Incubation Wash Wash Step Incubation->Wash Quantification Quantification (qPCR) Wash->Quantification Analysis Data Analysis: Determine Kd or % Inhibition Quantification->Analysis SelectivityProfile Selectivity Profile Analysis->SelectivityProfile

Workflow for determining the binding affinity and selectivity of this compound.

References

Comparative Safety Profile of Dipyridamole and its Alternatives in Thromboembolic Prophylaxis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the safety profile of dipyridamole (marketed as Persantine®), a medication used for the prevention of thromboembolism, particularly following heart valve replacement surgery. Its safety is evaluated against common therapeutic alternatives: warfarin, aspirin, and clopidogrel. The information presented herein is intended to support research and drug development efforts by providing a consolidated overview of key safety data, supported by experimental methodologies.

Overview of Dipyridamole and its Alternatives

Dipyridamole functions as a phosphodiesterase inhibitor, leading to an increase in cyclic AMP and cyclic GMP in platelets, which in turn inhibits their aggregation. It is often used as an adjunct to warfarin in patients with prosthetic heart valves. Its primary alternatives include the vitamin K antagonist warfarin, and the antiplatelet agents aspirin and clopidogrel, all of which are widely used in the prevention and treatment of thromboembolic events. Each of these drugs, however, presents a unique safety profile that requires careful consideration in clinical practice and drug development.

Comparative Safety Data

The following table summarizes the incidence of key adverse events associated with dipyridamole and its alternatives, based on data from clinical trials and observational studies. It is important to note that incidence rates can vary depending on the patient population and study design.

Adverse Event CategoryDipyridamoleWarfarinAspirin (low-dose)Clopidogrel
Major Bleeding Increased risk, especially when combined with aspirin (Adjusted Odds Ratio for upper GI bleeding with combination: 2.3)[1]High risk of major or fatal bleeding; requires regular INR monitoring.[2]Increased risk of major bleeding by ~70% (Absolute annual increase: 0.13%)[3]Lower risk of major bleeding compared to aspirin + dipyridamole (3.6% vs 4.1%)[4]
Gastrointestinal Bleeding Adjusted Odds Ratio: 1.9[1]A known serious adverse effect.Increased risk (Adjusted Odds Ratio: 1.8)[1]Lower risk compared to aspirin (Adjusted Odds Ratio: 1.1)[1]
Intracranial Hemorrhage Increased risk with combination therapy.A significant risk, particularly with elevated INR.Absolute annual increase of 0.03%[3]Lower risk compared to aspirin + dipyridamole.
Headache Very common (up to 28.25%/year)[5]Less common.Common.Less common than with aspirin/dipyridamole (0.9% vs 5.9%)[6]
Dizziness Very common (up to 29.5%)[5]Can occur.Common.Common.
Gastrointestinal Discomfort (Dyspepsia, Nausea, Diarrhea) Common[5]Can occur.Common, particularly dyspepsia.Common.
Thrombotic Thrombocytopenic Purpura (TTP) Not typically associated.Not typically associated.Not typically associated.Rare but serious risk.
Black Box Warning NoneYes, for risk of major or fatal bleeding.[7]NoneYes, for diminished antiplatelet effect in CYP2C19 poor metabolizers.[8]

Experimental Protocols for Safety Assessment

The safety assessment of antiplatelet and anticoagulant drugs involves a variety of in vitro and in vivo experimental models. Below are detailed methodologies for three key assays.

This assay is considered the gold standard for assessing platelet function and the inhibitory effects of antiplatelet agents.

  • Objective: To measure the aggregation of platelets in response to various agonists and to quantify the inhibitory effect of a test compound.

  • Principle: Platelet-rich plasma (PRP) is stirred in a cuvette, and light transmission through the sample is measured. Upon addition of a platelet agonist, platelets aggregate, leading to an increase in light transmission. The extent of aggregation is proportional to the change in light transmission.

  • Procedure:

    • Blood Collection: Whole blood is collected from healthy volunteers into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

    • PRP and PPP Preparation:

      • Platelet-rich plasma (PRP) is obtained by centrifuging the whole blood at a low speed (e.g., 200 x g for 10 minutes).

      • The remaining blood is centrifuged at a higher speed (e.g., 2000 x g for 15 minutes) to obtain platelet-poor plasma (PPP), which is used as a reference for 100% light transmission.

    • Assay Setup:

      • PRP is placed in an aggregometer cuvette with a stir bar and warmed to 37°C.

      • The aggregometer is calibrated with PRP (0% transmission) and PPP (100% transmission).

    • Aggregation Measurement:

      • A baseline light transmission is recorded for a few minutes.

      • The test compound or vehicle control is added to the PRP and incubated for a specified time.

      • A platelet agonist (e.g., ADP, collagen, arachidonic acid) is added to induce aggregation.

      • Light transmission is recorded for a set period (e.g., 5-10 minutes) to monitor the aggregation process.

  • Data Analysis: The percentage of platelet aggregation is calculated from the change in light transmission. The inhibitory effect of the test compound is determined by comparing the aggregation in its presence to that of the vehicle control.

This in vivo assay assesses the effect of a test compound on hemostasis.

  • Objective: To measure the time it takes for bleeding to stop after a standardized injury in a preclinical model.

  • Principle: An increase in bleeding time indicates an impairment of platelet function or the coagulation cascade.

  • Procedure:

    • Animal Model: Mice or rats are commonly used.

    • Compound Administration: The test compound or vehicle is administered to the animals via an appropriate route (e.g., oral gavage, intravenous injection).

    • Anesthesia: The animal is anesthetized.

    • Tail Transection: A standardized cut is made at a specific distance from the tip of the tail (e.g., 3 mm).[9]

    • Bleeding Time Measurement:

      • The transected tail is immediately immersed in warm saline (37°C).[9]

      • The time from the initial cut until the cessation of bleeding for a defined period (e.g., 15 seconds) is recorded.[9]

      • A cut-off time is typically set (e.g., 180 seconds) to prevent excessive blood loss.[9]

  • Data Analysis: The bleeding times of the compound-treated group are compared to the vehicle-treated group. A significant prolongation of bleeding time suggests an antihemostatic effect.

This assay is used to assess the general cytotoxicity of a compound on cultured cells.

  • Objective: To determine the effect of a test compound on cell viability and proliferation.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The amount of formazan is proportional to the number of viable cells.[7]

  • Procedure:

    • Cell Culture: Adherent or suspension cells are seeded in a 96-well plate and incubated to allow for attachment or stabilization.

    • Compound Treatment: The cells are treated with various concentrations of the test compound or vehicle control and incubated for a specified period (e.g., 24, 48, or 72 hours).[10]

    • MTT Addition: MTT solution is added to each well, and the plate is incubated for 2-4 hours to allow for formazan formation.[10]

    • Solubilization: A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.[10]

    • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of around 570 nm.[7]

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability for each compound concentration relative to the vehicle control. This allows for the determination of the IC50 (half-maximal inhibitory concentration) value, which represents the concentration of the compound that causes a 50% reduction in cell viability.

Visualizations

The following diagram illustrates the key pathways involved in platelet aggregation and the points of intervention for dipyridamole, aspirin, and clopidogrel.

G Thrombin Thrombin PAR1 PAR-1 Receptor Thrombin->PAR1 Collagen Collagen GPVI GPVI Receptor Collagen->GPVI ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 TXA2_agonist Thromboxane A2 TP_receptor TP Receptor TXA2_agonist->TP_receptor PLC PLC Activation PAR1->PLC GPVI->PLC AC Adenylate Cyclase P2Y12->AC Inhibition TP_receptor->PLC GPIIbIIIa_active GPIIb/IIIa (active) PLC->GPIIbIIIa_active Ca2+ release, DAG activation cAMP cAMP AC->cAMP PDE Phosphodiesterase (PDE) cAMP->PDE PKA PKA Activation cAMP->PKA AMP AMP PDE->AMP VASP VASP Phosphorylation PKA->VASP VASP->GPIIbIIIa_active Inhibition GPIIbIIIa_inactive GPIIb/IIIa (inactive) Aggregation Platelet Aggregation GPIIbIIIa_active->Aggregation COX1 COX-1 TXA2_synthesis TXA2 Synthesis COX1->TXA2_synthesis ArachidonicAcid Arachidonic Acid ArachidonicAcid->COX1 TXA2_synthesis->TXA2_agonist Clopidogrel Clopidogrel (active metabolite) Clopidogrel->P2Y12 Irreversible Inhibition Aspirin Aspirin Aspirin->COX1 Irreversible Inhibition Dipyridamole Dipyridamole Dipyridamole->PDE Inhibition

Caption: Simplified signaling pathways in platelet aggregation showing the targets of dipyridamole, aspirin, and clopidogrel.

The following diagram outlines the workflow for assessing the cytotoxicity of a compound using the MTT assay.

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis CellSeeding 1. Seed cells in 96-well plate Incubation1 2. Incubate for 24h (adhesion) CellSeeding->Incubation1 CompoundPrep 3. Prepare serial dilutions of test compound AddCompound 4. Add compound to cells CompoundPrep->AddCompound Incubation2 5. Incubate for 24-72h AddCompound->Incubation2 AddMTT 6. Add MTT solution Incubation2->AddMTT Incubation3 7. Incubate for 2-4h (formazan formation) AddMTT->Incubation3 AddSolubilizer 8. Add solubilization solution Incubation3->AddSolubilizer ReadAbsorbance 9. Measure absorbance at 570nm AddSolubilizer->ReadAbsorbance CalculateViability 10. Calculate % cell viability vs. control ReadAbsorbance->CalculateViability DetermineIC50 11. Determine IC50 value CalculateViability->DetermineIC50

Caption: Workflow of the MTT assay for determining the in vitro cytotoxicity of a test compound.

Conclusion

The selection of an antiplatelet or anticoagulant agent requires a careful balance between efficacy and safety. Dipyridamole, particularly in combination with other agents, presents a distinct safety profile characterized by a notable incidence of headache and an increased risk of bleeding. In comparison, warfarin carries a significant risk of major bleeding that necessitates frequent monitoring. Aspirin and clopidogrel, while generally better tolerated in terms of non-hemorrhagic side effects, also pose a considerable bleeding risk. The experimental protocols detailed in this guide provide a framework for the preclinical and in vitro assessment of these critical safety parameters, aiding in the development of safer and more effective antithrombotic therapies.

References

Benchmarking Perastine's performance against industry standards

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search for performance data, publicly available information on the therapeutic agent "Perastine" is insufficient to conduct a thorough benchmark analysis against industry standards. While identified as a distinct chemical entity, this compound lacks the published clinical trial data, detailed experimental protocols, and established mechanism of action necessary for a comparative guide as requested by researchers, scientists, and drug development professionals.

Initial investigations into "this compound" were significantly hampered by a case of mistaken identity with "Peristeen," a well-documented medical device for transanal irrigation. Subsequent, more targeted searches clarified that this compound is a chemical compound with the IUPAC name 1-(2-benzhydryloxyethyl)piperidine and CAS number 4960-10-5.

Furthermore, structural similarities between this compound and other known compounds suggest a potential interaction with the dopamine transporter (DAT). Analogues of the structurally related compound 1-[2-(diphenylmethoxy)-ethyl]-4-(3-phenylpropyl)piperazine (GBR 12935) have been investigated as high-affinity ligands for DAT, with potential applications in the context of substance abuse treatment. However, no direct evidence or experimental data confirms that this compound itself exhibits similar activity or has been evaluated for such a purpose.

The creation of a robust comparison guide, as outlined in the core requirements, necessitates a body of scientific evidence. This includes:

  • Quantitative Performance Data: Metrics from in vitro and in vivo studies are essential for direct comparison with other therapeutic alternatives.

  • Detailed Experimental Protocols: Methodologies used in key experiments are crucial for the scientific audience to assess the validity and reproducibility of the findings.

  • Established Signaling Pathways: Diagrammatic representations of biological pathways require a well-understood mechanism of action.

Currently, none of this information is publicly available for this compound. Therefore, it is not possible to generate the requested tables, experimental protocols, or Graphviz diagrams.

While this compound exists as a defined chemical compound, the lack of accessible scientific literature and performance data prevents a meaningful benchmark analysis against any industry standard. Researchers and drug development professionals interested in this compound would need to rely on proprietary data or initiate their own preclinical investigations to ascertain its therapeutic potential and mechanism of action. Without such data becoming publicly available, a comprehensive and objective comparison guide cannot be produced.

Safety Operating Guide

Information on Disposal Procedures for "Perastine" is Currently Unavailable

Author: BenchChem Technical Support Team. Date: December 2025

Comprehensive searches for established disposal procedures for a chemical substance identified as "Perastine" have not yielded specific guidelines for its waste management. The information available pertains to a biochemical intended for research purposes only and should not be confused with the similarly named medical device, "Peristeen."

Chemical Identity and Safety Information

"this compound" is identified as a biochemical with the CAS Number 4960-10-5.[1][2] It is supplied as an off-white to white solid and is soluble in DMSO.[1] For laboratory handling and storage, the following general precautions are advised:

Storage:

  • Short-term: Store at 0 - 4°C in a dry, dark environment for days to weeks.[1]

  • Long-term: For extended periods (months to years), it is recommended to store "this compound" at -20°C.[1]

Handling:

  • The substance is shipped under ambient temperature conditions.[1]

  • It is explicitly stated that "this compound" is for research use only and not for sale to patients.[1]

Due to the absence of specific disposal protocols, researchers, scientists, and drug development professionals handling "this compound" should adhere to general best practices for chemical waste management. It is imperative to consult your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to determine the appropriate disposal methods in accordance with local, state, and federal regulations.

Distinction from the "Peristeen" Medical Device

It is crucial to differentiate the chemical "this compound" from the "Peristeen" transanal irrigation system, a medical device used for bowel management.[3][4][5] The disposal procedures for the components of the "Peristeen" system are straightforward and involve standard household waste disposal.

Disposal of "Peristeen" Components:

  • The used catheter should be placed back into its packaging, disconnected from the system, and discarded in the garbage.[6][7]

  • The balloon catheter should be disposed of with normal household waste and should not be flushed down the toilet.[8][9][10]

Due to the lack of detailed information regarding the chemical properties, decomposition products, and potential hazards of "this compound," no quantitative data for disposal, experimental protocols for neutralization, or logical workflows for its disposal can be provided at this time. Professionals in possession of this chemical should seek expert guidance for its safe disposal.

References

Essential Safety and Logistical Information for Handling Perastine

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Identification and Personal Protective Equipment

Perastine is a solid powder and, like other piperidine derivatives, should be handled with care. The primary hazards associated with piperidine compounds include acute toxicity if swallowed, inhaled, or in contact with skin. They can cause severe skin burns and eye damage.[1][2][3] Therefore, appropriate Personal Protective Equipment (PPE) is mandatory when handling this compound.

Recommended Personal Protective Equipment (PPE):

PPE CategoryItemSpecification
Eye/Face Protection Safety Goggles or Face ShieldMust be worn to protect against splashes and dust.[4][5]
Hand Protection Chemical-resistant glovesNitrile rubber or other compatible materials are recommended.[4][6]
Body Protection Laboratory CoatA long-sleeved lab coat is essential to protect skin and clothing.[5]
Respiratory Protection NIOSH-approved respiratorRequired if dust is generated or when working in poorly ventilated areas.[4]

Work with this compound should always be conducted in a well-ventilated area, preferably within a chemical fume hood.[4] An eyewash station and a safety shower must be readily accessible in the laboratory.[4]

Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Engineering Controls:

  • Before handling this compound, ensure that the work area is clean and uncluttered.

  • Verify that the chemical fume hood is functioning correctly.

  • Assemble all necessary equipment and reagents before starting the experiment.

2. Weighing and Dispensing:

  • Handle this compound as a solid powder in a designated weighing area, preferably within a fume hood to minimize inhalation of dust.

  • Use appropriate tools (e.g., spatulas, weighing paper) to handle the powder. Avoid creating dust.

  • Close the container tightly after use to prevent contamination and exposure.

3. Solution Preparation:

  • When dissolving this compound, add the solid to the solvent slowly to avoid splashing.

  • If the solvent is volatile, prepare the solution within a chemical fume hood.

4. During the Experiment:

  • Always wear the recommended PPE.

  • Avoid direct contact with the skin, eyes, and clothing.

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly after handling the compound.

Disposal Plan: Step-by-Step Disposal Procedures

The disposal of this compound and its contaminated waste must be managed as hazardous waste.

1. Waste Segregation and Collection:

  • Collect waste this compound and any materials contaminated with it (e.g., gloves, weighing paper, pipette tips) in a dedicated, clearly labeled, and compatible hazardous waste container.[4]

  • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) guidelines.[4]

2. Container Labeling and Storage:

  • Clearly label the waste container with "Hazardous Waste" and the chemical name "this compound".

  • Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.[4]

  • Keep the container away from incompatible materials.

3. Arranging for Disposal:

  • Contact your institution's EHS office or a certified hazardous waste disposal contractor to arrange for pickup and proper disposal.[4]

  • Provide the available safety information to the waste disposal company to ensure safe handling and transport.

Spill Response Workflow

In the event of a this compound spill, follow the established emergency procedures. The following diagram outlines the general workflow for responding to a chemical spill.

Spill_Response_Workflow This compound Spill Response Workflow A Spill Occurs B Evacuate Immediate Area & Alert Others A->B C Assess the Spill (Size, Location, Hazards) B->C D Small Spill? C->D E Large Spill or Unknown Hazard D->E No F Don Appropriate PPE D->F Yes K Contact Emergency Services & EHS Office E->K G Contain the Spill (Use absorbent material) F->G H Neutralize (if applicable) & Clean Up G->H I Collect Waste in a Labeled Hazardous Waste Container H->I J Decontaminate the Area H->J L Dispose of Waste via Licensed Contractor I->L J->L

Caption: Workflow for responding to a this compound spill in a laboratory setting.

References

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Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Perastine
Reactant of Route 2
Reactant of Route 2
Perastine

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